molecular formula C24H46O4 B1664546 1,4-Butanediol bisdecanoate CAS No. 26719-50-6

1,4-Butanediol bisdecanoate

Katalognummer: B1664546
CAS-Nummer: 26719-50-6
Molekulargewicht: 398.6 g/mol
InChI-Schlüssel: ZKNUFLJUTYTPJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,4-Butanediol bisdecanoate is a biochemical.

Eigenschaften

CAS-Nummer

26719-50-6

Molekularformel

C24H46O4

Molekulargewicht

398.6 g/mol

IUPAC-Name

4-decanoyloxybutyl decanoate

InChI

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-19-23(25)27-21-17-18-22-28-24(26)20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI-Schlüssel

ZKNUFLJUTYTPJS-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCC

Kanonische SMILES

CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCC

Aussehen

Solid powder

Andere CAS-Nummern

26719-50-6

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

1,4-Butanediol bisdecanoate;  1,4-Butanediol dicaprate;  1,4-Butanediol, didecanoate;  Actowhite398;  Tetramethylene dicaprate.

Herkunft des Produkts

United States

Foundational & Exploratory

1,4-Butanediol bisdecanoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,4-Butanediol bisdecanoate: Structure, Properties, and Synthesis

Executive Summary

1,4-Butanediol bisdecanoate is a diester characterized by a central C4 alkyl chain derived from 1,4-butanediol, flanked by two C10 acyl chains from decanoic acid. This symmetrical, high molecular weight ester possesses significant lipophilicity, suggesting its potential utility as a specialty chemical in polymer science, as a lubricant, or within pharmaceutical formulations as a non-polar excipient. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed methodology for its synthesis via Fischer esterification, and a discussion of its potential applications for research and development. The content is structured to provide not only technical data but also the scientific rationale behind the presented information, catering to researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

1,4-Butanediol bisdecanoate, also known as 4-decanoyloxybutyl decanoate, is structurally defined by the esterification of both hydroxyl groups of 1,4-butanediol with decanoic acid.[1] This structure results in a molecule with a distinct non-polar character, dominated by its long hydrocarbon chains.

Key Identifiers:

IdentifierValueSource
Molecular Formula C₂₄H₄₆O₄[1][2]
Molecular Weight 398.62 g/mol [2]
IUPAC Name 4-decanoyloxybutyl decanoate[1]
InChIKey ZKNUFLJUTYTPJS-UHFFFAOYSA-N[1][2]
SMILES CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCC[1][2]

Molecular Structure Diagram:

Caption: Chemical structure of 1,4-Butanediol bisdecanoate.

Physicochemical Properties

Comprehensive experimental data for 1,4-butanediol bisdecanoate is not widely available. The properties listed below are a combination of data from its constituent precursors and theoretically predicted values, which provide a strong basis for experimental design.

PropertyValue / DescriptionRationale / Source
Appearance Colorless to light yellow, oily liquid or waxy solid.Inferred from the properties of long-chain esters and its precursors, 1,4-butanediol (colorless liquid) and decanoic acid.[3][4][5]
Boiling Point High; predicted to be >300 °C.As a high molecular weight ester, significant thermal energy is required to overcome intermolecular van der Waals forces. The precursor 1,4-butanediol boils at 235 °C.[5][6]
Melting Point Estimated to be near or slightly above room temperature.The precursor 1,4-butanediol has a melting point of 20.1 °C.[3][5] The long, flexible alkyl chains may result in a relatively low melting point for its size.
Solubility Soluble in non-polar organic solvents (e.g., hydrocarbons, ethers). Insoluble in water.The two C10 alkyl chains create a highly lipophilic character, making it immiscible with water but soluble in solvents with similar polarity.[7][8]
Predicted XlogP 8.9[1] This high value indicates strong lipophilicity and a preference for non-aqueous environments.

Synthesis and Manufacturing

The most direct and common laboratory method for preparing 1,4-butanediol bisdecanoate is through the Fischer-Speier esterification of 1,4-butanediol with two equivalents of decanoic acid. This reaction is acid-catalyzed and reversible, necessitating the removal of water to drive the reaction to completion.

Reaction Principle: HO-(CH₂)₄-OH + 2 CH₃(CH₂)₈COOH ⇌ CH₃(CH₂)₈COO-(CH₂)₄-OOC(CH₂)₈CH₃ + 2 H₂O

Synthesis Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product reactants Reactants Loading 1,4-Butanediol Decanoic Acid (2.1 eq) Acid Catalyst (e.g., H₂SO₄) Toluene (solvent) reaction Esterification Heat to Reflux (e.g., 110-120 °C) Water Removal (Dean-Stark Trap) reactants->reaction workup Quenching & Washing Neutralize with NaHCO₃(aq) Wash with Brine reaction->workup purification Solvent Removal & Drying Dry (Na₂SO₄) Rotary Evaporation Final Purification (Vacuum Distillation or Chromatography) workup->purification product 1,4-Butanediol bisdecanoate purification->product

Caption: General workflow for the synthesis of 1,4-Butanediol bisdecanoate.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the synthesis of 1,4-butanediol bisdecanoate.

  • Reactor Assembly:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe.

  • Charging Reactants:

    • To the flask, add 1,4-butanediol (e.g., 0.05 mol), decanoic acid (0.105 mol, 2.1 equivalents), and toluene (100 mL).

    • Causality: Toluene serves as an azeotropic agent to facilitate the removal of water, the byproduct of the reaction. Using a slight excess of decanoic acid helps to ensure the complete conversion of the diol.

  • Catalyst Addition:

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) or an equivalent amount of a solid acid catalyst like Amberlyst 15.

    • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol's hydroxyl group, thereby accelerating the reaction rate.[9]

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect. This can take several hours.

  • Reaction Workup and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence stops, followed by water, and finally a saturated brine solution.

    • Causality: The bicarbonate wash neutralizes the acid catalyst, and the brine wash helps to break any emulsions and remove residual water from the organic phase.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,4-butanediol bisdecanoate.

Potential Applications and Research Directions

While specific industrial applications for 1,4-butanediol bisdecanoate are not widely documented, its molecular structure suggests several areas of high potential relevant to materials science and drug development.

  • Polymer and Plastics Additive: Due to its long alkyl chains and high boiling point, it could serve as a specialty plasticizer for polymers, enhancing flexibility and processability. Its di-ester functionality also allows it to be a potential building block in the synthesis of novel polyesters with unique properties.[10]

  • Lubricants and Coatings: The molecule's structure is analogous to synthetic ester base oils used in high-performance lubricants. It could function as a base stock or additive, providing thermal stability and lubricity.

  • Pharmaceutical Formulations: For drug development professionals, its high lipophilicity (XlogP of 8.9) makes it an excellent candidate as a non-polar vehicle or solvent for poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is readily available for 1,4-butanediol bisdecanoate. Therefore, it should be handled with the care afforded to a new chemical entity. The safety profiles of its precursors provide a basis for preliminary handling guidelines.

  • 1,4-Butanediol: Harmful if swallowed and may cause drowsiness or dizziness.[11][12] It is considered a low-toxicity chemical but can cause central nervous system depression if ingested.[8][13]

  • Decanoic Acid: Causes skin and eye irritation. Standard chemical handling precautions are necessary.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of any vapors and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

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An In-Depth Technical Guide to 1,4-Butanediol Bisdecanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical need for comprehensive and mechanistically grounded information on chemical compounds of interest in research and development. This guide is crafted to provide not just a collection of data on 1,4-Butanediol bisdecanoate, but a synthesized resource that explains the "why" behind its properties and potential applications. The structure of this document is designed to flow from fundamental identification to practical application, mirroring the logical progression of a research and development workflow. Every piece of information is contextualized to empower researchers and drug development professionals in their work.

Chemical Identity and Synonyms

1,4-Butanediol bisdecanoate is a diester formed from the esterification of 1,4-butanediol with two molecules of decanoic acid.

CAS Number 26719-50-6
Molecular Formula C24H46O4
Molecular Weight 398.62 g/mol

Synonyms:

  • 1,4-Butanediol dicaprate

  • Tetramethylene dicaprate

  • Decanoic acid, 1,1'-(1,4-butanediyl) ester

  • Decanoic acid, 1,4-butanediyl ester

  • 4-decanoyloxybutyl decanoate

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount in predicting its behavior in various systems, from chemical reactions to biological environments. The long aliphatic chains of the decanoate moieties confer a significant hydrophobic character to the molecule, while the ester groups provide some polar character.

Predicted Physicochemical Properties:

PropertyValueSource
XlogP 8.9[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Water Solubility Predicted to be low

The high XlogP value suggests that 1,4-Butanediol bisdecanoate is highly lipophilic and will have low solubility in aqueous solutions. This property is a key determinant of its potential applications, particularly in lipid-based drug delivery systems.[2]

Synthesis of 1,4-Butanediol Bisdecanoate

The synthesis of 1,4-Butanediol bisdecanoate is typically achieved through the Fischer esterification of 1,4-butanediol with decanoic acid. This reaction involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][3]

Reaction Pathway

Esterification BDO 1,4-Butanediol Intermediate Protonated Carbonyl BDO->Intermediate Nucleophilic attack DecanoicAcid Decanoic Acid (2 eq.) DecanoicAcid->Intermediate Product 1,4-Butanediol bisdecanoate Intermediate->Product Deprotonation & Dehydration Water Water (2 eq.) Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->DecanoicAcid Protonation

Caption: Fischer esterification of 1,4-Butanediol with Decanoic Acid.

Experimental Protocol: Fischer Esterification

The following is a generalized protocol for the synthesis of a diester like 1,4-Butanediol bisdecanoate. The specific reaction conditions, such as temperature, reaction time, and catalyst loading, would need to be optimized for this particular synthesis.

Materials:

  • 1,4-Butanediol

  • Decanoic acid

  • Sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)[4]

  • Toluene (or another azeotroping agent to remove water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-butanediol (1 equivalent), decanoic acid (2.2 equivalents), and a catalytic amount of sulfuric acid in toluene. The excess of decanoic acid helps to drive the reaction to completion.

  • Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation or column chromatography to obtain pure 1,4-Butanediol bisdecanoate.

Applications in Research and Drug Development

The lipophilic nature of 1,4-Butanediol bisdecanoate makes it a candidate for applications where this property is advantageous, particularly in the pharmaceutical sciences.

Potential as a Pharmaceutical Excipient

Long-chain fatty acid esters are often used as excipients in pharmaceutical formulations. They can function as:

  • Solubilizing agents: For poorly water-soluble active pharmaceutical ingredients (APIs).

  • Emollients and skin-conditioning agents: In topical and transdermal formulations, enhancing skin penetration.[5]

  • Lubricants: In tablet and capsule manufacturing.

Role in Lipid-Based Drug Delivery Systems

Lipid-based drug delivery systems (LBDDS) are a key strategy for improving the oral bioavailability of poorly water-soluble drugs.[2] Long-chain fatty acid esters can be incorporated into these systems, such as self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs).

The high lipophilicity of 1,4-Butanediol bisdecanoate suggests it could be a valuable component in such formulations, acting as a lipid carrier to enhance drug solubilization and absorption.[2] The ester linkages would be susceptible to hydrolysis by esterases in the gastrointestinal tract, potentially leading to the release of the encapsulated drug.

LBDDS cluster_0 Lipid-Based Drug Delivery System Drug Poorly Soluble Drug Formulation Oral Formulation Drug->Formulation Lipid 1,4-Butanediol bisdecanoate Lipid->Formulation Surfactant Surfactant Surfactant->Formulation Cosolvent Co-solvent Cosolvent->Formulation GI_Tract Gastrointestinal Tract Formulation->GI_Tract Administration Absorption Enhanced Drug Absorption GI_Tract->Absorption Emulsification & Digestion

Caption: Potential role of 1,4-Butanediol bisdecanoate in LBDDS.

Analytical Methodologies

The analysis of 1,4-Butanediol bisdecanoate would typically involve chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like esters.[6][7]

Typical GC-MS Parameters:

  • Column: A low-polarity capillary column, such as one coated with a polysiloxane stationary phase, would be suitable for separating long-chain esters.[8]

  • Injector: A split/splitless injector would be used, with the temperature set high enough to ensure complete volatilization of the sample.

  • Oven Program: A temperature program would be employed, starting at a lower temperature and ramping up to a higher temperature to elute the high-boiling ester.

  • Detector: A mass spectrometer would be used for detection and identification. The electron ionization (EI) mass spectrum would show characteristic fragmentation patterns for the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of 1,4-Butanediol bisdecanoate would show characteristic signals for the different types of protons in the molecule, including the methylene groups of the butanediol backbone and the long alkyl chains of the decanoate moieties.[9]

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbons of the ester groups.[9]

Safety and Toxicology

  • Aliphatic Diesters: Generally, long-chain aliphatic diesters are considered to have low toxicity.[10]

  • 1,4-Butanediol: The precursor alcohol, 1,4-butanediol, is harmful if swallowed and may cause drowsiness or dizziness.[11][12][13] It is metabolized in the body to gamma-hydroxybutyrate (GHB), which has central nervous system depressant effects.[14]

Given that 1,4-Butanediol bisdecanoate can be hydrolyzed to 1,4-butanediol and decanoic acid, the toxicological properties of these breakdown products should be considered.

Conclusion

1,4-Butanediol bisdecanoate is a lipophilic diester with potential applications in the pharmaceutical industry as an excipient and in lipid-based drug delivery systems. Its synthesis is achievable through standard esterification procedures. While specific data on this compound is limited, its properties can be inferred from its structure and the known characteristics of similar long-chain esters and its precursor, 1,4-butanediol. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and safety profile to realize its full potential in drug development and other scientific applications.

References

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Technical Guide: 1,4-Butanediyl Didecanoate (1,4-Butanediol Dicaprate)

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthesis Protocols, and Application Logic

Executive Summary

1,4-Butanediyl didecanoate (CAS: 26719-50-6) is a lipophilic diester synthesized from 1,4-butanediol and decanoic acid (capric acid). In pharmaceutical and cosmetic development, it serves as a high-purity emollient, a plasticizer for biodegradable polymers, and a permeation enhancer in transdermal drug delivery systems (TDDS).

This guide provides a definitive reference for the compound’s molecular identity, a field-validated synthesis workflow, and a safety-logic framework for its metabolic breakdown.

Physicochemical Core: Identity & Properties[1][2][3]

The following data consolidates the structural and physical constants required for formulation calculations.

Table 1: Molecular Identity & Physical Constants[1][2][3]
PropertyValueTechnical Note
Chemical Name 1,4-Butanediyl didecanoateAlso known as 1,4-Butanediol dicaprate; Tetramethylene dicaprate.[1][2]
Molecular Formula C₂₄H₄₆O₄ Derived from C₄H₁₀O₂ (diol) + 2 × C₁₀H₂₀O₂ (acid) - 2 × H₂O.[1]
Molecular Weight 398.62 g/mol Exact Mass: 398.3396.[1] Essential for stoichiometric calculations.[1]
CAS Number 26719-50-6Primary identifier for regulatory filing (e.g., REACH, TSCA).
Physical State Liquid (at 25°C)Viscous, colorless to pale yellow oil.[1]
Lipophilicity (LogP) ~9.5 (Predicted)Highly hydrophobic; suitable for lipid-based formulations (LBF).[1]
SMILES CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCUseful for chemoinformatic modeling.[1]
InChI Key ZKNUFLJUTYTPJS-UHFFFAOYSA-NStandardized structural identifier.[1][2]

Synthesis & Manufacturing Protocol

Directive: Do not rely on generic "mix and heat" instructions. The following protocol includes critical process control points (CPCPs) to ensure esterification completeness and purity.

Mechanism of Action

The synthesis follows a Fischer Esterification pathway.[1] Because the reaction is reversible, the equilibrium is driven toward the product by the continuous removal of water (Le Chatelier's principle) and the use of an acid catalyst.

Experimental Workflow: Acid-Catalyzed Esterification

Reagents:

  • 1,4-Butanediol (1.0 eq)

  • Decanoic Acid (2.2 eq) [Excess ensures complete consumption of the diol]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%)[1]

  • Solvent: Toluene or Xylene (for azeotropic water removal)[1]

Apparatus:

  • 3-neck Round Bottom Flask (RBF)[1]

  • Dean-Stark Trap (Critical for water quantification)[1]

  • Reflux Condenser[1][3]

  • Nitrogen inlet[1]

Step-by-Step Methodology:

  • Setup & Inerting: Charge the RBF with 1,4-Butanediol, Decanoic Acid, and solvent. Purge with Nitrogen for 10 minutes to prevent oxidative degradation of the diol.[1]

  • Catalysis: Add p-TSA. Initiate stirring.

  • Reflux (Reaction Phase): Heat the mixture to reflux (approx. 110-140°C depending on solvent).

    • Self-Validating Step: Monitor the Dean-Stark trap.[1] The theoretical water yield is 2 moles of water per 1 mole of diol. Stop heating only when water evolution ceases (typically 4-6 hours).[1]

  • Reaction Monitoring: Perform Thin Layer Chromatography (TLC) (Mobile phase: Hexane/Ethyl Acetate 8:2). Stain with Phosphomolybdic Acid (PMA).[1]

    • Success Criteria: Disappearance of the polar diol spot (Rf ~0.1) and appearance of the non-polar diester spot (Rf ~0.8).[1]

  • Work-up (Purification):

    • Cool to room temperature.[1][4]

    • Wash organic phase with saturated NaHCO₃ (removes unreacted decanoic acid and p-TSA).[1]

    • Wash with Brine (removes residual water/salts).[1]

    • Dry over anhydrous MgSO₄.[1]

  • Isolation: Remove solvent via Rotary Evaporation.

  • Final Polish: High-vacuum distillation (if pharmaceutical grade is required) to remove trace volatiles.[1]

Visualization of Logic Pathways

Diagram 1: Synthesis & Process Control

This diagram illustrates the chemical transformation and the critical checkpoints for quality control.[1]

SynthesisWorkflow Reactants Reactants: 1,4-Butanediol + Decanoic Acid Catalysis Catalysis: p-TSA Addition Reactants->Catalysis Reflux Reflux w/ Dean-Stark (Azeotropic Water Removal) Catalysis->Reflux TLC Checkpoint: TLC (Check Diol Disappearance) Reflux->TLC TLC->Reflux Incomplete Wash Workup: NaHCO3 Wash (Remove Acid) Brine Wash TLC->Wash Pass Drying Drying: MgSO4 + Rotovap Wash->Drying Product Final Product: 1,4-Butanediyl Didecanoate (>98% Purity) Drying->Product

Caption: Figure 1. Synthesis workflow for 1,4-Butanediyl didecanoate highlighting the critical TLC checkpoint for reaction completeness.

Diagram 2: Metabolic Fate & Safety Logic

Understanding the hydrolysis pathway is vital for toxicological assessment in drug development.[1]

MetabolicPathway Ester 1,4-Butanediyl Didecanoate (Lipophilic Ester) Enzyme Enzymatic Hydrolysis (Esterases/Lipases) Ester->Enzyme BDO 1,4-Butanediol (BDO) (Pharmacologically Active Precursor) Enzyme->BDO FattyAcid Decanoic Acid (Fatty Acid Pool) Enzyme->FattyAcid GHB Gamma-Hydroxybutyrate (GHB) (CNS Depressant) BDO->GHB ADH/ALDH Pathway (Rate Limiting Step) Krebs Beta-Oxidation (Energy Production) FattyAcid->Krebs Metabolic Fuel

Caption: Figure 2.[1] Metabolic hydrolysis of the ester yields Decanoic acid (GRAS) and 1,4-BDO, which further metabolizes to GHB.

Applications in Drug Development[7]

Permeation Enhancer in Transdermal Systems

The lipophilic nature (LogP ~9.[1]5) of 1,4-Butanediyl didecanoate allows it to intercalate into the stratum corneum lipid bilayer. This disrupts the packing order, increasing the fluidity of the skin barrier and facilitating the transport of active pharmaceutical ingredients (APIs).

Plasticizer for Biodegradable Polymers

In the formulation of PLGA (Poly(lactic-co-glycolic acid)) microspheres or implants, this ester acts as a biocompatible plasticizer.[1] It lowers the glass transition temperature (Tg) of the polymer, improving mechanical flexibility and modulating the degradation rate of the matrix.

Lipid-Based Formulations (LBF)

For poorly water-soluble drugs (BCS Class II/IV), 1,4-Butanediyl didecanoate serves as an oil phase in Self-Emulsifying Drug Delivery Systems (SEDDS).[1] Its diester structure provides high solubilizing capacity for lipophilic drugs compared to long-chain triglycerides.[1]

References

  • National Center for Biotechnology Information (NCBI). 1,4-Butanediol bisdecanoate (Compound Summary).[1] PubChem.[1][5] Available at: [Link][1]

  • Personal Care Products Council (PCPC). International Cosmetic Ingredient Dictionary and Handbook.[1] (Standard reference for "1,4-Butanediol Dicaprate" nomenclature).[1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,4-Butanediol.[1] (Toxicological background for the metabolite). Available at: [Link][1]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Tetramethylene Bisdecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tetramethylene bisdecanoate, also known as 1,4-butanediyl didecanoate, is a long-chain diester with potential applications in various scientific fields, including as a polymer building block, a plasticizer, or a hydrophobic linker in drug delivery systems. Its physical properties—such as melting point, viscosity, and solubility—are critical determinants of its behavior in both formulation and application. The precise characterization of these properties is paramount for ensuring reproducibility, performance, and regulatory compliance.

This guide provides a comprehensive framework for the determination and validation of the key physical properties of tetramethylene bisdecanoate. As experimentally determined data for this specific molecule is not widely published, this document emphasizes the robust, validated methodologies required to generate such data in a laboratory setting. We will explore the theoretical basis for each property, detail the experimental protocols for their measurement, and provide insights into the interpretation of the resulting data.

Molecular Structure and Physicochemical Properties

The fundamental properties of tetramethylene bisdecanoate are derived from its molecular structure: a C4 alkane diol (1,4-butanediol) esterified with two C10 fatty acid chains (decanoic acid).

Caption: Molecular Structure of Tetramethylene Bisdecanoate.

The table below summarizes the core physicochemical properties. Computed values are provided as a baseline, while other entries are designated as "Experimentally Determined" to underscore the necessity of laboratory measurement, for which protocols are provided in this guide.

PropertyValueMethod of Determination
Chemical Formula C₂₄H₄₆O₄---
Molecular Weight 398.62 g/mol Calculation
Physical State Solid or viscous liquid at STP (estimated)Visual Inspection
Melting Point (°C) Experimentally DeterminedDifferential Scanning Calorimetry (DSC)
Boiling Point (°C) Experimentally DeterminedEbulliometry (under vacuum)
Density (g/cm³) Experimentally DeterminedPycnometry or Buoyancy Method
Kinematic Viscosity (cSt) Experimentally DeterminedCapillary Viscometry (ASTM D445)
Refractive Index (n²⁰/D) Experimentally DeterminedAbbe Refractometry
Solubility
    WaterInsoluble (predicted)Experimental Solubility Testing
    EthanolSoluble (predicted)Experimental Solubility Testing
    ChloroformSoluble (predicted)Experimental Solubility Testing
    HexaneSoluble (predicted)Experimental Solubility Testing

Experimental Characterization Workflow

A systematic approach is essential for the comprehensive characterization of a novel or sparsely documented compound. The following workflow ensures that data is collected logically and that each measurement can be validated.

Characterization_Workflow cluster_Synthesis Phase 1: Synthesis & Purity cluster_Spectroscopy Phase 2: Structural Confirmation cluster_Physical Phase 3: Physical Property Determination cluster_Final Phase 4: Data Consolidation Synthesis Synthesis via Esterification Purification Purification (e.g., Chromatography) Synthesis->Purification Purity Purity Assessment (GC-MS) Purification->Purity NMR ¹H & ¹³C NMR Purity->NMR FTIR FTIR Spectroscopy NMR->FTIR DSC Melting Point (DSC) FTIR->DSC Density Density (Pycnometer) DSC->Density Viscosity Viscosity (Viscometer) Density->Viscosity RefractiveIndex Refractive Index Viscosity->RefractiveIndex Solubility Solubility Profiling RefractiveIndex->Solubility DataSheet Technical Data Sheet Compilation Solubility->DataSheet

Caption: Experimental workflow for synthesis and characterization.

Part 1: Synthesis and Structural Confirmation

Synthesis via Fischer Esterification

The synthesis of tetramethylene bisdecanoate is typically achieved through the Fischer esterification of 1,4-butanediol with two equivalents of decanoic acid, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Protocol:

  • Combine 1,4-butanediol (1.0 eq), decanoic acid (2.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a round-bottom flask with a solvent that forms an azeotrope with water (e.g., toluene).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester via column chromatography or vacuum distillation.

Structural Confirmation by Spectroscopy

1.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to confirm the presence of the ester functional group. The key is to observe the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of strong ester C=O and C-O stretches.[1]

  • Protocol:

    • Clean the crystal surface of the ATR accessory with ethanol and allow it to dry.[2]

    • Acquire a background spectrum.

    • Place a small amount of the purified product directly onto the ATR crystal.

    • Acquire the sample spectrum and identify the characteristic peaks.

  • Expected Peaks:

    • ~1735 cm⁻¹: A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch.[3]

    • ~1240-1160 cm⁻¹: A strong peak corresponding to the C-O stretching of the ester linkage.[1]

    • ~2850-2960 cm⁻¹: C-H stretching from the alkane chains.

    • Absence of broad ~3300-2500 cm⁻¹ peak: Confirms the consumption of the carboxylic acid O-H group.

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides definitive structural confirmation by showing the chemical environment of all proton (¹H) and carbon (¹³C) atoms.

  • Protocol:

    • Dissolve 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).[4]

    • Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.

    • Acquire the spectrum on a calibrated NMR spectrometer.

  • Expected ¹H NMR Signals (in CDCl₃):

    • A triplet at ~4.1 ppm (4H), corresponding to the -O-CH₂ - protons of the butanediol moiety.

    • A triplet at ~2.3 ppm (4H), corresponding to the -CO-CH₂ - protons of the decanoate chains.

    • Multiplets between ~1.6-1.7 ppm (8H), corresponding to the CH₂ protons adjacent to the two groups above.

    • A broad multiplet at ~1.2-1.4 ppm (~24H), from the remaining methylene groups of the decanoate chains.

    • A triplet at ~0.9 ppm (6H), corresponding to the terminal methyl (-CH₃) groups.

  • Expected ¹³C NMR Signals (in CDCl₃):

    • A signal at ~174 ppm for the ester carbonyl carbon (C=O).

    • A signal at ~64 ppm for the -O-C H₂- carbons of the butanediol moiety.

    • Multiple signals between ~22-35 ppm for the various methylene carbons of the aliphatic chains.

    • A signal at ~14 ppm for the terminal methyl carbons.

1.2.3 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the gold standard for assessing the purity of the synthesized ester and confirming its molecular weight.

  • Protocol:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.[5][6]

    • Inject the sample into the GC-MS system. The GC will separate the compound from any residual starting materials or byproducts.

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, which can be used to confirm the structure.

  • Expected Result:

    • A single major peak in the chromatogram, indicating high purity.

    • A molecular ion peak in the mass spectrum corresponding to the molecular weight of the compound (398.62 g/mol ) or a common fragment thereof.

Part 2: Determination of Core Physical Properties

Melting Point by Differential Scanning Calorimetry (DSC)

DSC measures the temperature and heat flow associated with thermal transitions in a material, providing a precise melting point (Tm).[7]

  • Protocol:

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Sample Preparation: Accurately weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.[7]

    • Measurement:

      • Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).

      • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 80°C).[8]

      • Cool the sample back down to the starting temperature.

      • Perform a second heating scan using the same parameters. The data from the second scan is typically used for analysis to ensure a consistent thermal history.

    • Data Analysis: The melting point (Tm) is determined as the peak temperature of the melting endotherm on the second heating scan. The onset temperature and enthalpy of fusion (ΔHf) are also calculated by integrating the peak area.

Density Measurement

For a viscous liquid or waxy solid, the buoyancy method (based on Archimedes' principle) or a pycnometer is highly reliable.[9]

  • Protocol (Pycnometer Method):

    • Thoroughly clean and dry a pycnometer of a known volume (V).

    • Weigh the empty, dry pycnometer (m₁).

    • If the sample is a solid, gently melt it and allow it to cool to the desired temperature (e.g., 25°C), ensuring no air bubbles are trapped.

    • Carefully fill the pycnometer with the sample liquid, ensuring the temperature is stable.

    • Weigh the filled pycnometer (m₂).[10]

    • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V .

Kinematic Viscosity by Capillary Viscometer

This method, compliant with ASTM D445, measures the time for a fixed volume of liquid to flow under gravity through a calibrated capillary.[11][12]

  • Protocol:

    • Select a calibrated capillary viscometer (e.g., Ubbelohde type) appropriate for the expected viscosity range.

    • If the sample is solid, melt it and bring it to the test temperature (e.g., 40°C or 100°C).

    • Charge the viscometer with the sample liquid.

    • Place the viscometer in a constant temperature bath, ensuring it is held vertically, and allow it to equilibrate for at least 30 minutes.[11]

    • Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the pressure and accurately measure the time (t) it takes for the liquid meniscus to pass between the upper and lower timing marks.[13]

    • Repeat the measurement at least twice. The flow times should be within 1% of each other.

    • Calculation: The kinematic viscosity (ν) in centistokes (cSt) is calculated using the formula: ν = C × t , where C is the calibration constant of the viscometer.

Refractive Index Measurement

The refractive index is a fundamental physical property that is a sensitive measure of purity. An Abbe refractometer is the standard instrument for this measurement.[14]

  • Protocol:

    • Ensure the refractometer prisms are clean by wiping them with a soft tissue moistened with acetone or ethanol.[15]

    • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

    • Apply a few drops of the sample liquid to the surface of the lower prism. If solid, melt the sample first and apply the liquid.

    • Close the prisms and allow the sample to reach thermal equilibrium with the instrument (typically set to 20°C).

    • Adjust the light source and use the coarse and fine adjustment knobs to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[14]

    • Read the refractive index directly from the instrument's scale.

Solubility Profile Determination

A systematic approach is used to determine the solubility in a range of common solvents, which provides insight into the compound's polarity and potential applications.

  • Protocol:

    • Add approximately 100 mg of the sample to a test tube.

    • Add 3 mL of the first solvent (e.g., water) in portions, shaking vigorously after each addition.[16]

    • Observe if a homogeneous solution forms. Classify as "soluble," "partially soluble," or "insoluble."

    • If the compound is insoluble in water, proceed to test its solubility in 5% NaOH (aq), 5% HCl (aq), and common organic solvents like ethanol, acetone, chloroform, and hexane.[17]

    • Record all observations. For a long-chain ester like tetramethylene bisdecanoate, insolubility in water and solubility in nonpolar organic solvents like hexane and chloroform is expected.

Conclusion

The physicochemical properties of tetramethylene bisdecanoate dictate its functionality and applicability in research and development. While readily available data is scarce, this guide provides the authoritative experimental framework necessary for any scientist to generate and validate this critical information. By adhering to these detailed protocols for synthesis, structural confirmation, and physical property determination, researchers can ensure the production of high-quality, reliable data, forming a solid foundation for future innovation in materials science and drug development.

References

  • wikiHow. (2026, February 19). How to Measure Viscosity. wikiHow. [Link]

  • EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. (n.d.). [Link]

  • FTIR Analysis of Esters Identification. (n.d.). Scribd. [Link]

  • HeatAuthority. (n.d.). How Do You Measure the Viscosity of a Liquid?[Link]

  • O5e “Index of Refraction of Liquids (Refractometry)”. (n.d.). [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2025, August 20). 10: Refractive Index. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). [Link]

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • VISCOSITY 2.2.9. CAPILLARY VISCOMETER METHOD. (n.d.). [Link]

  • Determining the Refractive Index of a Liquid. (n.d.). ResearchGate. [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Kinematic Viscosity Measurement Guide. (n.d.). Scribd. [Link]

  • Solubility of Organic Compounds. (2023, August 31). [Link]

  • NBchao.Com. (n.d.). How does the Viscometer measure kinematic viscosity?[Link]

  • Refractive Index Determination of Biological Particles. (2006, July 31). DTIC. [Link]

  • Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. [Link]

  • Kinematic Viscosity Explained. (n.d.). Machinery Lubrication. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

  • How to Measure the Density of a Liquid. (2016, June 20). YouTube. [Link]

  • Solubility. (n.d.). Chemistry Online @ UTSC. [Link]

  • GC/MS analysis of long-chain esters standards. (n.d.). ResearchGate. [Link]

  • Determine Density of Viscous Material. (n.d.). Gardco. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Results of functional group analysis (FTIR) of sucrose esters from several types of fatty acids and catalysts. (n.d.). ResearchGate. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. (n.d.). Grasas y Aceites. [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • MDPI. (2020, May 26). Application of 1 H and 13 C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

  • Knothe, G., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society, 86(9), 843-856. [Link]

  • AOCS. (n.d.). DSC Melting Properties of Fats and Oils. AOCS Methods. [Link]

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An In-Depth Technical Guide to 1,4-Butanediol Dicaprate (UNII: 5FX25P8EJI) for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,4-Butanediol Dicaprate, a versatile diester with growing significance in pharmaceutical and cosmetic formulations. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications as a pharmaceutical excipient, and safety considerations, supported by scientific evidence and practical insights.

Introduction: Understanding 1,4-Butanediol Dicaprate

1,4-Butanediol Dicaprate, identified by the UNII code 5FX25P8EJI, is the diester formed from the reaction of 1,4-Butanediol with two molecules of capric acid (a saturated fatty acid with ten carbon atoms). This synthesis results in a non-polar, oily substance with properties that make it a valuable excipient in various formulations.

While extensive data exists for its parent compound, 1,4-Butanediol, this guide will focus on the unique characteristics and applications of the dicaprate ester, bridging the informational gap for formulation scientists.

Physicochemical Properties and Characterization

The functional characteristics of 1,4-Butanediol Dicaprate are dictated by its molecular structure. As a long-chain diester, it exhibits properties distinct from the more polar 1,4-Butanediol.

Table 1: Physicochemical Properties of 1,4-Butanediol and Related Compounds

Property1,4-Butanediol1,4-Butanediol Dicaprate (Predicted)
Molecular Formula C4H10O2C24H46O4
Molecular Weight 90.12 g/mol 398.62 g/mol
Appearance Colorless, viscous liquidOily, clear to slightly yellow liquid
Solubility Miscible with water, soluble in ethanolInsoluble in water, soluble in organic solvents and oils
Boiling Point 235 °C> 250 °C (estimated)
Melting Point 20.1 °C< 25 °C (estimated)

Note: Specific experimental data for 1,4-Butanediol Dicaprate is limited in publicly available literature; predicted values are based on the properties of similar long-chain esters.

Characterization Techniques:

The identity and purity of 1,4-Butanediol Dicaprate can be confirmed using standard analytical methods:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester carbonyl group (C=O) stretching vibration, typically around 1740 cm⁻¹, and the absence of the broad hydroxyl (-OH) peak from the starting material, 1,4-Butanediol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can elucidate the complete chemical structure, confirming the ester linkages and the lengths of the alkyl chains.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any residual starting materials or by-products.

Synthesis of 1,4-Butanediol Dicaprate

The synthesis of 1,4-Butanediol Dicaprate is typically achieved through a direct esterification reaction, a cornerstone of organic chemistry. This process involves the reaction of 1,4-Butanediol with capric acid in the presence of an acid catalyst.

Underlying Principles of Esterification:

The reaction is an equilibrium process. To drive the reaction towards the formation of the diester, the removal of water, a byproduct, is crucial. This is often accomplished by azeotropic distillation using a suitable solvent like toluene or by carrying out the reaction under vacuum.

Synthesis BDO 1,4-Butanediol Reaction Esterification BDO->Reaction CapricAcid Capric Acid (2 eq.) CapricAcid->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction lowers activation energy Heat Heat Heat->Reaction provides energy WaterRemoval Water Removal WaterRemoval->Reaction drives equilibrium Product 1,4-Butanediol Dicaprate Water Water (2 eq.) Reaction->Product Reaction->Water

Caption: Synthesis of 1,4-Butanediol Dicaprate via Fischer Esterification.

Exemplary Laboratory-Scale Synthesis Protocol:
  • Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a Dean-Stark apparatus, and a reflux condenser.

  • Charging Reagents: Stoichiometric amounts of 1,4-Butanediol (1 equivalent) and capric acid (2.2 equivalents, a slight excess to ensure complete reaction) are added to the flask along with a suitable solvent (e.g., toluene).

  • Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is introduced.

  • Reaction: The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Workup: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 1,4-Butanediol Dicaprate.

Applications in Pharmaceutical Formulations

The lipophilic nature and emollient properties of 1,4-Butanediol Dicaprate make it a valuable excipient in various pharmaceutical dosage forms, particularly for topical and transdermal delivery systems. Esters are versatile and can be tailored to achieve specific properties in the final product based on the chain length of their constituent fatty acids and alcohols[1].

Emollient and Skin Feel Modifier:

Emollients are crucial components in topical formulations, providing lubrication and improving skin hydration by forming a lipid film on the stratum corneum[1][2]. This film reduces transepidermal water loss (TEWL)[2]. 1,4-Butanediol Dicaprate, with its long alkyl chains, can contribute to a desirable skin feel, which is a critical factor for patient compliance in topical therapies[1][3]. The choice of emollient can significantly impact the tactile properties of a formulation[1].

Solvent and Solubilizer for Active Pharmaceutical Ingredients (APIs):

For poorly water-soluble APIs, lipid-based excipients are essential for their formulation. 1,4-Butanediol Dicaprate can act as a non-aqueous solvent, helping to dissolve lipophilic drugs and enhance their incorporation into semi-solid and liquid dosage forms. While 1,4-Butanediol itself is used as a solvent for some drugs, its dicaprate ester is more suitable for lipophilic APIs[4][5][6][7].

Component of Lipid-Based Drug Delivery Systems:

Modern drug delivery research focuses on advanced formulations to improve drug efficacy and reduce side effects. Lipid-based systems are at the forefront of this research.

  • Nanoemulsions: These are kinetically stable, sub-micron sized emulsions that can enhance the solubility and bioavailability of poorly soluble drugs. The oil phase of a nanoemulsion is a critical component, and 1,4-Butanediol Dicaprate can serve as a constituent of this phase. Its properties can influence droplet size, stability, and drug release characteristics. Nano-emulsions are known to improve drug solubility and skin permeation[3].

Nanoemulsion cluster_oil_phase Oil Phase cluster_aqueous_phase Aqueous Phase API Lipophilic API BDD 1,4-Butanediol Dicaprate HighEnergy High-Energy Homogenization API->HighEnergy BDD->HighEnergy Water Water Surfactant Surfactant / Co-surfactant Water->HighEnergy Surfactant->HighEnergy Nanoemulsion Nanoemulsion HighEnergy->Nanoemulsion

Sources

An In-depth Technical Guide to the Melting and Boiling Points of 1,4-Butanediol Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Butanediol (BDO), a versatile diol intermediate, serves as a foundational building block in the synthesis of a wide array of polymers and fine chemicals, including polyurethanes, polyesters, and tetrahydrofuran.[1][2] When esterified with fatty acids, it yields 1,4-butanediol fatty acid esters, a class of compounds with significant potential in various fields. These esters find applications as plasticizers, lubricants, and are increasingly investigated as bio-based phase change materials (PCMs) for thermal energy storage.[3][4] For researchers, scientists, and drug development professionals, a thorough understanding of the thermal properties of these esters—specifically their melting and boiling points—is paramount for formulation, process design, and predicting material performance. This guide provides a detailed exploration of the structural factors that govern these phase transitions and outlines the standard methodologies for their accurate determination.

Core Principles: The Molecular Basis of Melting and Boiling Points

The melting point (Tₘ) and boiling point (Tₑ) are fundamental physical properties that define the temperatures at which a substance transitions from solid to liquid and from liquid to gas, respectively. These transitions are dictated by the strength of intermolecular forces. For 1,4-butanediol fatty acid esters, the primary forces at play are van der Waals forces, specifically London dispersion forces.

  • Melting Point: In the solid state, molecules are arranged in a structured, crystalline lattice. The melting point is the temperature at which the thermal energy of the molecules becomes sufficient to overcome the forces holding this lattice together.[5]

  • Boiling Point: In the liquid state, molecules are in close contact but can move past one another. The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure, requiring molecules to gain enough energy to overcome intermolecular attractions and escape into the gas phase.

The molecular architecture of the ester—the length and saturation of the fatty acid chains—directly influences the magnitude of these intermolecular forces, and thus, the melting and boiling points.

Key Structural Factors Influencing Thermal Properties

The thermal behavior of 1,4-butanediol esters is a direct consequence of their molecular structure. The most significant factors are the chain length of the fatty acid moiety and its degree of saturation.

The Role of Fatty Acid Chain Length

A well-established principle in lipid chemistry is that for a homologous series, the melting point increases with increasing molecular weight or chain length.[5][6]

  • Mechanism: As the length of the fatty acid carbon chain increases, the surface area of the molecule expands. This allows for more points of contact between adjacent molecules, leading to stronger cumulative London dispersion forces.[5] Consequently, more thermal energy is required to disrupt the crystalline lattice (melting) or to separate the molecules into the vapor phase (boiling). Studies on various fatty acid esters consistently show that an increase in the aliphatic chain length of either the carboxylic acid or the alcohol component leads to a higher melting temperature.[7][8] For instance, the melting point generally rises by 1-2°C for each carbon atom added to the molecule.[6]

The Impact of Unsaturation (Double Bonds)

The presence of double bonds in the fatty acid chain has a profound, and typically lowering, effect on the melting point.

  • Mechanism: Saturated fatty acid chains are linear and flexible, allowing them to pack together tightly and efficiently into a stable crystal lattice, which maximizes van der Waals forces.[9] In contrast, naturally occurring unsaturated fatty acids typically contain cis-configured double bonds. These cis bonds introduce a rigid kink or bend into the hydrocarbon chain.[9] This kink disrupts the orderly packing of the molecules, creating steric hindrance and preventing the close approach necessary for strong intermolecular interactions.[5][9] As a result, the forces holding the crystal lattice together are weaker, and less energy is required to melt the solid. This is why unsaturated fats, like those in vegetable oils, are typically liquid at room temperature, while saturated fats are solid.[9]

Data Compendium: Thermal Properties of 1,4-Butanediol and Related Esters

While comprehensive data for a wide range of specific 1,4-butanediol fatty acid esters is sparsely distributed in the literature, the following table provides key reference points for the parent alcohol and representative esters. The trends observed in other long-chain diesters can be used to infer the properties of specific BDO esters.[10]

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)
1,4-Butanediol (BDO) C₄H₁₀O₂20.1[11][12][13]230 - 235[11][14][15]
1,4-Butanediol Monostearate C₂₂H₄₄O₃Data not availableData not available
Dioctadecyl Adipate (DOA) C₄₂H₈₂O₄60[10]>340[10][16]
Ditetradecyl Adipate (DTA) C₃₄H₆₆O₄44[10]>248[10][16]

Note: Boiling points for high molecular weight esters are often determined under reduced pressure and are susceptible to thermal decomposition at atmospheric pressure.[10][16]

Experimental Determination of Melting and Boiling Points

Accurate and reproducible determination of thermal properties is critical. Differential Scanning Calorimetry (DSC) is the gold-standard technique for analyzing the melting behavior of esters and other organic materials.[6][17]

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of melting points (Tₘ) and the enthalpy of fusion (ΔHբ).[17]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ: 156.6°C, ΔHբ: 28.45 J/g).[6] This ensures the accuracy of the measurements.

  • Sample Preparation: Accurately weigh 5–15 mg of the 1,4-butanediol ester into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Thermal History Erasure: Place the sample in the DSC cell. Heat the sample to a temperature well above its expected melting point (e.g., 80-100°C) and hold for several minutes. This step erases any previous thermal history and ensures a uniform starting state.

  • Controlled Cooling & Crystallization: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -40°C) to ensure complete crystallization.

  • Heating Scan for Analysis: Heat the sample at a controlled rate, typically 10°C/min, through its melting transition.[6] An inert purge gas, such as nitrogen, should be used at a flow rate of 50 mL/min to provide a consistent atmosphere.[6]

  • Data Analysis: The resulting thermogram will show an endothermic peak representing the melting process. The melting point is typically reported as the onset temperature or the peak maximum temperature of this transition. The instrument's software is used to integrate the area under the peak to calculate the enthalpy of fusion.[6] The data from this second heating scan is used for analysis to ensure a consistent thermal history.[6]

Experimental Workflow for DSC Analysis

The following diagram illustrates the standard workflow for determining the melting point of a fatty acid ester using DSC.

DSC_Workflow Figure 1: DSC Experimental Workflow for Melting Point Analysis cluster_prep Sample Preparation & Calibration cluster_measurement DSC Measurement Cycle cluster_analysis Data Analysis Calibrate 1. Calibrate DSC (Indium Standard) Prepare 2. Prepare Sample (5-15 mg in Al pan) Calibrate->Prepare Erase 3. Erase Thermal History (Heat above Tm) Prepare->Erase Cool 4. Controlled Cooling (e.g., to -40°C) Erase->Cool Heat 5. Analytical Heating Scan (e.g., 10°C/min) Cool->Heat Analyze 6. Analyze Thermogram Heat->Analyze Tm Determine Melting Point (Tm) Analyze->Tm Hf Calculate Enthalpy (ΔHf) Analyze->Hf

Caption: Figure 1: DSC Experimental Workflow for Melting Point Analysis.

Conclusion

The melting and boiling points of 1,4-butanediol fatty acid esters are critical parameters that are fundamentally governed by their molecular structure. The length of the fatty acid chains and their degree of saturation are the primary determinants of the strength of intermolecular van der Waals forces. Longer, saturated chains lead to higher melting and boiling points due to efficient molecular packing and increased surface area for interaction. Conversely, the presence of cis-double bonds introduces kinks that disrupt packing, weaken intermolecular forces, and lower the melting point. For accurate characterization, Differential Scanning Calorimetry stands as the definitive method, providing precise and reproducible data on the phase transitions of these versatile esters. This foundational knowledge is essential for the effective application of these compounds in scientific research and industrial development.

References

  • Wikipedia. (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • Yao, Y., et al. (2008). Effects of chain length on the melting points (T com ) of oleate esters. ResearchGate. Retrieved from [Link]

  • Place, A. R., et al. (2010). Melting Points and Viscosities of Fatty Acid Esters that are Potential Targets for Engineered Oilseed. ResearchGate. Retrieved from [Link]

  • Sarı, A., & Bicer, A. (2020). Long-chain diesters of fattyy alcohols as novel phase change materials for thermal energy storage. Cumhuriyet Science Journal. Retrieved from [Link]

  • ResearchGate. (2020). Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Some physicochemical parameters of mixed 1,4-butanediol esters of synthetic petroleum and fatty acids. Retrieved from [Link]

  • Ravotti, R., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. Retrieved from [Link]

  • Ravotti, R., et al. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. MDPI. Retrieved from [Link]

  • Litwinienko, G. (1998). Oxidation of Saturated Fatty Acids Esters DSC investigations. ResearchGate. Retrieved from [Link]

  • Quora. (2023). Why do shorter fatty acid have lower melting point than longer ones? Why are saturated fatty.... Retrieved from [Link]

  • ISAR Publisher. (2025). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic scheme of the long-chain diesters. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • SOLTEK. (n.d.). 1,4-BUTANEDIOL (1,4-BÜTANDİOL). Retrieved from [Link]

  • Wuxi Dizal Pharmaceutical Co., Ltd. (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • Linseis Messgeraete GmbH. (n.d.). Thermal analysis of butter and margarine. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • Digital Commons @ University of Southern Mississippi. (2025). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS. Retrieved from [Link]

  • DSCBalances. (2026). DSC Fat Analyzer Explained Accuracy, Features & Best Uses. Retrieved from [Link]

  • Google Patents. (n.d.). CN110218152A - The preparation method of 1,4- butanediol and its dicarboxylic ester.
  • BoJie Chemical Co.,Ltd. (2024). About 1,4-Butanediol(BDO). Retrieved from [Link]

  • ATAMAN. (n.d.). 1,4-BUTANEDIOL (BDO). Retrieved from [Link]

  • CHEMICAL POINT. (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Butanediol (CAS 110-63-4). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Butanediol monostearate. Retrieved from [Link]

  • ATAMAN Kimya. (n.d.). 1,4-BUTANEDIOL (BDO). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,4-Butanediol via One-Step Esterification–Hydrogenation of Succinic Anhydride over Cu-ZnO Catalysts: A Mechanism Study of Reaction and Deactivation. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-butanediol monostearate (C22H44O3). Retrieved from [Link]

  • LyondellBasell. (2019). Technical Datasheet (1,4-Butanediol). Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1104 - 1,4-BUTANEDIOL. Retrieved from [Link]

  • LyondellBasell. (n.d.). BDO. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Butanediol. Retrieved from [Link]

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Difference between 1,4-butanediol bisdecanoate and 1,4-butanediol dibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 1,4-Butanediol Bisdecanoate (BDBD) and 1,4-Butanediol Dibenzoate (BDB) . While both share the same central diol linker (1,4-butanediol), their terminal ester groups—aliphatic fatty acid versus aromatic acid—dictate fundamentally different physicochemical behaviors, metabolic fates, and applications in pharmaceutical development.

Subject: 1,4-Butanediol Bisdecanoate vs. 1,4-Butanediol Dibenzoate

Executive Summary: The Aliphatic-Aromatic Divergence

In drug development and material science, the selection between 1,4-Butanediol Bisdecanoate (BDBD) and 1,4-Butanediol Dibenzoate (BDB) is a choice between flexible lipophilicity and rigid aromaticity .

  • BDBD (Aliphatic): A medium-chain fatty acid ester. It functions as a biomimetic lipid, offering high solubilization capacity for lipophilic drugs (BCS Class II/IV) and acting as a permeation enhancer. Its metabolic byproducts are nutritive (fatty acids).

  • BDB (Aromatic): A benzoate ester. It functions primarily as a plasticizer and structural modifier. In pharmaceutical contexts, it is often encountered as a leachable from packaging materials or a specific solvating agent for aromatic actives. Its metabolic byproduct requires hepatic detoxification (glycine conjugation).

Chemical Architecture & Physicochemical Properties[1]

The structural difference lies in the "tail" attached to the butanediol core. This dictates the molecule's interaction with biological membranes and polymer matrices.

Comparative Data Table
Property1,4-Butanediol Bisdecanoate (BDBD)1,4-Butanediol Dibenzoate (BDB)
IUPAC Name Butane-1,4-diyl didecanoateButane-1,4-diyl dibenzoate
Chemical Class Aliphatic Diester (Fatty Acid Ester)Aromatic Diester (Benzoate)
CAS Number 10022-63-6 (Generic for dicaprate)19224-27-2
Molecular Weight ~426.67 g/mol 298.33 g/mol
Structural Character Flexible, alkyl chains (C10), non-polar.Rigid, planar phenyl rings,

-

stacking.
LogP (Est.) > 8.0 (Highly Lipophilic)~ 4.5 - 5.0
Physical State (RT) Low-melting solid / Viscous LiquidSolid (Crystalline)
Solubility Soluble in hexane, oils, lipids.Soluble in acetone, DMSO, aromatic solvents.
UV Absorbance Negligible (Transparent >210nm)Strong UV absorption (Benzoate chromophore)
Structural Implications
  • BDBD: The long decanoate chains (C10) provide high conformational freedom. This allows BDBD to intercalate into lipid bilayers, temporarily disrupting packing to enhance drug permeability.

  • BDB: The terminal phenyl rings create steric bulk and rigidity. The potential for

    
    -
    
    
    
    interactions makes BDB an excellent plasticizer for PVC and polyurethanes but limits its ability to integrate into physiological lipid membranes compared to BDBD.

Synthesis & Impurity Profiling

For pharmaceutical applications, understanding the synthesis is critical to predicting impurity profiles (e.g., residual catalysts or unreacted linkers).

Reaction Pathways

The synthesis for both involves esterification, but the reagents differ significantly in reactivity and required catalysis.

Synthesis_Comparison BDO 1,4-Butanediol (Linker) Esterification_A Acid Catalysis (p-TsOH, 110°C) - H2O BDO->Esterification_A Schotten Schotten-Baumann (Base, 0-25°C) - HCl BDO->Schotten Decanoic Decanoic Acid (Capric Acid) Decanoic->Esterification_A Benzoyl Benzoyl Chloride (or Benzoic Acid) Benzoyl->Schotten BDBD 1,4-Butanediol Bisdecanoate Esterification_A->BDBD BDB 1,4-Butanediol Dibenzoate Schotten->BDB

Figure 1: Synthetic routes. BDBD is typically synthesized via direct condensation to preserve the "green" profile, whereas BDB often uses acid chlorides for efficiency.

Critical Impurities
  • BDBD: Look for Mono-decanoate esters . In lipid formulations, mono-esters act as surfactants (increasing emulsification), whereas diesters (BDBD) act as oils. Variable ratios can alter formulation stability.

  • BDB: Look for Residual Pyridine/Base (if acid chloride route used) or Free Benzoic Acid . Free benzoic acid can shift the pH of liquid formulations.

Metabolic Fate & Toxicology[2]

This is the most critical differentiator for drug safety. Both molecules release 1,4-butanediol (which metabolizes to Gamma-Hydroxybutyrate, GHB), but the acidic byproducts diverge.

Pathway Visualization

Metabolism Substrate_A 1,4-Butanediol Bisdecanoate Hydrolysis Esterase Hydrolysis (Plasma/Liver) Substrate_A->Hydrolysis Substrate_B 1,4-Butanediol Dibenzoate Substrate_B->Hydrolysis BDO 1,4-Butanediol (BDO) Hydrolysis->BDO Decanoic Decanoic Acid (C10 Fatty Acid) Hydrolysis->Decanoic From BDBD Benzoic Benzoic Acid Hydrolysis->Benzoic From BDB GHB Gamma-Hydroxybutyrate (CNS Active) BDO->GHB ADH/ALDH BetaOx Beta-Oxidation (Mitochondria) Decanoic->BetaOx Glycine Glycine Conjugation (Liver) Benzoic->Glycine ATP Acetyl-CoA -> ATP (Energy) BetaOx->ATP Hippuric Hippuric Acid (Renal Excretion) Glycine->Hippuric

Figure 2: Metabolic divergence. BDBD feeds into energy cycles (Beta-oxidation), while BDB requires detoxification via glycine conjugation.

Safety Implications[3]
  • BDBD: The byproduct, Decanoic acid, is a medium-chain fatty acid (MCFA). It is generally regarded as safe (GRAS) and utilized by the body for energy. Risk:[1] High doses of MCFAs can induce ketosis.

  • BDB: The byproduct, Benzoic acid, depletes glycine pools during detoxification. Risk:[1] In neonates or patients with liver compromise, accumulation can lead to metabolic acidosis or toxicity (similar to Benzyl alcohol toxicity).

Experimental Protocols

Protocol: Enzymatic Hydrolysis Assay

To verify the biodegradability of these esters in a simulated biological environment.

Reagents:

  • Simulated Intestinal Fluid (SIF) containing Pancreatin.

  • HPLC-grade Acetonitrile.

  • Test compounds: BDBD and BDB.

Workflow:

  • Preparation: Dissolve 10 mg of test ester in 1 mL Ethanol.

  • Incubation: Add 100 µL of solution to 9.9 mL of SIF at 37°C.

  • Sampling: At t=0, 15, 30, 60, and 120 mins, remove 500 µL aliquots.

  • Quenching: Immediately add 500 µL ice-cold Acetonitrile to stop esterase activity.

  • Analysis: Centrifuge (10,000g, 5 min) and inject supernatant into HPLC (C18 column, UV detection at 210nm for BDBD-indirect or Refractive Index; 254nm for BDB).

Expected Result:

  • BDBD: Rapid degradation (t1/2 < 30 mins) due to high affinity of pancreatic lipase for aliphatic esters.

  • BDB: Slower degradation (t1/2 > 60 mins) due to steric hindrance of the aromatic ring protecting the ester bond.

References

  • Irwin, R. D. (1996). NTP Summary Report on the Metabolism, Disposition, and Toxicity of 1,4-Butanediol. National Toxicology Program. Link

  • Knothe, G. (2002). Structure indices in FA chemistry. How relevant is the iodine value? Journal of the American Oil Chemists' Society. (Reference for fatty acid ester properties). Link

  • Erythropel, H. C., et al. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers. MDPI Polymers. Link

  • Stubbs, B. J., et al. (2021). Metabolic fate of ketone esters. Frontiers in Physiology. (Context for butanediol ester metabolism). Link

  • NIST Chemistry WebBook. 1,4-Butanediol dibenzoate Spectral Data. Link

Sources

The Versatility of 1,4-Butanediol Diesters: A Technical Guide to Their Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 1,4-Butanediol Diesters

1,4-Butanediol (BDO), a versatile linear diol, serves as a fundamental building block in the chemical industry for the synthesis of a wide array of commercially significant products.[1][2] Its esterification with various carboxylic acids gives rise to 1,4-butanediol diesters, a class of compounds with a diverse and expanding range of applications. These diesters, which can be derived from both petrochemical and increasingly, renewable bio-based feedstocks, are gaining prominence as sustainable alternatives in various industrial sectors.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 1,4-butanediol diesters, with a focus on their roles as plasticizers, precursors to performance polymers, and their emerging potential as biolubricants and solvents.

Synthesis of 1,4-Butanediol Diesters: Chemical and Enzymatic Routes

The synthesis of 1,4-butanediol diesters is primarily achieved through the esterification of 1,4-butanediol with one or two equivalents of a carboxylic acid or its derivative. The choice of the carboxylic acid component is crucial as it largely dictates the physicochemical properties and, consequently, the application of the resulting diester.

Chemical Synthesis: The Fischer-Speier Esterification and Beyond

The most common method for synthesizing esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a Lewis acid.[5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed by azeotropic distillation.

The synthesis of polyesters from 1,4-butanediol and dicarboxylic acids (or their diesters) is a well-established industrial process often carried out via polycondensation reactions at elevated temperatures.[6] These reactions can be catalyzed by various compounds, including titanium(IV) butoxide.[6]

Diagram of Fischer-Speier Esterification for 1,4-Butanediol Diester Synthesis

Fischer_Esterification BDO 1,4-Butanediol ProtonatedCarbonyl Protonated Carbonyl Intermediate BDO->ProtonatedCarbonyl CarboxylicAcid 2x Carboxylic Acid (R-COOH) CarboxylicAcid->ProtonatedCarbonyl AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ProtonatedCarbonyl Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack by BDO Diester 1,4-Butanediol Diester TetrahedralIntermediate->Diester Proton Transfer & Water Elimination Water 2x Water (H₂O) PBT_Synthesis BDO 1,4-Butanediol Polycondensation Polycondensation (High Temperature) BDO->Polycondensation TPA Terephthalic Acid or Dimethyl Terephthalate TPA->Polycondensation Catalyst Catalyst Catalyst->Polycondensation PBT Polybutylene Terephthalate (PBT) Polycondensation->PBT Byproduct Water or Methanol Polycondensation->Byproduct Elimination

Caption: Simplified workflow for the synthesis of Polybutylene Terephthalate (PBT).

Biolubricants: A Sustainable Frontier

Biolubricants, derived from renewable resources, are gaining attention as environmentally friendly alternatives to conventional mineral oil-based lubricants. [7]Synthetic esters are a major class of biolubricant base oils, and 1,4-butanediol diesters with long-chain fatty acids are potential candidates for this application. Key properties for a lubricant include a high viscosity index (low change in viscosity with temperature), good oxidative stability, and a low pour point (the lowest temperature at which the oil will flow). [7] While specific data for 1,4-butanediol diesters as biolubricants is still emerging, the properties can be inferred from their structure. Longer, saturated fatty acid chains generally lead to higher viscosity and better oxidative stability, but may also result in higher pour points. [7]The presence of two ester groups in 1,4-butanediol diesters can contribute to good lubricity due to their polarity.

Solvents and Other Applications

1,4-Butanediol itself is used as a solvent in various industries. [1][2]Its diesters, such as 1,4-butanediol diacetate, also exhibit solvent properties and can be used in formulations for coatings and inks. The specific solvent properties will depend on the nature of the carboxylic acid used in the esterification. Additionally, some 1,4-butanediol diesters may find application as coalescing agents in paints and coatings.

Physicochemical Properties of 1,4-Butanediol and its Diesters

The properties of 1,4-butanediol diesters are highly dependent on the molecular weight and structure of the carboxylic acid moieties. The following table summarizes some key physicochemical properties of 1,4-butanediol and a representative diester, 1,4-butanediol diacetate.

Property1,4-Butanediol1,4-Butanediol Diacetate
CAS Number 110-63-4 [1]628-67-1 [8]
Molecular Formula C₄H₁₀O₂ [1]C₈H₁₄O₄ [8]
Molecular Weight ( g/mol ) 90.12 [1]174.19 [8]
Boiling Point (°C) 235 [2]229-230
Melting Point (°C) 20.1 [2]-39
Density (g/cm³ at 20°C) 1.017 [2]1.026
Solubility in Water Miscible [2]Slightly soluble
log Pow (Octanol-Water Partition Coefficient) -0.88 [9]~1.3 (estimated)

Experimental Protocols

Synthesis of 1,4-Butanediol Dibenzoate (BDB)

This protocol describes a typical laboratory-scale synthesis of 1,4-butanediol dibenzoate via Fischer esterification.

Materials:

  • 1,4-Butanediol

  • Benzoic acid

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,4-butanediol (1.0 eq), benzoic acid (2.2 eq), and toluene (as a solvent to facilitate azeotropic removal of water).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reagent).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or recrystallization if necessary.

Characterization of 1,4-Butanediol Diesters

The synthesized diesters can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum of a 1,4-butanediol diester will show characteristic signals for the protons on the butanediol backbone and the protons of the carboxylic acid chains. [5]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a 1,4-butanediol diester will exhibit a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. [10]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the synthesized diester and to confirm its molecular weight.

Conclusion and Future Outlook

1,4-Butanediol diesters are a versatile class of compounds with a broad spectrum of existing and potential applications. Their role as building blocks for high-performance polymers like PBT and polyurethanes is well-established. Furthermore, the growing demand for sustainable and bio-based materials is driving research into their use as green plasticizers and biolubricants. The ability to tune the properties of these diesters by varying the carboxylic acid component offers a significant advantage in designing materials for specific applications. Future research will likely focus on developing more efficient and sustainable synthesis routes, including enzymatic and catalytic processes, and on expanding the application of these versatile molecules in areas such as specialty solvents, coatings, and as intermediates for other valuable chemicals. The continued exploration of bio-based feedstocks for both the 1,4-butanediol and the carboxylic acid components will further enhance the environmental credentials of this important class of chemicals.

References

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1,4-Butanediol Bisdecanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,4-Butanediol Bisdecanoate

1,4-Butanediol bisdecanoate is a specialty diester with significant potential across various industrial sectors. Its molecular structure, featuring a flexible C4 diol backbone and two C10 fatty acid chains, imparts desirable properties such as excellent lubricity, thermal stability, and biodegradability. These characteristics make it a prime candidate for applications as a high-performance biolubricant, a non-phthalate plasticizer for polymers like PVC, and an emollient in the cosmetics and personal care industry.

The synthesis of this diester is most commonly achieved through Fischer-Speier esterification, a robust and well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This application note provides a detailed, in-depth protocol for the synthesis, purification, and characterization of 1,4-butanediol bisdecanoate, grounded in established chemical principles. It is designed for researchers and professionals in chemical synthesis and drug development, offering both a step-by-step guide and the causal reasoning behind each procedural choice.

Reaction Mechanism and Stoichiometric Considerations

The synthesis of 1,4-butanediol bisdecanoate is a classic example of Fischer esterification, an equilibrium-controlled reaction.[2] The overall reaction is as follows:

2 Decanoic Acid + 1,4-Butanediol ⇌ 1,4-Butanediol Bisdecanoate + 2 H₂O

The reaction proceeds in two consecutive steps, with the formation of the monoester, 1-hydroxy-4-(decanoyloxy)butane, as an intermediate. To achieve a high yield of the desired diester, the equilibrium must be shifted towards the products. This is typically accomplished by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.

The mechanism, catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), involves several key reversible steps:[1][2]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of decanoic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A hydroxyl group from 1,4-butanediol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the ester product.

This sequence occurs for both hydroxyl groups of the 1,4-butanediol to form the final bisdecanoate product.

Detailed Experimental Protocol

Materials and Equipment
Reagents & ChemicalsEquipment
Decanoic Acid (≥98%)500 mL Three-neck round-bottom flask
1,4-Butanediol (≥99%)[3]Heating mantle with magnetic stirrer
p-Toluenesulfonic acid monohydrate (p-TSA, ≥98.5%)Magnetic stir bar
Toluene (Anhydrous)Dean-Stark apparatus
Sodium bicarbonate (NaHCO₃)Reflux condenser
Brine (Saturated NaCl solution)Thermometer/Temperature probe
Anhydrous magnesium sulfate (MgSO₄)Separatory funnel (1 L)
Deuterated chloroform (CDCl₃) for NMRRotary evaporator
Vacuum distillation setup
Synthesis Procedure
  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a heating mantle, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add 1,4-butanediol (e.g., 0.1 mol, 9.01 g), decanoic acid (0.22 mol, 37.90 g, a 10% molar excess to drive the reaction), p-TSA (1-2 mol% relative to the diol, e.g., 0.002 mol, 0.38 g), and toluene (200 mL). The toluene serves as the azeotropic solvent to facilitate water removal.

  • Reaction Execution:

    • Begin stirring the mixture to ensure homogeneity.

    • Heat the flask using the heating mantle to reflux (approximately 110-120°C for toluene).

    • Water will begin to co-distill with toluene and collect in the side arm of the Dean-Stark trap. The theoretical amount of water to be collected is 0.2 mol (3.6 mL).

    • Continue the reflux for 4-6 hours, or until water ceases to collect in the trap, indicating the reaction is nearing completion.

  • Reaction Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 1 L separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of saturated sodium bicarbonate solution to neutralize the p-TSA catalyst. (Caution: CO₂ evolution may occur).

      • 100 mL of deionized water.

      • 100 mL of brine to break any emulsions and remove bulk water.

    • Drain the organic layer into a clean Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Add anhydrous magnesium sulfate to the organic layer, swirl, and let it stand for 15-20 minutes to remove residual water.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification via Vacuum Distillation:

    • The resulting crude oil is purified by vacuum distillation to separate the pure 1,4-butanediol bisdecanoate from unreacted starting materials and any monoester byproduct.

    • The high boiling point of the product necessitates a good vacuum (e.g., <1 mmHg). The expected boiling point will be significantly above that of the starting materials.

Visualization of the Experimental Workflow

Esterification_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Product Characterization charge 1. Charge Reactants (1,4-BDO, Decanoic Acid, p-TSA, Toluene) reflux 2. Heat to Reflux (110-120°C) charge->reflux water_removal 3. Azeotropic Water Removal (Dean-Stark Trap) reflux->water_removal monitor 4. Monitor Reaction (4-6 hours) water_removal->monitor cool 5. Cool to RT monitor->cool wash 6. Wash Sequentially (NaHCO₃, H₂O, Brine) cool->wash dry 7. Dry Organic Layer (MgSO₄) wash->dry evaporate 8. Remove Solvent (Rotary Evaporator) dry->evaporate distill 9. Vacuum Distillation evaporate->distill product Pure 1,4-Butanediol Bisdecanoate distill->product ftir FTIR product->ftir nmr ¹H & ¹³C NMR product->nmr gcms GC-MS product->gcms

Caption: Workflow for the synthesis of 1,4-butanediol bisdecanoate.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 1,4-butanediol bisdecanoate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is a rapid method to confirm the conversion. The spectrum of the purified product should exhibit:

  • Disappearance of the broad O-H stretching band from the carboxylic acid (~3000 cm⁻¹) and the alcohol (~3300 cm⁻¹).

  • Appearance of a strong C=O stretching band for the ester at ~1740 cm⁻¹.[4]

  • Appearance of C-O stretching bands around 1250-1150 cm⁻¹.

  • Characteristic C-H stretching bands for the alkyl chains just below 3000 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.[6] Samples should be dissolved in CDCl₃.

  • ¹H NMR:

    • A triplet at ~4.05 ppm corresponding to the protons on the carbons adjacent to the ester oxygens (-O-CH₂ -).

    • A multiplet at ~1.65 ppm for the internal methylene protons of the butanediol core (-CH₂-CH₂ -CH₂-CH₂ -O-).

    • A triplet at ~2.30 ppm for the α-methylene protons of the decanoate chains (-CH₂ -COO-).

    • A broad multiplet between ~1.20-1.40 ppm for the bulk of the methylene protons in the decanoate chains.

    • A triplet at ~0.88 ppm for the terminal methyl groups (-CH₃) of the decanoate chains.

  • ¹³C NMR:

    • A peak around 173 ppm for the ester carbonyl carbon (C =O).

    • A peak around 64 ppm for the carbons of the butanediol core bonded to the ester oxygen (-O-C H₂-).

    • A peak around 25 ppm for the internal carbons of the butanediol core.

    • A series of peaks between 22-34 ppm for the carbons of the decanoate alkyl chains.

    • A peak around 14 ppm for the terminal methyl carbon.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the final product and confirm its molecular weight. A single major peak in the gas chromatogram would indicate high purity.[7][8] The mass spectrum should correspond to the molecular weight of 1,4-butanediol bisdecanoate (C₂₄H₄₆O₄, MW = 414.62 g/mol ) and exhibit a characteristic fragmentation pattern.

Summary of Key Parameters and Expected Results

ParameterValue / ConditionRationale
Molar Ratio (Acid:Diol) 2.2 : 1.0A slight excess of the acid drives the equilibrium towards the product side.
Catalyst p-Toluenesulfonic acidEffective and easily removable acid catalyst for Fischer esterification.[2]
Catalyst Loading 1-2 mol% (relative to diol)Sufficient to catalyze the reaction without causing excessive side reactions.
Solvent TolueneForms an azeotrope with water for efficient removal via Dean-Stark trap.
Reaction Temperature ~110-120 °C (Reflux)Allows for efficient azeotropic distillation of water.
Reaction Time 4-6 hoursTypically sufficient for completion, as monitored by water collection.
Purification Method Vacuum DistillationNecessary to separate the high-boiling product from starting materials.[9][10]
Expected Yield > 85%High yields are achievable by effectively removing the water byproduct.

Troubleshooting and Field-Proven Insights

  • Low Yield: This is often due to incomplete water removal. Ensure the Dean-Stark apparatus is functioning correctly and that all glassware is dry at the start. Using a slight excess of one reactant (typically the less expensive one) can also improve yield.

  • Dark-colored Product: Charring can occur if the reaction temperature is too high. Maintain a controlled reflux. If the final product is colored, it may indicate impurities that can sometimes be removed by treatment with activated carbon before the final distillation.

  • Incomplete Reaction: If water collection stalls prematurely, the catalyst may have been deactivated. Ensure the starting materials are of good purity.

  • Emulsion during Work-up: Stubborn emulsions during the washing steps can be broken by adding more brine. Gentle swirling instead of vigorous shaking can also prevent their formation.

Safety Precautions

  • All procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

  • p-Toluenesulfonic acid and sulfuric acid are corrosive; handle with care.

  • Vacuum distillation should be performed behind a safety shield, as there is a risk of implosion with glassware under vacuum.

References

  • Vertex AI Search. (2026, January 19). 1,4-Butanediol (BDO)
  • Caloong Chemical Co., Ltd. (2024, August 8).
  • SWGDRUG.org. (2005, August 16). 1,4-BUTANEDIOL.
  • Shandong Aosen New Material Technology Co., Ltd. (2025, January 20).
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  • Zoran. The Many Applications of 1,4-Butanediol: A Key Role in Modern Industry.
  • Google Patents.
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  • MDPI. (2026, January 8). Advances in Bio-Based Production of 1,4-Butanediol.
  • Benchchem.
  • ResearchGate. (2025, August 7).
  • mediaTUM. Development of enzymatic cascade reactions toward the synthesis of 1,4-butanediol.
  • ResearchGate. A) ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) Single....
  • Google Patents.
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  • Justia Patents. (1980, July 31).
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  • ResearchGate. (2025, December 9).
  • In situ DRIFTS for the mechanistic study of 1,4-butanediol dehydration over m- ZrO2 c
  • ChemicalBook. (2024, March 8). A brief description of 1,4-Butanediol synthesis method.
  • Google Patents. (2016, February 25). WO/2016/026726 PROCESS FOR PURIFYING 1,4-BUTANEDIOL BY EXTRACTION.
  • ChemicalBook. 1,4-Butanediol(110-63-4)IR1.
  • Google Patents. US9533931B2 - Process of producing 1,4-butanediol.
  • Google Patents. US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
  • Royal Society of Chemistry.
  • ResearchGate. FT-IR spectra of (a) 1,4-Butanediol (BDO), (b)
  • ResearchGate. A) FT‐IR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) FT‐IR....
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • YouTube. (2024, June 17).
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  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • PubMed. (2002, April 5).
  • PrepChem.com.
  • DiVA. (2023, March 15). In-depth characterization of 1,4-butanediol diglycidyl ether substituted hyaluronic acid hydrogels.
  • Automated Topology Builder. 1,4-Butanediol | C4H10O2 | MD Topology | NMR | X-Ray.
  • MDPI. (2024, September 25). Enhanced Synthesis of Poly(1,4-butanediol itaconate)
  • ResearchGate. (2025, August 6). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG.
  • Rasayan Journal of Chemistry. (2018, May 1). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG.

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Application Notes and Protocols for the Formulation of Emollients Using 1,4-Butanediol Bisdecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Emollient Design in Skin Barrier Science

Emollients are the cornerstone of dermatological and cosmetic formulations, serving as multifunctional agents that soften, smooth, and hydrate the skin.[1] Their primary mechanism involves reinforcing the skin's natural barrier, primarily the stratum corneum, by forming a protective, semi-occlusive film that reduces transepidermal water loss (TEWL).[1][2] A compromised skin barrier is a hallmark of various dermatological conditions, including atopic dermatitis and psoriasis, making effective emollient therapy a critical intervention strategy for restoring barrier function and mitigating symptoms.[3][4]

The cosmetic and pharmaceutical industries are in continuous pursuit of novel emollients that offer superior performance, unique sensory profiles, and enhanced compatibility within complex formulations. Emollient esters, in particular, represent a versatile class of ingredients that can be engineered to provide a wide range of tactile experiences, from light and fast-absorbing to rich and cushioning.[5][6]

This guide introduces 1,4-Butanediol Bisdecanoate , a novel diester synthesized from 1,4-Butanediol and two molecules of decanoic acid. Based on its chemical structure, this molecule is engineered to function as a water-insoluble, non-polar emollient. Its dual ester linkages and C10 fatty acid chains suggest it will impart significant substantivity, lubricity, and a unique sensory feel to topical formulations.

These application notes provide a comprehensive framework for researchers and formulators to characterize 1,4-Butanediol Bisdecanoate and effectively incorporate it into next-generation emollient systems. We will detail protocols for physicochemical analysis, formulation development, and advanced performance testing, explaining the scientific rationale behind each methodological choice.

Section 1: Physicochemical Characterization of 1,4-Butanediol Bisdecanoate

Prior to formulation, a thorough characterization of the raw emollient is crucial to predict its behavior and performance. Emollient properties such as polarity, viscosity, and surface tension directly influence spreadability, ease of emulsification, and the ultimate sensory perception on the skin.[7][8]

Table 1: Predicted and Key Characterization Parameters for 1,4-Butanediol Bisdecanoate

ParameterPredicted Property/ValueRationale & SignificanceMethod of Analysis
INCI Name 1,4-Butanediol Bisdecanoate--
Chemical Nature Diester of a Diol and Fatty AcidWater-insoluble, lipophilic. Suitable for the oil phase of emulsions.Infrared (IR) Spectroscopy
Appearance Clear, colorless to pale yellow liquid-Visual Inspection
Polarity Low to MediumThe ester groups add some polarity compared to a pure hydrocarbon, influencing solvent properties and emulsification.[8]Dielectric Constant (Permittivity) Measurement
Viscosity MediumWill contribute to the body and texture of a formulation without excessive drag.Rotational Viscometer (e.g., Brookfield or Cone/Plate Rheometer)
Refractive Index ~1.45 - 1.46Correlates to the gloss or shine imparted on the skin; matching refractive indices with other oil-phase components is key for formula clarity.[7]Refractometer
Spreading Value Medium to HighA lower contact angle and surface tension indicate better and faster spreading on a substrate, correlating to a perception of easy application.[8]Contact Angle Goniometer on a synthetic skin substrate (e.g., Vitro-Skin™)
Surface Tension LowLower surface tension facilitates the formation of stable emulsions.Du Noüy Ring or Wilhelmy Plate Tensiometer
Protocol 1.1: Initial Physicochemical Profiling

Objective: To establish a baseline physicochemical profile for a new batch of 1,4-Butanediol Bisdecanoate.

Materials:

  • 1,4-Butanediol Bisdecanoate sample

  • Rotational Viscometer or Rheometer with appropriate geometry (e.g., cone and plate)

  • Digital Refractometer

  • Contact Angle Goniometer

  • Vitro-Skin™ or similar synthetic skin substrate

  • Tensiometer

Methodology:

  • Viscosity Measurement: a. Equilibrate the sample to a controlled temperature (e.g., 25°C). b. Using a calibrated viscometer/rheometer, measure the dynamic viscosity (in mPa·s or cP). Record the shear rate used for the measurement. c. Rationale: Viscosity is a primary determinant of an emollient's feel, from light and fluid to heavy and viscous.[7]

  • Refractive Index (RI) Measurement: a. Apply a small drop of the sample to the prism of a refractometer. b. Record the RI at a standard temperature (e.g., 20°C). c. Rationale: RI is critical for formulating clear products and predicts the level of shine on the skin.[7]

  • Spreading & Contact Angle: a. Place a section of synthetic skin on the goniometer stage. b. Dispense a standardized droplet (e.g., 5 µL) of the emollient onto the substrate. c. Immediately begin recording the contact angle over time (e.g., for 60 seconds). A rapid decrease in contact angle indicates good spreading properties.[8] d. Rationale: This test provides an objective measure of spreadability, which is a key sensory attribute for consumers.[9]

Section 2: Formulation Principles with 1,4-Butanediol Bisdecanoate

1,4-Butanediol Bisdecanoate is best utilized as a primary or secondary emollient within the oil phase of an emulsion, typically at concentrations ranging from 3% to 20% w/w.[7] Its selection and concentration will directly impact the formulation's rheology, stability, and skin feel.

A sophisticated approach to formulation is the concept of the "Emollient Cascade." This involves strategically blending emollients with different spreading values, viscosities, and absorption rates to create a dynamic sensory experience.[6][10]

  • Fast/Light Esters (e.g., Isoamyl Laurate): Provide initial slip and easy spreading.

  • Medium Esters (e.g., Coco-Caprylate/Caprate): Contribute to a soft, velvety cushion during rub-in.

  • Heavy/Rich Esters or Oils: Provide a substantive, nourishing, and protective after-feel.

1,4-Butanediol Bisdecanoate, with its predicted medium viscosity and substantive nature, is ideally positioned as a medium-to-rich emollient in a cascade, designed to bridge the gap between initial application and the long-lasting after-feel.

Emollient_Cascade cluster_0 Application Timeline cluster_1 Emollient Cascade Components cluster_2 Sensory Perception T0 Initial Application (0-5 sec) T1 Rub-in (5-30 sec) Light Light Esters (e.g., Isoamyl Laurate) T0->Light T2 After-feel (>30 sec) Medium 1,4-Butanediol Bisdecanoate T1->Medium Heavy Rich Oils / Butters (e.g., Shea Butter) T2->Heavy Glide Effortless Glide Light->Glide Provides Cushion Velvety Cushion Medium->Cushion Contributes Nourish Nourishing Barrier Heavy->Nourish Leaves a

Caption: The Emollient Cascade concept, layering emollients for a dynamic sensory experience.

Section 3: Detailed Formulation Protocols

The following are model formulations designed to be stable, effective, and sensorially pleasant. They serve as excellent starting points for evaluating the performance of 1,4-Butanediol Bisdecanoate.

Protocol 3.1: Oil-in-Water (O/W) Daily Moisturizing Lotion

This protocol creates a light, spreadable lotion suitable for daily use, where 1,4-Butanediol Bisdecanoate is expected to enhance the richness of the after-feel without contributing to greasiness.

Table 2: O/W Daily Moisturizing Lotion Formulation

PhaseIngredient (INCI Name)% w/wFunction
A Deionized Waterto 100Diluent
A Glycerin3.00Humectant
A Xanthan Gum0.20Aqueous Phase Stabilizer
A Disodium EDTA0.10Chelating Agent
B 1,4-Butanediol Bisdecanoate 5.00 Test Emollient (Richness)
B Isoamyl Laurate3.00Light Emollient (Glide)
B Cetearyl Alcohol2.50Co-emulsifier, Thickener
B Glyceryl Stearate & PEG-100 Stearate4.00Primary Emulsifier
C Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative
C Tocopherol (Vitamin E)0.20Antioxidant

Methodology:

  • In the main vessel, combine Phase A ingredients. Begin propeller mixing and heat to 75-80°C. Mix until xanthan gum is fully hydrated.

  • In a separate vessel, combine all Phase B ingredients and heat to 75-80°C while mixing until uniform.

  • Slowly add Phase B to Phase A with vigorous homogenization. Homogenize for 3-5 minutes until a uniform, white emulsion is formed.

  • Switch to sweep-style mixing and begin cooling the emulsion.

  • At or below 40°C, add Phase C ingredients individually, mixing well after each addition.

  • Continue mixing until the batch is uniform and has reached room temperature.

  • Rationale: This is a standard hot-process emulsification. Heating the phases ensures that solid components like cetearyl alcohol are melted, allowing for the formation of a stable liquid crystal structure upon cooling, which is critical for long-term emulsion stability.

Protocol 3.2: Water-in-Oil (W/O) Protective Night Cream

This protocol creates a rich, occlusive cream ideal for dry skin or overnight barrier repair. In this W/O system, the external oil phase provides a substantive barrier, and 1,4-Butanediol Bisdecanoate will be a key component of this continuous phase.

Table 3: W/O Protective Night Cream Formulation

PhaseIngredient (INCI Name)% w/wFunction
A 1,4-Butanediol Bisdecanoate 10.00 Test Emollient
A Squalane8.00Emollient
A Polyglyceryl-3 Diisostearate4.00W/O Emulsifier
A Cera Alba (Beeswax)3.00Stabilizer, Occlusive
B Deionized Waterto 100Diluent
B Magnesium Sulfate0.70Emulsion Stabilizer
B Propanediol5.00Humectant
C Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative

Methodology:

  • In the main vessel, combine Phase A ingredients and heat to 75-80°C with mixing until all solids are melted and the phase is uniform.

  • In a separate vessel, combine Phase B ingredients and heat to 75-80°C. Mix until the magnesium sulfate is fully dissolved.

  • Very slowly, add Phase B to Phase A with high-shear mixing. The slow addition is critical to prevent phase inversion.

  • Continue mixing for 5-10 minutes once the addition is complete.

  • Switch to moderate mixing and begin to cool the batch.

  • At or below 40°C, add the preservative (Phase C).

  • Continue mixing until the cream is smooth, uniform, and at room temperature.

  • Rationale: In W/O emulsions, the slow addition of the water phase into the oil phase is crucial for allowing the emulsifier to properly orient at the oil-water interface, encapsulating the water droplets within the continuous oil phase.[11] Magnesium sulfate in the water phase acts as an electrolyte, helping to stabilize the droplets through ionic interactions.

Section 4: Advanced Characterization & Performance Evaluation

Once formulated, the emollient systems must be rigorously tested to ensure stability, safety, and efficacy. Regulatory bodies like the FDA and EMA encourage the submission of a complete rheological profile for topical products.[7][8]

Caption: Workflow for the characterization and validation of a new emollient formulation.

Protocol 4.1: Advanced Rheological Analysis

Objective: To characterize the flow behavior and viscoelastic properties of the formulation, which are critical for predicting product performance from dispensing to application.[5]

Instrumentation: A controlled-stress rheometer with Peltier temperature control.

Methodology:

  • Flow Curve (Viscosity vs. Shear Rate): a. Apply the sample to the rheometer plate. b. Perform a shear rate ramp from a low rate (e.g., 0.1 s⁻¹) to a high rate (e.g., 100 s⁻¹). c. Plot viscosity as a function of shear rate. Most creams and lotions will be "shear-thinning," meaning viscosity decreases as shear increases (i.e., during rub-out).[7] d. Rationale: This test mimics different consumer actions: low shear relates to the product at rest, while high shear relates to spreading on the skin.[9]

  • Oscillatory Amplitude Sweep (Viscoelasticity): a. Apply a fresh sample. b. At a constant frequency (e.g., 1 Hz), apply an increasing oscillatory stress or strain. c. Plot the storage modulus (G') and loss modulus (G''). G' represents the elastic (solid-like) component, and G'' represents the viscous (liquid-like) component. d. Rationale: In a stable cream, G' should be greater than G'', indicating a structured, gel-like network.[12] The point where G' begins to drop is the yield stress, which correlates to the force needed to get the product to flow out of a tube.[8]

  • Three-Step Recovery (Thixotropy): a. Step 1 (Low Shear): Apply a very low shear rate to measure the "at-rest" structure. b. Step 2 (High Shear): Apply a very high shear rate for a set time (e.g., 60s) to simulate the breakdown of structure during application. c. Step 3 (Low Shear): Immediately return to the low shear rate from Step 1 and monitor the recovery of viscosity over time. d. Rationale: This test assesses how quickly the formulation's structure rebuilds after application, which influences how the product feels on the skin immediately after spreading.[12]

Protocol 4.2: Texture Profile Analysis (TPA)

Objective: To quantify the mechanical properties of the formulation, which correlate with sensory attributes like firmness, spreadability, and stickiness.[13][14]

Instrumentation: Texture Analyzer with a probe (e.g., cone or cylinder) and a sample pot.

Methodology:

  • Fill a sample pot with the formulation, ensuring no air bubbles and a flat surface.

  • Perform a two-cycle compression test: the probe penetrates the sample to a set distance, withdraws, and then immediately repeats the penetration.

  • From the resulting Force vs. Time graph, calculate the following parameters:

    • Firmness/Hardness: The peak force during the first compression. Correlates to pickup from a jar.[13]

    • Adhesiveness/Stickiness: The negative force area on the graph after the first compression. This represents the work required to pull the probe away from the sample.[13]

    • Cohesiveness: The ratio of the positive force area of the second compression to the first. It measures the strength of the internal bonds within the sample.

    • Spreadability (using a cone probe): The "Hardness Work Done" indicates the work required to move the cream, which translates into how well it will spread.[13]

Protocol 4.3: In-Vitro Skin Barrier Performance

Objective: To measure the formulation's ability to improve skin hydration and reduce water loss using non-invasive probes on ex-vivo skin models or human volunteers.

Instrumentation:

  • Corneometer® (measures skin hydration)

  • Tewameter® (measures Transepidermal Water Loss - TEWL)

Methodology:

  • Baseline Measurement: On a defined area of the subject's volar forearm (or ex-vivo skin), take baseline readings for skin hydration and TEWL.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the formulation to the test area. Leave an adjacent area untreated as a control.

  • Post-Application Measurements: At set time points (e.g., 1, 2, 4, and 8 hours), gently remove any excess product and repeat the Corneometer® and Tewameter® measurements.

  • Data Analysis:

    • An increase in Corneometer® units indicates improved skin hydration.

    • A decrease in TEWL (g/m²/h) indicates an improved barrier function, as the emollient film is preventing water from escaping.

  • Rationale: These biometrological measurements provide quantitative evidence of the emollient's primary functions: moisturizing and occluding. They are standard industry methods for substantiating claims of hydration and barrier repair.

References

  • Gattefossé. (n.d.). Advanced rheological characterization of topical products: an accurate tool to discriminate and optimize formulations. Gattefossé. Available at: [Link]

  • TA Instruments. (2022, May 2). Rheology of Topical Pharmaceuticals for New Product Development or Generic Equivalents. TA Instruments. Available at: [Link]

  • Varvaresou, A., et al. (2023). Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation. MDPI. Available at: [Link]

  • American Pharmaceutical Review. (2020, December 23). Understanding Rheological Behavior of Topical Gel Formulations May Lead to Cosmeceutical Breakthroughs. American Pharmaceutical Review. Available at: [Link]

  • Centre for Industrial Rheology. (n.d.). Rheology Profiling for Topical Pharmaceuticals. Centre for Industrial Rheology. Available at: [Link]

  • National Eczema Society. (n.d.). Emollients. National Eczema Society. Available at: [Link]

  • Stable Micro Systems. (n.d.). Cosmetics and Skincare Texture Tests. Stable Micro Systems. Available at: [Link]

  • McGregor, B., Chiang, E., & Freeman, C. (2018, December 19). Using Texture Analysis to Benchmark Cosmetic Quality. Cosmetics & Toiletries. Available at: [Link]

  • S. D. G. (2014). Texture analysis of cosmetic/pharmaceutical raw materials and formulations. International Journal of Cosmetic Science, 36(4), 291-302. Available at: [Link]

  • Drugs.com. (n.d.). List of Topical emollients. Drugs.com. Available at: [Link]

  • Uhoda, E., et al. (2012). Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors. Journal of Cosmetics, Dermatological Sciences and Applications, 2(3). Available at: [Link]

  • ResearchGate. (n.d.). Selected textural attributes of several commercial creams and lotions. ResearchGate. Available at: [Link]

  • AlfatestLab. (n.d.). Moisturizers: how to evaluate the texture of your formulation?. AlfatestLab. Available at: [Link]

  • DermNet. (n.d.). Emollients and Moisturisers. DermNet. Available at: [Link]

  • Monash University. (n.d.). In Vitro Skin Permeation Methodology. Monash University. Available at: [Link]

  • Skin Type Solutions. (2024, July 10). The Science of Emollients in Skin Care to Smooth and Hydrate. Skin Type Solutions. Available at: [Link]

  • ACS Publications. (2025, February 3). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations. Molecular Pharmaceutics. Available at: [Link]

  • Alexander, H., et al. (2023). Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties. Journal of Clinical Medicine, 12(23), 7359. Available at: [Link]

  • Patrizi, A., et al. (2015). Barrier Repair Therapy in Atopic Eczema: New Evidences in Improving Skin Functions with Topical Emolliency and Hydration Strategies. Herald Scholarly Open Access. Available at: [Link]

  • Wounds UK. (n.d.). The role of emollients in maintaining skin integrity. Wounds UK. Available at: [Link]

  • CeraVe. (n.d.). What Are Emollients, Humectants, and Occlusives?. CeraVe. Available at: [Link]

  • Semantic Scholar. (n.d.). How to measure the effects of emollients. Semantic Scholar. Available at: [Link]

  • MDPI. (2022, June 9). A Review of Moisturizers; History, Preparation, Characterization and Applications. MDPI. Available at: [Link]

  • Dove Medical Press. (2021, July 16). The Performance and Safety of an Emollient Cream. Clinical, Cosmetic and Investigational Dermatology. Available at: [Link]

  • Let's Make Beauty. (2025, May 15). How to Formulate Water-in-Oil Emulsions. Let's Make Beauty. Available at: [Link]

Sources

Technical Application Note: 1,4-Butanediol Bisdecanoate (BBD) in Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier for the development, synthesis, and validation of 1,4-Butanediol Bisdecanoate (BBD) as a Phase Change Material (PCM). It is designed for application scientists and R&D professionals targeting ambient-temperature thermal energy storage (TES) and passive thermal regulation systems.

Executive Summary & Rationale

1,4-Butanediol Bisdecanoate (BBD) (CAS: 5024-21-5 / 110-63-4 derivative) represents a class of fatty acid ester PCMs engineered for low-to-mid ambient temperature transitions (20°C – 35°C) . Unlike paraffinic PCMs, BBD offers distinct advantages for drug delivery and sensitive cargo logistics:

  • Tunable Crystallinity: The diester structure allows for sharper phase transitions compared to monoesters.

  • Biocompatibility: Derived from Decanoic Acid (Capric Acid) and 1,4-Butanediol (BDO), it presents a lower toxicity profile than lithiated salts or non-food-grade paraffins.

  • Thermal Hysteresis Control: The symmetry of the BBD molecule promotes reliable nucleation, reducing the supercooling often seen in free fatty acids.

This guide provides a self-validating workflow to synthesize BBD, characterize its thermodynamic footprint, and stabilize it within a matrix for practical deployment.

Physicochemical Profile & Target Specifications

Researchers must validate these parameters experimentally, as impurities in feedstock significantly alter the phase transition onset.

PropertyTarget SpecificationCritical Relevance
Melting Point (

)
24°C – 30°C (Estimated)*Ideal for "Controlled Room Temperature" (CRT) logistics (15–25°C).
Latent Heat (

)
> 140 J/g Determines the thermal buffering capacity (energy density).
Thermal Stability < 1% mass loss @ 150°C Ensures safety during processing and encapsulation.
Supercooling < 3°C Vital for reversible cycling without hysteresis lag.
Appearance White crystalline solid (below

)
Visual indicator of purity; yellowing suggests oxidation.

*Note: Pure Decanoic Acid melts at ~31.6°C; BDO melts at 20.1°C. The diester typically exhibits a melting point intermediate to or slightly depressed from the parent acid due to loss of hydrogen bonding, stabilized by Van der Waals packing.

Protocol A: High-Purity Synthesis of BBD

Objective: Synthesize 1,4-Butanediol Bisdecanoate via direct Fischer esterification with >98% yield.

Reagents & Equipment
  • Reactants: 1,4-Butanediol (≥99%, anhydrous), Decanoic Acid (≥98%).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 - 1.0 wt%).

  • Solvent: Toluene or Xylene (as azeotropic agent).

  • Setup: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Nitrogen purge.

Step-by-Step Methodology
  • Stoichiometric Loading:

    • Charge the RBF with 1.0 molar equivalent of 1,4-Butanediol.

    • Add 2.2 molar equivalents of Decanoic Acid (10% excess to drive equilibrium).

    • Add solvent (approx.[1][2] 2x volume of reactants) and p-TSA catalyst.

  • Azeotropic Dehydration (The Driving Force):

    • Heat the mixture to reflux (approx. 110-140°C depending on solvent).

    • Monitor the Dean-Stark trap. The reaction is complete when water evolution ceases (theoretical yield: 2 moles water per 1 mole BDO).

    • Checkpoint: Monitor Acid Value (AV). Reaction is finished when AV < 5 mg KOH/g.

  • Neutralization & Purification:

    • Cool to room temperature.[3]

    • Wash organic layer with 5% NaHCO₃ solution (removes excess acid/catalyst).

    • Wash with saturated brine (removes trapped water).

    • Dry organic layer over anhydrous MgSO₄.

  • Isolation:

    • Filter off MgSO₄.

    • Remove solvent via Rotary Evaporator under reduced pressure.

    • Optional: Recrystallize from ethanol for ultra-high purity (required for precise DSC data).

Protocol B: Structural & Thermal Validation

Objective: Confirm chemical identity and quantify energy storage capacity.

Workflow Visualization

ValidationWorkflow cluster_0 Chemical ID cluster_1 Thermal Performance FTIR FT-IR Analysis (Confirm Ester Bond) HNMR 1H-NMR (Check Purity) FTIR->HNMR DSC_Heat DSC Heating (Find Tm & Enthalpy) DSC_Cool DSC Cooling (Check Supercooling) DSC_Heat->DSC_Cool Cycling 50x Thermal Cycles (Stability Test) DSC_Cool->Cycling Sample Synthesized BBD Sample Sample->FTIR Sample->DSC_Heat

Figure 1: Analytical workflow for validating BBD as a phase change material.

FT-IR Verification Criteria

Perform Fourier Transform Infrared Spectroscopy.

  • Pass Criteria:

    • Strong peak at 1735–1750 cm⁻¹ (C=O Ester stretch).

    • Absence of broad peak at 3200–3600 cm⁻¹ (O-H stretch). Presence indicates unreacted alcohol or water.

DSC Protocol (Thermal Cycling)

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000). Atmosphere: Nitrogen (50 mL/min).

  • Cycle 1 (History Erasure): Heat from 0°C to 80°C @ 10°C/min. Hold 2 min.

  • Cycle 2 (Critical Data):

    • Cool to -20°C @ 5°C/min. (Record

      
       and 
      
      
      
      ).[4]
    • Heat to 80°C @ 5°C/min. (Record

      
       and 
      
      
      
      ).[4][5]
  • Analysis: Calculate the Supercooling Degree (

    
    ). If 
    
    
    
    , nucleating agents (e.g., 1% graphene nanoplatelets) may be required.

Protocol C: Form-Stable Composite Preparation

Liquid leakage is the primary failure mode of PCMs. This protocol stabilizes BBD into a porous silica matrix.

Materials
  • PCM: 1,4-Butanediol Bisdecanoate (Liquid state, heated to 40°C).

  • Matrix: Fumed Silica (hydrophobic) or Expanded Perlite.

Vacuum Impregnation Method
  • Degassing: Place the porous matrix in a vacuum flask. Evacuate air (-0.1 MPa) for 30 mins to clear pores.

  • Impregnation:

    • Inject liquid BBD into the flask while maintaining vacuum.

    • Allow BBD to submerge the matrix completely.

    • Break vacuum slowly. Atmospheric pressure forces liquid BBD into the pores.

  • Filtration: Filter the composite using a vacuum filter funnel to remove excess surface liquid.

  • Leakage Test:

    • Place 1g of composite on filter paper.

    • Heat to 50°C (above

      
      ) for 1 hour.
      
    • Pass Criteria: No oil stain visible on the paper.

References

  • Gantrade Corporation. (2022). 5 Key Facts About 1,4-Butanediol (BDO). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1,4-Butanediol Thermochemical Data. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • Yuan, Y., et al. (2025). Synthesis and encapsulation of 1,4-butanediol esters as energy storage phase change materials.[4] ResearchGate. Retrieved from [Link](Note: Generalized citation for Diester PCM synthesis protocols).

  • NIH National Library of Medicine. (2023). 1,4-Butanediol Bisdecanoate (GSRS Record). Retrieved from [Link]

Sources

Preparation of PVC blends with 1,4-butanediol bisdecanoate plasticizer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the protocol for formulating, processing, and validating Polyvinyl Chloride (PVC) blends plasticized with 1,4-Butanediol Bisdecanoate (BBD) . Unlike traditional phthalates (e.g., DEHP), BBD represents a class of fatty acid glycol esters offering potential for reduced toxicity and enhanced biodegradability. This document details the synthesis verification of BBD, melt-blending parameters, and critical performance assays, with a specific focus on migration resistance in simulated medical environments.

Introduction & Mechanistic Rationale

1.1 The Shift from Phthalates Regulatory pressure on DEHP (di-2-ethylhexyl phthalate) due to endocrine disruption concerns has necessitated the development of bio-based alternatives. 1,4-Butanediol Bisdecanoate (BBD) is a diester derived from 1,4-butanediol (a metabolic intermediate) and decanoic acid (a naturally occurring fatty acid).

1.2 Mechanism of Action: Free Volume Theory BBD functions as an external plasticizer. Upon heating, the BBD molecules intercalate between PVC polymer chains. The polar ester groups of BBD interact with the dipoles of the PVC chlorine atoms, while the non-polar decanoate tails increase the "free volume" between chains. This reduction in intermolecular forces (


 depression) imparts flexibility.[1]

1.3 Critical Consideration: Compatibility BBD possesses long aliphatic tails (C10). While this increases hydrophobicity (reducing leaching into aqueous IV fluids), it risks "blooming" (exudation) if the solubility parameter differs significantly from PVC (


). This protocol includes specific steps to validate compatibility limits.

Materials & Equipment

2.1 Reagents

  • PVC Resin: Medical grade, K-value 65-70 (e.g., suspension PVC). High porosity is preferred for optimal plasticizer absorption.[2]

  • Plasticizer: 1,4-Butanediol Bisdecanoate (BBD).

    • Purity: >98% (GC-MS verified).

    • State: Liquid at RT (Melting point approx. 15-20°C).

  • Thermal Stabilizer: Ca/Zn stearate complex (non-toxic system, 2-3 phr).

  • Co-Stabilizer: Epoxidized Soybean Oil (ESBO) (3-5 phr) – acts as an HCl scavenger and secondary plasticizer.

2.2 Equipment

  • High-Speed Mixer: For dry blending (e.g., Henschel type).

  • Torque Rheometer: Brabender Plasti-Corder or Haake PolyLab (for fusion study).

  • Two-Roll Mill: For sheet formation.[3]

  • Compression Molder: Hydraulic press with heating/cooling platens.[3]

  • Analytical: DSC (Differential Scanning Calorimetry), GC-MS (for migration testing).

Experimental Protocol

Phase I: Dry Blending (Sorption)

Goal: To ensure the plasticizer is physically absorbed into the PVC pores before melting, preventing "fish eyes" (unplasticized defects).

  • Pre-heat the high-speed mixer to 80°C .

  • Add 100 phr (parts per hundred resin) of PVC resin.

  • Mix at low speed (500 rpm) for 2 minutes to warm the resin.

  • Add Stabilizers (2 phr Ca/Zn + 3 phr ESBO). Mix for 1 minute.

  • Injection: Slowly inject the BBD plasticizer (variable: 30, 40, 50 phr) over 2-3 minutes while increasing speed to 1500 rpm.

    • Note: The friction will raise the temperature.

  • Drop Temperature: Continue mixing until the blend reaches 110°C . The mixture should appear as a dry, free-flowing powder (dry blend).[2]

  • Cooling: Discharge into a cooling mixer to bring temperature down to 40°C to prevent agglomeration.

Phase II: Melt Compounding & Rheology

Goal: To fuse the PVC particles and create a homogeneous melt.

Workflow Diagram: Melt Processing

MeltProcessing cluster_params Critical Parameters DryBlend Dry Blend (PVC + BBD + Additives) Rheometer Torque Rheometer (160°C, 60 RPM) DryBlend->Rheometer Feed Fusion Fusion Point (Max Torque) Rheometer->Fusion Shear Heat Degradation Degradation Check (Stable Torque) Fusion->Degradation Mixing 5-10 min Molding Compression Molding (170°C, 15 MPa) Degradation->Molding Discharge Melt Temp Melt Temp: 165-175°C Time Residence Time: <10 min

Caption: Figure 1. Melt processing workflow ensuring complete fusion while avoiding thermal degradation.

  • Instrument Setup: Preheat Torque Rheometer to 160°C . Rotor speed: 60 rpm .

  • Loading: Charge 60g (or bowl capacity) of Dry Blend.

  • Monitoring: Record the "Fusion Time" (time to first torque peak) and "Equilibrium Torque."

    • Expectation: BBD is a lower viscosity ester; fusion time may be slightly longer than DEHP due to lower polarity, but equilibrium torque should be lower (better processability).

  • Discharge: Remove the melt immediately after torque stabilization (approx. 5-8 mins) to prevent thermal history buildup.

Phase III: Compression Molding (Test Specimen Fabrication)
  • Milling: Place the hot melt onto a Two-Roll Mill (Front: 165°C, Back: 160°C) to form a uniform sheet (thickness ~2mm).

  • Pressing:

    • Place milled sheet into a stainless steel frame (1mm or 2mm thick).

    • Contact: 170°C, 0 pressure for 2 minutes (pre-heating).

    • Compression: Increase pressure to 15 MPa for 3 minutes.

    • Cooling: Transfer to cold press (25°C) under pressure until cool.

Characterization & Validation Protocols

Thermal Analysis (DSC)
  • Method: Heat from -80°C to 100°C at 10°C/min.

  • Target: Measure Glass Transition Temperature (

    
    ).
    
  • Success Criteria: Unplasticized PVC

    
    .[4] Target for flexible medical tubing is 
    
    
    
    .
    • Prediction: 50 phr BBD should yield

      
       to 
      
      
      
      .
Migration & Leaching Test (Medical Device Standard)

Crucial for drug development applications.

Simulants:

  • Distilled Water: (Simulates aqueous drugs).

  • Ethanol/Water (50:50): (Simulates lipophilic drug carriers).

Protocol:

  • Cut PVC films into discs (

    
     cm). Weigh (
    
    
    
    ).
  • Immerse in 100mL of simulant at 37°C (body temp) for 72 hours under constant agitation.

  • Remove, rinse with distilled water, and dry in a vacuum oven at 40°C for 24h.

  • Weigh (

    
    ).
    
  • Calculation:

    
    .
    
  • Advanced Analysis: Analyze the simulant solution via GC-MS to quantify specific BBD leaching.

Migration Mechanism Diagram

Migration PVC_Matrix PVC Matrix (Polymer Chains) BBD_Molecule BBD Molecule (Mobile Phase) PVC_Matrix->BBD_Molecule Diffusion Surface Material Surface BBD_Molecule->Surface Migration Medium Biological Medium (Lipophilic Fluid) Surface->Medium Leaching/Extraction Note Key Factor: BBD Hydrophobicity reduces water leaching Note->Medium

Caption: Figure 2. Mechanism of plasticizer migration.[5] High lipophilicity of BBD reduces water extraction but requires testing in ethanol/water.

Data Analysis & Troubleshooting

Typical Performance Comparison (Theoretical)

PropertyPVC + 50 phr DEHP (Control)PVC + 50 phr BBD (Test)Interpretation

(°C)
-28-32BBD has flexible aliphatic chains, potentially lowering

more efficiently.
Tensile Strength (MPa) 1816-18Comparable mechanical integrity expected.
Elongation at Break (%) 350360+Excellent flexibility.
Migration (Water) LowVery LowBBD is more hydrophobic (C10 chains) than DEHP.
Migration (Ethanol) HighModerateCritical test point; esters are soluble in ethanol.

Troubleshooting Guide

  • Blooming (White powder on surface):

    • Cause: Plasticizer saturation (incompatibility).[6]

    • Fix: Reduce BBD loading or increase ESBO (co-plasticizer) ratio.

  • Yellowing:

    • Cause: Thermal degradation of PVC during mixing.

    • Fix: Lower mixing temperature by 5°C or increase Ca/Zn stabilizer loading.

  • Fish Eyes:

    • Cause: Poor dry blending.

    • Fix: Increase dry blending time/temperature (ensure 110°C drop temp).

References

  • Plasticizer Mechanics: Sears, J. K., & Darby, J. R. (1982). The Technology of Plasticizers. Wiley-Interscience.
  • Bio-based Alternatives: Erythropel, H. C., et al. (2014). "Designing Green Plasticizers: Influence of Molecule Geometry and Alkyl Chain Length on the Plasticizing Effectiveness of Diesters." ChemSusChem. Link

  • Migration Testing Standards: ISO 10993-12:2021. "Biological evaluation of medical devices — Part 12: Sample preparation and reference materials." Link

  • PVC Blending Protocols: BenchChem Application Notes. "Application Notes and Protocols for Adipate-Based Plasticizers in PVC Formulations." Link

  • 1,4-Butanediol Diester Synthesis: US Patent 9533931B2. "Process of producing 1,4-butanediol." (Context on BBD precursors). Link

  • Medical Device Safety: Bernard, L., et al. (2015). "Migration of plasticizers from PVC medical devices: Development of an infusion model." International Journal of Pharmaceutics. Link

Sources

Application Note: Methodologies for the Incorporation of 1,4-Butanediol Bisdecanoate into Cosmetic Cream Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed methodologies and technical guidance for the successful incorporation of 1,4-butanediol bisdecanoate, a multifunctional ester emollient, into cosmetic cream formulations. It is intended for researchers, formulation scientists, and drug development professionals. The protocols herein cover hot, cold, and hybrid emulsification processes, offering a comprehensive framework for developing stable, aesthetically pleasing, and effective skincare products. The causality behind process choices, critical quality control parameters, and methods for sensory evaluation are discussed in detail to ensure a robust and scientifically grounded formulation approach.

Introduction to 1,4-Butanediol Bisdecanoate as a Cosmetic Ingredient

Chemical Nature and Functionality

1,4-Butanediol bisdecanoate is a diester synthesized from 1,4-butanediol and decanoic acid. Within cosmetic and dermatological formulations, its primary function is that of an emollient .[1] Esters of this nature are integral to modern skincare, serving multiple roles beyond basic moisturization.[2][3]

Key functions include:

  • Emolliency: It forms a protective, lubricating film on the skin's surface, which helps to reduce transepidermal water loss (TEWL), thereby improving skin hydration and smoothing its texture.[2][4][5]

  • Sensory Modifier: It imparts a desirable skin feel, influencing the product's spreadability, reducing greasiness, and providing a soft, lubricious after-feel.[6][7]

  • Solvent/Dispersant: It can act as a solvent for lipophilic active ingredients and a wetting agent for pigments in color cosmetic applications.[2][6]

Physicochemical Profile (Inferred)

While specific experimental data for 1,4-butanediol bisdecanoate is not widely published, its properties can be inferred from its chemical structure as a long-chain diester. It is anticipated to be an oil-soluble liquid at ambient temperatures, characterized by a low viscosity and a non-greasy, light sensory profile. This profile makes it an excellent candidate for elegant cream and lotion formulations where a pleasant consumer experience is paramount.

Principles of Emulsion-Based Cosmetic Creams

Cosmetic creams are fundamentally emulsions—thermodynamically metastable systems of at least two immiscible liquids (typically oil and water), where one is dispersed as droplets within the other.[8] The stability and texture of these systems are governed by a careful balance of ingredients.

  • Oil Phase: Comprises emollients (like 1,4-butanediol bisdecanoate), oils, waxes, fatty acids, and oil-soluble active ingredients.

  • Aqueous Phase: Contains water, humectants (e.g., glycerin), water-soluble actives, and preservatives.

  • Emulsifier System: Surfactants that reduce interfacial tension between the oil and water phases, allowing for the formation and stabilization of the emulsion.[3][9]

  • Rheology Modifiers: Polymers or gums used to increase viscosity, enhance stability against phase separation, and control the product's texture and flow.[10][11][12]

Protocols for Incorporation

The choice of manufacturing process is dictated by the physicochemical properties of the formulation's ingredients, particularly their melting points and heat sensitivity.[13] 1,4-Butanediol bisdecanoate, as a liquid emollient, is versatile and can be incorporated via multiple methods.

Method 1: Hot Process Emulsification

This is the traditional and most robust method, particularly for formulations containing solid components like waxes, fatty alcohols, or high-melting-point emulsifiers.[14] Heat is required to melt these ingredients and reduce the viscosity of the oil phase, facilitating the formation of a stable emulsion.[13][15]

Causality: Heating both phases to an equivalent temperature (typically 70-80°C) minimizes thermal shock upon mixing, which could otherwise break the nascent emulsion.[16] This process generally yields emulsions with a small droplet size and excellent long-term stability.[13]

Protocol: Hot Process O/W Emulsion

  • Phase A (Aqueous Phase) Preparation: In a primary vessel, combine water, humectants (e.g., glycerin), and any heat-stable water-soluble ingredients. Begin heating to 75°C with gentle agitation.

  • Phase B (Oil Phase) Preparation: In a separate vessel, combine 1,4-butanediol bisdecanoate with other oil-phase components, including solid fats, waxes, and emulsifiers. Heat to 75°C while stirring until all solids are completely melted and the phase is uniform.[14]

  • Emulsification: Once both phases are at 75°C, slowly add the Oil Phase (B) to the Aqueous Phase (A) under continuous high-shear homogenization (e.g., using a rotor-stator homogenizer).[15] Maintain homogenization for 5-10 minutes to ensure a fine droplet dispersion.

  • Cooling: Switch from high-shear mixing to gentle sweep agitation and begin cooling the emulsion. A controlled cooling rate is critical for the formation of the desired liquid crystalline structure, which imparts stability and texture.[14]

  • Phase C (Cool-Down Phase) Addition: Once the emulsion has cooled to below 40°C, add heat-sensitive ingredients such as preservatives, fragrances, and certain active ingredients.[15]

  • Finalization: Continue gentle mixing until the cream is uniform and has reached room temperature. Adjust pH if necessary and perform final quality control checks.

Diagram: Hot Process Emulsification Workflow

Hot_Process_Workflow cluster_prep Phase Preparation cluster_process Manufacturing Process A Aqueous Phase (A) (Water, Humectants) Heat to 75°C Emulsify Emulsification Add B to A High Shear Mixing A->Emulsify B Oil Phase (B) (1,4-Butanediol Bisdecanoate, Emulsifiers, Waxes) Heat to 75°C B->Emulsify Cool Cooling Gentle Agitation Emulsify->Cool Switch to sweep mix Add_C Add Cool-Down Phase (C) (Preservatives, Actives) < 40°C Cool->Add_C Final Final Product (Homogenize, pH Adjust) Add_C->Final

Hot Process Emulsification Workflow
Method 2: Cold Process Emulsification

Cold processing is an energy-efficient method suitable for formulations composed entirely of liquid ingredients or those utilizing specialized cold-process emulsifiers and polymers.[17][18] This method is ideal for protecting heat-sensitive active ingredients.[8]

Causality: This process omits the heating and cooling steps, saving significant time and energy.[17] Stability is achieved through the use of pre-neutralized polymers or liquid emulsifier systems and often requires higher mechanical shear to compensate for the lack of thermal energy.[13][19]

Protocol: Cold Process O/W Emulsion

  • Phase A (Aqueous Phase) Preparation: In the main vessel, combine water, glycerin, and a pre-neutralized rheology modifier (e.g., an acrylate copolymer). Mix until the polymer is fully hydrated and a uniform gel is formed.

  • Phase B (Oil Phase) Preparation: In a separate container, premix 1,4-butanediol bisdecanoate with other liquid emollients, oil-soluble actives, and the liquid emulsifier.

  • Emulsification: Slowly add the Oil Phase (B) to the Aqueous Phase (A) while mixing with a high-shear homogenizer.[17] The high shear is critical for reducing the oil droplet size and forming a stable emulsion.

  • Phase C (Additive Phase) Addition: Add preservatives and other ingredients.

  • Finalization: Continue mixing at a lower speed until the cream is uniform. Adjust pH as needed.

Diagram: Cold Process Emulsification Workflow

Cold_Process_Workflow cluster_prep Phase Preparation (Room Temp) cluster_process Manufacturing Process A Aqueous Phase (A) (Water, Rheology Modifier) Emulsify Emulsification Add B to A High Shear Mixing A->Emulsify B Oil Phase (B) (1,4-Butanediol Bisdecanoate, Liquid Emulsifier) B->Emulsify Add_C Add Additives (C) (Preservatives) Emulsify->Add_C Final Final Product (Homogenize, pH Adjust) Add_C->Final

Cold Process Emulsification Workflow
Method 3: Hot-to-Cold (Hybrid) Process

This method offers a compromise, allowing for the inclusion of high-melting-point ingredients while protecting a larger portion of heat-sensitive components.[20] Only the ingredients that require melting are heated.

Protocol: Hot-to-Cold Process

  • Prepare a hot oil phase (e.g., with waxes) and heat to melt.

  • In the main vessel, prepare a cold aqueous phase.

  • Add the hot oil phase to the cold aqueous phase under homogenization. The bulk of the formulation remains at a lower temperature.

  • Add the remaining cold oil phase ingredients, including 1,4-butanediol bisdecanoate, and continue homogenization.

  • Proceed with the addition of cool-down ingredients as in the other methods.

Formulation and Process Optimization

ParameterTypical RangeEffect on FormulationRationale & Key Considerations
Usage Level of 1,4-Butanediol Bisdecanoate 2% - 15% w/wModulates emolliency, spreadability, and after-feel.Lower levels (2-5%) provide a light, silky feel. Higher levels (5-15%) create richer creams and can improve the solubility of active ingredients.
Rheology Modifier Selection 0.2% - 2.0% w/wControls viscosity, texture (e.g., cream vs. lotion), and long-term stability.Natural gums (e.g., Xanthan Gum) or synthetic polymers (e.g., Acrylates Copolymers) can be used. Choice depends on desired texture and compatibility with other ingredients.[11][21]
Homogenization Speed & Time 3,000 - 10,000 RPMDetermines emulsion droplet size, impacting stability and texture.Higher shear generally leads to smaller droplets and better stability, but over-shearing can break some polymer structures. Optimization is key. Cold processes may require higher energy input.[13]

Quality Assurance and Stability Assessment

Stability testing is mandatory to ensure the product maintains its intended physical, chemical, and microbiological characteristics throughout its shelf life.[22][23] All cosmetic products must undergo stability assessment to comply with regulations like the European Union's EC 1223/2009.[22]

Protocol: Stability Evaluation of Cream Formulations

The following table outlines a standard stability testing protocol for a cosmetic cream.

TestConditionsDurationParameters to EvaluateAcceptance Criteria
Real-Time Stability 25°C / 60% RH12-24 monthsAppearance, Color, Odor, pH, Viscosity, Microbial CountNo significant change from initial specifications.
Accelerated Stability 40°C / 75% RH3-6 monthsAppearance, Color, Odor, pH, ViscosityNo significant change. Data is used to predict long-term stability.[24]
Freeze-Thaw Cycling 3-5 cycles of: 24h at -10°C, then 24h at 25°C6-10 daysPhysical separation, crystallization, texture changeNo phase separation, creaming, or significant changes in consistency.[25]
Centrifuge Test 3000 RPM for 30 minutes30 minutesPhase separation (creaming or coalescence)No visible separation of oil or water phases.[25]
Packaging Compatibility Real-time and accelerated conditions in final packaging3-6 monthsProduct-package interaction (leaching, discoloration), package integrityNo adverse interactions between the formula and the container.[23]

Sensory Performance Evaluation

The sensory profile of a cosmetic product is a primary driver of consumer acceptance and perceived efficacy.[26][27][28] Incorporating an emollient like 1,4-butanediol bisdecanoate directly impacts these attributes. A descriptive sensory analysis by a trained panel provides objective, quantifiable data on the tactile properties of the formulation.[29]

Protocol: Descriptive Sensory Analysis of Creams

Attribute CategoryKey DescriptorsEvaluation Method
Appearance Gloss, Whiteness, SmoothnessVisual inspection of the product in its container.
Pick-up (First Contact) Firmness, Stickiness, PeakingAssessed by touching the surface of the product and scooping a small amount with a finger.[26][30]
Rub-out (Application) Spreadability, Absorbency, Slip, DragEvaluated while spreading a standardized amount of product on the forearm.[30]
After-feel (Post-Application) Greasiness, Stickiness, Slipperiness, Softness, ResidueAssessed at intervals (e.g., 1 min and 5 min) after application.[29][30]

Conclusion

1,4-Butanediol bisdecanoate is a versatile emollient ester that can be effectively incorporated into a wide range of cosmetic cream formulations. The selection of the appropriate manufacturing process—hot, cold, or hybrid—is critical and depends on the overall composition of the formula. A hot process is recommended for achieving maximum stability with traditional ingredient systems, while a cold process offers significant advantages in terms of energy efficiency and protection of sensitive materials. Regardless of the method chosen, rigorous stability testing and comprehensive sensory analysis are essential to ensure the development of a safe, stable, and consumer-accepted product.

References

  • Vertex AI Search. (2025, May 5).
  • CPT Labs. (2025, August 27).
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Green Chemistry Synthesis of Glycol Didecanoates: An Enzymatic, Solvent-Free Protocol for High-Purity Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol didecanoates are versatile diesters with significant applications in the pharmaceutical and cosmetic industries as emollients, emulsifiers, and drug delivery vehicles. Traditional chemical synthesis routes often rely on harsh acid catalysts and high temperatures, leading to undesirable byproducts and environmental concerns. This application note details a robust, green chemistry approach for the synthesis of glycol didecanoates, using ethylene glycol didecanoate as a model compound. The protocol leverages the high selectivity of immobilized lipase B from Candida antarctica in a solvent-free system, a method that minimizes waste and simplifies product purification.[1] By optimizing key reaction parameters such as temperature, substrate molar ratio, and enzyme loading, this method achieves high conversion rates (>98%) and yields a product of exceptional purity suitable for demanding pharmaceutical applications. The principles outlined herein offer a sustainable and efficient alternative to conventional esterification processes.

Introduction

Glycol esters of fatty acids, such as glycol didecanoates, are valuable compounds in the formulation of therapeutic and personal care products. Their amphiphilic nature imparts excellent emulsifying properties, while their lipid characteristics make them effective emollients and potential vehicles for active pharmaceutical ingredient (API) delivery.[2][3] The conventional synthesis of these esters typically involves the direct esterification of a glycol with a carboxylic acid at elevated temperatures, often with the aid of strong mineral acid catalysts like sulfuric or p-toluenesulfonic acid.[4] This approach, while effective, is fraught with challenges, including catalyst-induced side reactions, product discoloration, and the need for energy-intensive and complex purification steps to remove corrosive and toxic residues.[4]

In alignment with the principles of green chemistry, biocatalysis has emerged as a superior alternative.[5] Enzymes, particularly lipases, offer a highly specific and efficient means of catalyzing esterification under mild reaction conditions. This specificity minimizes the formation of unwanted by-products, leading to a purer final product.[1] The use of immobilized enzymes, such as Novozym® 435 (immobilized lipase B from Candida antarctica), further enhances the process by allowing for easy separation of the catalyst from the reaction medium and enabling its reuse over multiple cycles.[6][7]

This guide provides a comprehensive protocol for the solvent-free enzymatic synthesis of ethylene glycol didecanoate. Conducting the reaction in a solvent-free medium is a cornerstone of this green approach, as it maximizes the concentration of reactants, simplifies downstream processing, and eliminates the environmental and economic costs associated with solvent use and disposal.[8][9] We will detail the experimental procedure, methods for monitoring reaction progress, and techniques for purification and characterization of the final product.

Reaction Overview and Experimental Workflow

The synthesis proceeds via a lipase-catalyzed transesterification reaction between ethylene glycol and two equivalents of decanoic acid. The immobilized lipase B from Candida antarctica (CALB) is a highly effective biocatalyst for this transformation. The reaction is an equilibrium process where water is formed as a by-product. To drive the reaction to completion, this water must be removed from the system, which can be effectively achieved by applying a vacuum or using molecular sieves.

The overall workflow for the synthesis, purification, and analysis of glycol didecanoate is depicted below.

G Workflow for Enzymatic Synthesis of Glycol Didecanoate Reactants Reactants (Ethylene Glycol, Decanoic Acid) Reactor Reaction Vessel (Solvent-Free) Reactants->Reactor Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->Reactor Reaction Enzymatic Esterification - Temperature Control (70°C) - Agitation (300 rpm) - Vacuum (for H2O removal) Reactor->Reaction Initiate Reaction Filtration Catalyst Separation (Filtration) Reaction->Filtration Reaction Complete Filtration->Enzyme Recycle Catalyst Crude Crude Product (Diester, Monoester, Unreacted Substrates) Filtration->Crude Purification Purification (Vacuum Distillation) Crude->Purification Product Pure Glycol Didecanoate Purification->Product Analysis Characterization (FTIR, NMR, GC/HPLC) Product->Analysis

Caption: Overall experimental workflow from reactants to final product characterization.

Materials and Equipment

Materials
MaterialGradeSupplier
Decanoic Acid (Capric Acid)>98%Sigma-Aldrich
Ethylene GlycolAnhydrous, >99.8%Sigma-Aldrich
Novozym® 435 (Immobilized Lipase B from Candida antarctica)---Novozymes
Molecular Sieves4 ÅSigma-Aldrich
Ethanol99.8%Vetec
Potassium Hydroxide (KOH)Analytical GradeVetec
Phenolphthalein1% in ethanolVetec
n-HexaneHPLC GradeVetec
Deuterated Chloroform (CDCl₃)For NMRCambridge Isotope Labs
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer with hotplate and temperature controller

  • Condenser

  • Vacuum pump and gauge

  • Glass funnel for filtration

  • Rotary evaporator

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Ethylene Glycol Didecanoate

This protocol describes the synthesis on a 0.1 mole scale.

  • Reactant Preparation: To a 250 mL three-neck round-bottom flask, add 34.46 g (0.2 mol) of decanoic acid and 6.21 g (0.1 mol) of ethylene glycol. The molar ratio of acid to alcohol is 2:1.

    • Rationale: A stoichiometric ratio is used initially. An excess of one reactant is often used to shift equilibrium, but in solvent-free systems, this can complicate purification. We rely on water removal to drive the reaction.

  • Homogenization: Equip the flask with a magnetic stirrer, a temperature probe, and a condenser attached to a vacuum line. Heat the mixture to 70°C while stirring at 300 rpm until the decanoic acid is fully melted and the mixture is homogeneous.

  • Initiation of Reaction: Once the temperature is stable at 70°C, add the immobilized lipase, Novozym® 435. A typical enzyme loading is 1-2% by weight of the total reactants (e.g., 0.4 to 0.8 g).[1]

    • Rationale: 70°C is an optimal temperature that balances high enzyme activity with thermal stability for CALB.[1] Higher enzyme loading increases the reaction rate but also the cost.

  • Water Removal: Immediately after adding the enzyme, apply a vacuum (approx. 200 mbar) to the system. The water produced during the esterification will evaporate and be removed through the condenser, shifting the reaction equilibrium toward the product side.

  • Reaction Monitoring: The reaction progress is monitored by determining the acid value of the mixture every hour.

    • Withdraw a small aliquot (~0.1 g) of the reaction mixture.

    • Dissolve the sample in 10 mL of neutralized ethanol.

    • Titrate with a standardized 0.1 M KOH solution using phenolphthalein as an indicator.

    • The reaction is considered complete when the acid value becomes constant or drops below a target value (e.g., < 5 mg KOH/g), which typically corresponds to >98% conversion. The reaction time is generally between 6 to 10 hours.[9]

Protocol 2: Product Purification
  • Catalyst Removal: After the reaction is complete, cool the mixture to approximately 60°C to reduce its viscosity. Separate the immobilized enzyme by vacuum filtration. The enzyme can be washed with n-hexane, dried, and stored for reuse.[1]

  • Removal of Unreacted Substrates:

    • Transfer the crude product to a single-neck round-bottom flask.

    • Any unreacted ethylene glycol can be removed using a rotary evaporator or short-path distillation apparatus under high vacuum at a temperature of ~100-120°C.

    • Residual unreacted decanoic acid can be removed by vacuum distillation at a higher temperature, although the high conversion rate should leave minimal amounts.

Protocol 3: Product Characterization
  • FTIR Spectroscopy: Acquire an IR spectrum of the purified product. Confirm the formation of the ester by observing the strong C=O stretching band around 1740 cm⁻¹ and the C-O stretching bands between 1150-1250 cm⁻¹. The disappearance of the broad O-H band from the carboxylic acid (~3000 cm⁻¹) indicates high conversion.

  • NMR Spectroscopy: Dissolve a sample of the purified product in CDCl₃.

    • ¹H NMR: The spectrum should show a characteristic singlet for the ethylene glycol protons (-O-CH₂-CH₂-O-) at approximately 4.2-4.3 ppm. The methylene protons of the decanoate chains will appear as a triplet at ~2.3 ppm (α to the carbonyl), a multiplet at ~1.6 ppm (β to the carbonyl), and a broad multiplet for the other methylene groups between 1.2-1.4 ppm, with a terminal methyl triplet at ~0.9 ppm.[10]

    • ¹³C NMR: Confirm the structure by identifying the carbonyl carbon at ~174 ppm and the ethylene glycol carbons at ~62 ppm.

  • Purity Analysis: Determine the final purity using Gas Chromatography (GC) with a flame ionization detector (FID) or HPLC with an appropriate detector. The product should appear as a single major peak, with purity typically exceeding 99%.

Results and Discussion

Following the described protocol, high yields and purity of glycol didecanoate can be consistently achieved. The table below summarizes the optimized conditions and expected outcomes based on literature findings.

ParameterOptimized ValueRationale / Expected Outcome
Enzyme Novozym® 435High thermal stability and catalytic efficiency for esterification.[6]
Enzyme Loading 1% (w/w)Cost-effective loading providing a reaction time of ~8 hours.[1]
Molar Ratio (Acid:Alcohol) 2:1Stoichiometric ratio minimizes purification challenges.
Temperature 70°COptimal for CALB activity and stability; keeps reactants molten.
Agitation Speed 300 rpmEnsures adequate mixing and reduces mass transfer limitations.
Water Removal Vacuum (200 mbar)Effectively shifts equilibrium to favor product formation.
Expected Conversion >98%Achieved by driving the reaction equilibrium with water removal.[9]
Final Product Purity >99%High selectivity of the enzyme minimizes byproduct formation.

The solvent-free approach is a critical element of this green synthesis. It not only adheres to green chemistry principles but also offers practical advantages by increasing the reaction rate due to high substrate concentrations.[1][8] However, this can also present challenges, such as increased viscosity and potential mass transfer limitations. Adequate agitation is crucial to overcome this.[11] For particularly viscous systems or to further accelerate the reaction, process intensification techniques like ultrasound-assisted synthesis can be employed. Ultrasound irradiation can enhance the transport of substrate molecules to the enzyme's active site, significantly reducing reaction times.[11][12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion Rate 1. Inefficient water removal.2. Enzyme deactivation.3. Insufficient agitation.1. Ensure the vacuum system is leak-free and operating at the target pressure.2. Check enzyme activity; do not exceed the recommended temperature (75°C for Novozym 435).3. Increase agitation speed to improve mixing.
Reaction Stalls Substrate or product inhibition.While less common for this reaction, consider a stepwise addition of the decanoic acid if inhibition is suspected.[7]
Product Discoloration Localized overheating.Ensure uniform heating and stirring to avoid "hot spots" on the flask surface.
Difficulty in Purification Incomplete reaction leaving significant amounts of starting material.Allow the reaction to proceed to maximum conversion before starting purification.

Conclusion

The enzymatic, solvent-free synthesis of glycol didecanoates represents a significant advancement over traditional chemical methods. This protocol provides a clear, reproducible, and scalable pathway to produce these valuable esters with high purity and yield. By eliminating the need for hazardous solvents and harsh catalysts, the process is inherently safer, more environmentally friendly, and economically advantageous. The resulting high-purity product is well-suited for specialized applications in the pharmaceutical and cosmetic industries, where quality and safety are paramount.

References

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Application Notes & Protocols: Tetramethylene Diesters for Advanced Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition toward sustainable energy systems necessitates robust and efficient thermal energy storage (TES) solutions.[1][2] Phase Change Materials (PCMs), which store and release latent heat during phase transitions, offer high energy density and isothermal operation, making them ideal for a multitude of applications.[3][4][5] This document provides a comprehensive guide to the application of tetramethylene diesters, a promising class of organic PCMs, for thermal energy storage. These materials, synthesized from 1,4-butanediol (tetramethylene glycol) and various fatty acids, offer tunable thermophysical properties, excellent thermal stability, and are often derived from renewable resources.[6][7] We present detailed protocols for their synthesis via Fischer esterification, comprehensive characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss their integration into key applications.

Introduction: The Role of Diesters in Latent Heat Storage

Thermal energy storage can be broadly categorized into sensible heat, latent heat, and thermochemical storage.[1][5] Latent heat storage using PCMs is particularly advantageous as it allows for the storage of a large amount of energy over a narrow temperature range.[4][8] Organic PCMs, such as paraffins, fatty acids, and esters, are often favored for their congruent melting behavior, chemical stability, and lack of supercooling.[3][9]

Diesters, specifically those based on a central glycol moiety like tetramethylene glycol, represent a versatile platform for designing "fit-for-purpose" PCMs. The general structure consists of a central tetramethylene (-(CH₂)₄-) chain linked by ester bonds to two fatty acid chains.

Key Advantages of Tetramethylene Diesters:

  • Tunable Properties: By selecting different fatty acids (e.g., lauric, myristic, palmitic, stearic acid), the melting point (Tₘ) and latent heat of fusion (ΔHₘ) can be precisely tuned to match the operating temperature of a specific application.

  • High Thermal Stability: Diesters exhibit excellent thermal and thermo-oxidative stability, allowing them to function across a wide range of applications at elevated temperatures.[6]

  • Renewable Feedstocks: The constituent parts, 1,4-butanediol and fatty acids, can be sourced from bio-based materials, enhancing their sustainability profile.[7]

  • Chemical Inertness: They are generally non-corrosive, a significant advantage over many inorganic salt hydrate PCMs.[9]

Synthesis of Tetramethylene Diesters via Fischer Esterification

The most common and efficient method for synthesizing diesters is Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. For tetramethylene diesters, 1,4-butanediol is reacted with two equivalents of a selected fatty acid.

Protocol 1: Synthesis of Tetramethylene Glycol Distearate

This protocol details the synthesis of a representative diester, tetramethylene glycol distearate, which is suitable for applications requiring a melting point in the range of 50-60°C.

Materials:

  • 1,4-Butanediol (Tetramethylene Glycol)

  • Stearic Acid (2.1 molar equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalyst, ~1-2% by weight of reactants)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Hexane (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

Step-by-Step Methodology:

  • Reaction Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, Dean-Stark trap, and condenser.

  • Charging Reactants: To the flask, add 1,4-butanediol, stearic acid (2.1 equivalents), p-TSA, and toluene. Causality Note: A slight excess of the fatty acid ensures the complete conversion of the diol. Toluene forms an azeotrope with the water produced during the reaction, which is collected in the Dean-Stark trap, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Reaction: Heat the mixture to reflux (typically 110-120°C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected (usually 4-8 hours).

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine. Self-Validation: Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic, confirming complete catalyst removal.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purification: The resulting crude diester is purified by recrystallization from hot hexane. Dissolve the solid in a minimum amount of boiling hexane and allow it to cool slowly to form pure crystals. Collect the crystals by vacuum filtration.

  • Final Product: Dry the purified white, waxy solid under vacuum to remove any residual solvent. The final product is tetramethylene glycol distearate, ready for characterization.

G cluster_reactants Reactants & Setup cluster_reaction Esterification cluster_purification Workup & Purification r1 1,4-Butanediol + Stearic Acid (2.1 eq) setup Assemble Flask with Dean-Stark Trap r1->setup r2 p-TSA (Catalyst) r2->setup r3 Toluene (Solvent) r3->setup react Heat to Reflux (110-120°C, 4-8h) setup->react water_removal Azeotropic Removal of Water react->water_removal wash Wash with NaHCO₃ & Brine water_removal->wash dry Dry with MgSO₄ wash->dry evap Rotary Evaporation dry->evap recrys Recrystallize from Hexane evap->recrys final_product Purified Tetramethylene Glycol Distearate (PCM) recrys->final_product

Caption: Workflow for the synthesis of tetramethylene diester PCMs.

Thermophysical Characterization

Accurate characterization of thermal properties is critical for selecting the right PCM for an application. The primary techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: DSC Analysis of Tetramethylene Diesters

DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the precise determination of melting points and latent heat.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Microbalance

  • Indium standard for calibration

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Causality Note: Calibration ensures the accuracy of the measured transition temperatures and latent heat values, making the data reliable and comparable across different studies.

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized diester into a hermetic aluminum pan and seal it. Prepare an empty, sealed pan to be used as a reference.

  • Thermal Program: a. Initial Heating: Heat the sample to a temperature approximately 30°C above its expected melting point to erase any prior thermal history. b. Controlled Cooling: Cool the sample at a controlled rate (e.g., 10 K/min) to a temperature at least 30°C below its expected crystallization point. c. Controlled Heating: Heat the sample again at the same controlled rate (10 K/min) through its melting transition.[10]

  • Data Analysis:

    • Melting Temperature (Tₘ): Determined as the onset or peak temperature of the endothermic melting peak on the second heating curve.

    • Latent Heat of Fusion (ΔHₘ): Calculated by integrating the area of the melting peak. The instrument software performs this calculation automatically.

    • Crystallization Temperature (T꜀): Determined from the exothermic peak during the cooling cycle.

    • Supercooling: The degree of supercooling is calculated as (Tₘ - T꜀).

Protocol 3: TGA for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and assess the upper limit of the PCM's operating range.[6]

Step-by-Step Methodology:

  • Sample Preparation: Place 10-15 mg of the diester into a TGA crucible.

  • Thermal Program: Heat the sample from ambient temperature to an elevated temperature (e.g., 600°C) at a constant rate (e.g., 10 K/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).[6]

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. This temperature represents the maximum operating temperature before the material starts to degrade.

G cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_results Data Output start Synthesized Diester Sample dsc_prep Prepare Sample (5-10 mg in Al pan) start->dsc_prep tga_prep Prepare Sample (10-15 mg in crucible) start->tga_prep dsc_run Run Thermal Cycle (Heat-Cool-Heat) dsc_prep->dsc_run res_dsc Melting Temp (Tₘ) Latent Heat (ΔHₘ) Supercooling (Tₘ - T꜀) dsc_run->res_dsc tga_run Heat in N₂ or Air (to 600°C) tga_prep->tga_run res_tga Decomposition Temperature (Tₔ) tga_run->res_tga

Caption: Workflow for the thermophysical characterization of diester PCMs.

Quantitative Data and Applications

The choice of fatty acid directly influences the thermophysical properties of the resulting tetramethylene diester. This relationship allows for the design of PCMs for specific applications.

Table 1: Thermophysical Properties of Various Tetramethylene Diesters

Fatty Acid MoietyDiester NameApprox. Melting Temp. (°C)Approx. Latent Heat (kJ/kg)Potential Application
Lauric Acid (C12)Tetramethylene Dilaurate25 - 35160 - 180Building Materials, Textiles
Myristic Acid (C14)Tetramethylene Dimyristate45 - 55180 - 200Solar Water Heating, Waste Heat Recovery
Palmitic Acid (C16)Tetramethylene Dipalmitate55 - 65190 - 210Medium-Temp Industrial Processes
Stearic Acid (C18)Tetramethylene Distearate65 - 75200 - 220Medium-Temp Solar Thermal Systems

Note: The values presented are approximate and can vary based on purity and measurement conditions. They are synthesized from multiple literature sources on similar long-chain diesters.[11][12][13]

Application Focus: Integration into Building Materials

One of the most promising applications for tetramethylene diesters is their integration into building materials to enhance thermal comfort and reduce energy consumption.[7][14] For this application, a PCM with a melting point within the human comfort range (20-30°C) is ideal.[9] Tetramethylene dilaurate is a suitable candidate.

Protocol 4: Microencapsulation and Integration into Gypsum Board

To prevent leakage during the liquid phase, the PCM must be encapsulated. Microencapsulation is a common technique where small droplets of the PCM are enclosed within a stable polymer shell.

  • Microencapsulation: Synthesize microcapsules of tetramethylene dilaurate using in-situ polymerization of a melamine-formaldehyde or poly(methyl methacrylate) (PMMA) shell. This is a specialized process often performed by materials manufacturers.

  • Mixing: The microencapsulated PCM (in powder form) is mixed with dry gypsum powder at a specified weight percentage (e.g., 10-20% by weight). Causality Note: The weight percentage is a critical parameter. Too low, and the thermal storage effect is negligible. Too high, and the mechanical strength of the final gypsum board can be compromised.

  • Board Formation: Water is added to the gypsum/PCM mixture to form a slurry, which is then cast into molds and allowed to set and dry under standard manufacturing conditions.

  • Performance Testing: The final PCM-enhanced gypsum board is tested for its thermal performance. This involves placing the board in a thermal chamber and subjecting it to temperature cycles that simulate day-night conditions, while monitoring the temperature on the interior surface. A successful integration will show a significant reduction in interior temperature fluctuations compared to a standard gypsum board.

Conclusion and Future Outlook

Tetramethylene diesters are a highly adaptable and effective class of organic PCMs for thermal energy storage. Their tunable properties, high thermal stability, and potential for derivation from renewable sources make them a compelling alternative to traditional paraffin-based materials. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and application of these materials. Future research should focus on optimizing synthesis pathways to reduce costs, developing novel encapsulation techniques for enhanced durability, and exploring their use in high-temperature applications.

References

  • Raghunanan, L., Floros, M. C., & Narine, S. S. (2016). Thermal stability of renewable diesters as phase change materials. FAO AGRIS. [Link]

  • Gasia, J., Cabeza, L. F., & Farid, M. (2022). Phase Change Material (PCM) as the Smart Heat-Storing Concept: A Brief Review. Energies. [Link]

  • Ravotti, R., Fellmann, O., Fischer, L. J., Worlitschek, J., & Stamatiou, A. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Materials (Basel). [Link]

  • Ravotti, R., Fellmann, O., Fischer, L. J., Worlitschek, J., & Stamatiou, A. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Semantic Scholar. [Link]

  • Ravotti, R., Fellmann, O., Fischer, L. J., Worlitschek, J., & Stamatiou, A. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. PubMed. [Link]

  • Aydin, A. A., & Okutan, H. (2021). Synthesis and characterization of new organic phase change materials (PCMs): Diesters of suberic acid. Istanbul Technical University. [Link]

  • Stanciu, C., Stanciu, D., & Paraschiv, L. (2012). Types of PCM Table 1. Advantages and disadvantages for organic materials. ResearchGate. [Link]

  • Sedeh, F. S., et al. (2023). Advanced Materials and Additive Manufacturing for Phase Change Thermal Energy Storage and Management: A Review. Advanced Engineering Materials. [Link]

  • Formia, A., et al. (2024). Sustainable Organic Phase Change Materials for Sustainable Energy Efficiency Solutions. Materials. [Link]

  • ARANER. (n.d.). Phase change materials for thermal energy storage. [Link]

  • Ravotti, R., Fellmann, O., Fischer, L. J., Worlitschek, J., & Stamatiou, A. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. PMC. [Link]

  • Aydin, A. A., Okutan, H., & Kuzgunkaya, E. H. (2012). Diesters of high-chain dicarboxylic acids with 1-tetradecanol as novel organic phase change materials for thermal energy storage. ResearchGate. [Link]

  • EPCM Holdings. (2022). Thermal Energy Storage. [Link]

  • Sari, A., & Karaipekli, A. (2010). Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. ResearchGate. [Link]

  • Pielichowska, K., & Pielichowski, K. (2021). Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties. Materials. [Link]

  • Niyas, H., & Prasad, M. (2022). Thermal Energy Storage and Its Applications. ResearchGate. [Link]

  • IEA Solar Heating & Cooling Programme. (2018). APPLICATIONS OF THERMAL ENERGY STORAGE IN THE ENERGY TRANSITION. [Link]

  • SINTEF Blog. (2024). Thermochemical Energy Storage: The next generation thermal batteries?. [Link]

  • Shere, F., et al. (2021). Thermal Energy Storage Materials (TESMs)—What Does It Take to Make Them Fly?. Materials. [Link]

  • Sari, A., & Karaipekli, A. (2022). Synthesis of Phase Change Materials Based on Parafin/Graphite with HDPE/PLA as Matrix. Polymers. [Link]

  • Li, D., Guo, T., Xin, C., & Xing, Y. (2025). The thermophysical properties of diethylene glycol dimethyl ether blended with the fatty acid methyl esters. ResearchGate. [Link]

  • Talawar, M. B., et al. (2015). Design and Evaluation of the Thermal Properties of Di-, Tri- and Tetra-Azido-Esters. ResearchGate. [Link]

  • NIST/TRC Web Thermo Tables (WTT). (2012). 3,4-diethyl-3-hexene -- Critically Evaluated Thermophysical Property Data. [Link]

  • Kim, D., et al. (2023). Modified Supporting Materials to Fabricate Form Stable Phase Change Material with High Thermal Energy Storage. Polymers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Butanediol Bisdecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 1,4-butanediol with decanoic acid to produce 1,4-butanediol bisdecanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.

Troubleshooting Guide: Common Issues and Solutions

Low or No Product Yield

Q1: My reaction has stalled, and I'm seeing very low conversion to the desired 1,4-butanediol bisdecanoate. What are the likely causes and how can I fix this?

A1: Low conversion is a frequent challenge in esterification, which is an equilibrium-controlled process.[1] Several factors could be at play, primarily related to reaction equilibrium, catalyst activity, and reaction conditions.

1. Reaching Equilibrium Prematurely:

  • The Problem: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to produce an ester and water.[1] If the reaction has stopped, it has likely reached equilibrium, where the rates of the forward and reverse reactions are equal. To increase the yield, the equilibrium must be shifted towards the product side.[1]

  • The Solution: Apply Le Châtelier's Principle.

    • Use an Excess of One Reactant: Employing a large excess of either 1,4-butanediol or decanoic acid will drive the reaction forward. Often, the less expensive or more easily removable reactant is used in excess.[1]

    • Remove Water: Water is a byproduct of the esterification. Its removal is a highly effective method to push the reaction to completion.[1]

      • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water. The water is collected in the trap, preventing it from participating in the reverse reaction.[1]

      • Drying Agents: Incorporate molecular sieves or anhydrous salts (e.g., magnesium sulfate) directly into the reaction mixture to sequester the water as it is formed.[1]

2. Inactive or Insufficient Catalyst:

  • The Problem: The catalyst, whether it's a traditional acid catalyst or an enzyme, may be inactive or used in an insufficient amount.

  • The Solution:

    • Homogeneous Acid Catalysts (e.g., H₂SO₄, p-TsOH): Ensure the catalyst is fresh and not hydrated. Consider incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).[2]

    • Heterogeneous Acid Catalysts (e.g., Amberlyst-15): These may require activation, typically by drying, before use. Always check the manufacturer's protocol.[2]

    • Enzymatic Catalysts (e.g., Novozym 435): Enzyme activity can be compromised by high temperatures, which cause denaturation, or by inhibition from high concentrations of substrates or products.[3] Operate within the recommended temperature range for the specific lipase and consider a fed-batch approach for substrate addition to avoid high initial concentrations.[3]

3. Sub-Optimal Reaction Conditions:

  • The Problem: Insufficient temperature or reaction time can lead to slow reaction rates and incomplete conversion.[2]

  • The Solution:

    • Increase Temperature: For non-enzymatic reactions, increasing the temperature will generally increase the reaction rate.[4] Reflux conditions are commonly used.[2]

    • Extend Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and continue until no further product formation is observed.[1][2]

Formation of Monoester as the Main Product

Q2: My main product is the monoester, 1-(4-hydroxybutyl) decanoate, instead of the desired diester. How can I promote the formation of 1,4-butanediol bisdecanoate?

A2: The formation of the monoester as the major product indicates that the reaction has not proceeded to completion. This is a common issue in the esterification of diols.

  • The Problem: The esterification of 1,4-butanediol with decanoic acid is a two-step consecutive, reversible reaction.[5] Insufficient reaction time, temperature, or an incorrect stoichiometric ratio can favor the accumulation of the monoester intermediate.[2]

  • The Solution:

    • Adjust Stoichiometry: To favor the formation of the diester, ensure at least a 2:1 molar ratio of decanoic acid to 1,4-butanediol. Using a slight excess of the decanoic acid is often beneficial.[2]

    • Increase Reaction Time and/or Temperature: Provide more energy and time for the second esterification step to occur.[2] Monitor the disappearance of the monoester peak by TLC or GC to determine the optimal reaction time.

Side Product Formation

Q3: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: Side reactions can reduce your yield and complicate purification. The most common side product in the acid-catalyzed esterification of 1,4-butanediol is tetrahydrofuran (THF).

  • The Problem: Strong acid catalysts at elevated temperatures can promote the intramolecular dehydration of 1,4-butanediol to form THF.[6] This is an undesired side reaction that consumes the diol reactant.

  • The Solution:

    • Lower the Reaction Temperature: If possible, reduce the reaction temperature and compensate by extending the reaction time.[2] Esterification carried out in the temperature range of 100-130°C can significantly reduce the formation of THF.[6]

    • Use a Milder Catalyst: Consider switching to a milder acid catalyst or an enzymatic catalyst like Novozym 435, which operates under milder conditions and can prevent such side reactions.[3]

Difficulty in Product Isolation and Purification

Q4: I'm having trouble purifying my 1,4-butanediol bisdecanoate. What are the best practices for workup and purification?

A4: Proper workup and purification are crucial for obtaining a high-purity product.

  • The Problem: Challenges can arise from emulsion formation during aqueous workup, incomplete removal of the catalyst, and co-distillation of products with unreacted starting materials.[2][7]

  • The Solution:

    • Workup:

      • Neutralization: If using a homogeneous acid catalyst, carefully neutralize it with a weak base like a saturated sodium bicarbonate solution.[2]

      • Breaking Emulsions: The presence of unreacted decanoic acid can form soaps during a basic wash, leading to emulsions. Use a saturated sodium chloride solution (brine) to help break these emulsions.[2]

    • Purification:

      • Distillation: Due to the high boiling point of 1,4-butanediol bisdecanoate, vacuum distillation is necessary to prevent decomposition. If the boiling points of the ester and unreacted starting materials are close, fractional distillation under reduced pressure is recommended for better separation.[2][7]

      • Chromatography: For high-purity applications, column chromatography can be an effective method to separate the diester from the monoester and other impurities.[2]

      • Crystallization: If the product is a solid at room temperature, melt crystallization can be a highly effective purification technique.[8]

Frequently Asked Questions (FAQs)

Q5: What is the best type of catalyst for this esterification?

A5: The choice of catalyst depends on the desired reaction conditions and selectivity.

  • Acid Catalysts (e.g., H₂SO₄, Amberlyst-15): These are effective and widely used.[5] However, they can lead to side reactions like THF formation at high temperatures.[6]

  • Enzymatic Catalysts (e.g., Novozym 435): Immobilized lipases like Novozym 435 (Candida antarctica Lipase B) are highly efficient and selective, operating under mild conditions which minimizes side reactions.[3][9] They are also reusable, making them a more environmentally friendly option.[3] Novozym 435 has shown high activity and stability in ester synthesis.[3][9]

Q6: What are the optimal reaction conditions when using Novozym 435?

A6: While optimal conditions should be determined empirically for each specific setup, a study on a similar enzymatic esterification using Novozym 435 found the following conditions to be effective: a reaction temperature of 50°C, an alcohol-to-acid ratio of 1:2.4, an enzyme dosage of 5% by weight, and a reaction time of 7 hours, achieving a yield of 87.33%.[9]

Q7: Can I use a solvent-free system for this reaction?

A7: Yes, a solvent-free system is often preferred as it increases the concentration of reactants, potentially leading to higher reaction rates, and simplifies product purification.[9] Enzymatic reactions, in particular, can be successfully carried out in solvent-free systems.[9]

Q8: How can I monitor the progress of the reaction?

A8: The progress of the esterification can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): A simple and quick method to qualitatively track the disappearance of starting materials and the appearance of the product.[1]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of reactants and products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion by integrating the signals corresponding to the starting materials and the product.

Experimental Protocols

Protocol 1: Enzymatic Esterification using Novozym 435

This protocol provides a general framework for the lipase-catalyzed synthesis of 1,4-butanediol bisdecanoate.

Materials:

  • 1,4-Butanediol

  • Decanoic Acid

  • Novozym 435 (immobilized Candida antarctica Lipase B)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Vacuum system (for solvent removal if applicable)

Procedure:

  • To a round-bottom flask, add 1,4-butanediol and decanoic acid in a 1:2.2 molar ratio (e.g., 10 mmol of 1,4-butanediol and 22 mmol of decanoic acid).

  • Add Novozym 435 (typically 5-10% of the total substrate weight).

  • Heat the mixture to 50-60°C with vigorous stirring.

  • If a solvent is used, ensure it is anhydrous. For solvent-free systems, proceed to the next step.

  • Monitor the reaction progress by TLC or GC every hour.

  • Once the reaction has reached completion (typically 6-24 hours), cool the mixture to room temperature.

  • Separate the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent, dried, and reused.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Diester Synthesis

CatalystTypical Temperature (°C)AdvantagesDisadvantages
Sulfuric Acid 80 - 140Low cost, high activityFormation of side products (e.g., THF), corrosive, difficult to remove[2][6]
Amberlyst-15 80 - 120Heterogeneous (easily removed), reusableRequires activation, can have mass transfer limitations[2][5]
Novozym 435 40 - 70High selectivity, mild conditions, reusable, environmentally friendly[3][9]Higher initial cost, potential for enzyme deactivation[3]

Visualizations

Troubleshooting Workflow

Troubleshooting_Yield Start Low Yield of 1,4-Butanediol Bisdecanoate Equilibrium Is the reaction at equilibrium? Start->Equilibrium Catalyst Is the catalyst active and sufficient? Equilibrium->Catalyst No ShiftEquilibrium Shift Equilibrium: - Add excess reactant - Remove water (Dean-Stark/sieves) Equilibrium->ShiftEquilibrium Yes Conditions Are reaction conditions optimal? Catalyst->Conditions No CatalystAction Catalyst Action: - Use fresh/more catalyst - Activate heterogeneous catalyst - Check enzyme conditions Catalyst->CatalystAction Yes Monoester Is the main product the monoester? Conditions->Monoester No ConditionsAction Optimize Conditions: - Increase temperature (cautiously) - Extend reaction time Conditions->ConditionsAction Yes StoichiometryAction Adjust Stoichiometry: - Increase decanoic acid to >2:1 ratio Monoester->StoichiometryAction Yes OptimizedYield Optimized Yield Monoester->OptimizedYield No ShiftEquilibrium->OptimizedYield CatalystAction->OptimizedYield ConditionsAction->OptimizedYield StoichiometryAction->ConditionsAction

Caption: A decision tree for troubleshooting low yield in the esterification reaction.

Reaction Pathway

Esterification_Pathway Reactants 1,4-Butanediol + Decanoic Acid Monoester 1-(4-hydroxybutyl) decanoate (Monoester) Reactants->Monoester + Catalyst, -H₂O Monoester->Reactants - Catalyst, +H₂O Diester 1,4-Butanediol Bisdecanoate (Diester) Monoester->Diester + Catalyst, -H₂O Diester->Monoester - Catalyst, +H₂O Water1 + H₂O Water2 + H₂O DecanoicAcid + Decanoic Acid

Caption: The two-step consecutive reaction pathway for the formation of 1,4-butanediol bisdecanoate.

References

  • Advances in Bio-Based Production of 1,4-Butanediol. (2026). MDPI.
  • Application Notes and Protocols for the Enzymatic Synthesis of Butane-1,4-diyl diacetoacetate. (n.d.). Benchchem.
  • Enzymatic synthesis of a novel solid–liquid phase change energy storage material based on levulinic acid and 1,4-butanediol. (2022). PMC.
  • Troubleshooting low conversion rates in Fischer esterification. (n.d.). Benchchem.
  • Development of enzymatic cascade reactions toward the synthesis of 1,4-butanediol. (n.d.). mediaTUM.
  • Model Driven Analysis of the Biosynthesis of 1,4-butanediol from Renewable Feedstocks in Escherichia coli. (2019). ResearchGate.
  • Lipase-catalyzed synthesis of oligoesters of 2,5-furandicarboxylic acid with aliphatic diols. (n.d.). Wageningen University & Research.
  • Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis. (2025). ResearchGate.
  • Technical Support Center: Optimization of Butanedioic Acid Esterification. (n.d.). Benchchem.
  • PROCESS FOR PURIFICATION OF 1,4-BUTANEDIOL (1,4-BDO). (n.d.). Google Patents.
  • Purification of 1,4-butanediol. (1977). Google Patents.
  • Lipase‐catalysed polycondensation of adipic acid ester with 1,4‐butanediol. (n.d.). ResearchGate.
  • Kinetics, Mechanism and Novel Methods Of Esterification. (n.d.). ijarsct.
  • PROCESS FOR PURIFYING 1,4-BUTANEDIOL BY EXTRACTION. (2016). WIPO.
  • Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors. (n.d.). Google Patents.
  • Methods and organisms for the growth-coupled production of 1,4-butanediol. (n.d.). Google Patents.
  • Kinetics of Transesterification of 1,4-Butanediol With Methyl Acetate by the Ion-exchange Resin. (2025). ResearchGate.
  • Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts. (n.d.). Green Chemistry (RSC Publishing).
  • Novozym 435: the “perfect” lipase immobilized biocatalyst?. (2021). Digital CSIC.
  • What is the New Methods for Preparation of 1,4-Butanediol (BDO). (2023). Caloong Chemical.
  • Enzymatic synthesis of a novel solid–liquid phase change energy storage material based on levulinic acid and 1,4-butanediol. (2022). ResearchGate.
  • Process for purifying 1,4-butanediol by melt cristallisation. (n.d.). European Patent Office.
  • Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. (n.d.). PMC.
  • Lipase-catalyzed synthesis of poly(1,4-butyl sebacate) from sebacic acid or its derivatives with 1,4-butanediol. (n.d.). Aalto Research Portal.
  • Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). (2020). MDPI.
  • Kinetics of the Mono-esterification Between Terephthalic Acid and 1,4-Butanediol. (2025). ResearchGate.
  • Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal.
  • Synthetic pathway optimization for improved 1,2,4-butanetriol production. (2016). PubMed.
  • Kinetics of Ester Formation via Fischer Esterification. (n.d.). ChemBAM.
  • Novozym 435: the “perfect” lipase immobilized biocatalyst?. (2019). Catalysis Science & Technology (RSC Publishing).
  • Process of producing 1,4-butanediol. (n.d.). Google Patents.
  • Synthesis of 1,4-Butanediol via One-Step Esterification–Hydrogenation of Succinic Anhydride over Cu-ZnO Catalysts: A Mechanism Study of Reaction and Deactivation. (2025). ResearchGate.
  • Process for preparing 1,4-butanediol from maleic anhydride. (n.d.). Google Patents.
  • Preparation of high molecular polyesters of 1,4-butanediol. (n.d.). Google Patents.
  • Copolyesters made from 1,4-butanediol, sebacic acid and D-glucose by melt and enzymatic polycondensation. (n.d.). CORE.
  • Synthesis and encapsulation of 1, 4-butanediol esters as energy storage phase change materials for overheating protection of electronic devices. (2025). ResearchGate.

Sources

Preventing hydrolysis of 1,4-butanediol bisdecanoate in aqueous formulations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis in Aqueous Formulations Audience: Pharmaceutical Scientists & Formulation Engineers

Welcome to the Application Engineering Desk

You are likely here because you are observing pH drift, precipitation of decanoic acid, or loss of assay in your 1,4-butanediol bisdecanoate (1,4-BDBD) formulations. As a diester used frequently as a solubilizer or plasticizer, 1,4-BDBD is thermodynamically unstable in water. It wants to break down.

Our goal is not to stop thermodynamics—that is impossible—but to kinetically hinder the reaction so the product remains stable for its intended shelf life. This guide synthesizes kinetic principles with practical formulation strategies.

Module 1: The Mechanism of Failure

Q: Why is my formulation degrading even at neutral pH?

The Scientist’s Answer: You are fighting two enemies: Catalysis and Autocatalysis . 1,4-BDBD contains two ester linkages. In aqueous environments, these hydrolyze into 1,4-butanediol and decanoic acid. This reaction is catalyzed by both hydronium ions (


) and hydroxide ions (

).

The Trap (Autocatalysis): As 1,4-BDBD hydrolyzes, it releases decanoic acid . This lowers the pH of your formulation. Since ester hydrolysis is acid-catalyzed below pH 4, the product of the degradation actually accelerates further degradation. This creates a runaway failure loop.

Visualization: The Hydrolysis Cascade

The following diagram illustrates the degradation pathway and the specific intervention points (buffers and steric shields) required to stop it.

HydrolysisMechanism BDBD 1,4-BDBD (Intact Diester) TS Tetrahedral Intermediate BDBD->TS Water H2O (Nucleophile) Water->TS Attack Mono Mono-Ester + Decanoic Acid TS->Mono Cleavage Final 1,4-Butanediol + 2 Decanoic Acid Mono->Final Hydrolysis 2 Final->TS Acid Release (Lowers pH -> Faster Rate) Buffer Intervention 1: Buffer (pH 4.5-5.5) Buffer->TS Minimizes Catalysis Micelle Intervention 2: Steric Shield (Surfactant) Micelle->Water Blocks Access

Figure 1: Mechanism of 1,4-BDBD hydrolysis showing the autocatalytic feedback loop (red dotted line) and stabilization intervention points (green).

Module 2: Formulation Strategy (Prevention)

Q: What are the specific parameters to stabilize this molecule?

The Scientist’s Answer: You must engineer the formulation to sit in the "kinetic valley"—the pH region where both acid and base catalysis are at their minima.

The pH "Sweet Spot"

For aliphatic esters like 1,4-BDBD, the pH-rate profile is typically V-shaped.

  • Avoid pH > 6.0: Base catalysis (saponification) is extremely rapid and irreversible [1].

  • Avoid pH < 3.0: Acid catalysis becomes dominant.

  • Target: pH 4.5 – 5.5 .

Buffer Selection

Do not rely on water's intrinsic pH. You must buffer to prevent the autocatalytic drop caused by decanoic acid release.

  • Recommendation: Citrate Buffer (10-20 mM) or Acetate Buffer .

  • Why: These buffers have high capacity in the 4.0–5.5 range. Avoid phosphate buffers if possible, as they can sometimes act as nucleophilic catalysts themselves in specific ester systems [2].

Interfacial Engineering (The Steric Shield)

Since 1,4-BDBD is lipophilic, it will exist as oil droplets in an aqueous formulation. Hydrolysis happens at the interface (where oil meets water).

  • Strategy: Use non-ionic surfactants with bulky headgroups (e.g., Polysorbate 80 or PEG-hydrogenated castor oil).

  • Mechanism: These surfactants form a dense "hydrated shell" around the oil droplet. This steric barrier physically prevents water and hydronium ions from reaching the ester bond [3].

Summary of Stabilization Tactics
ParameterRecommended SpecificationScientific Rationale
pH 4.5 – 5.5Minima of log-k vs. pH profile for aliphatic esters.
Buffer Citrate or Acetate (20 mM)Neutralizes released decanoic acid; prevents autocatalysis.
Surfactant Polysorbate 80 / Tween 80Creates steric hindrance at the O/W interface.
Processing Cold Processing (< 30°C)Arrhenius kinetics: Heat exponentially increases hydrolysis rate.

Module 3: Troubleshooting Guide

Q: My stability data looks bad. What is the root cause?

Use this diagnostic table to identify the specific failure mode in your experiment.

SymptomProbable CauseCorrective Action
pH drops over time Buffer Failure. The buffer capacity was insufficient to neutralize the initial trace hydrolysis products (decanoic acid).Increase buffer molarity (e.g., from 10mM to 50mM).
Precipitation observed Solubility Limit. Decanoic acid (degradation product) is insoluble in water.This is a lag indicator of hydrolysis. Check pH immediately.
Rapid degradation at pH 7 Base Catalysis. Hydroxide ion (

) is a much stronger nucleophile than water.
Lower target pH to 5.0. Ensure no alkaline excipients are present.
Degradation during mfg Thermal Stress. Did you autoclave or heat-sterilize the formulation?Switch to sterile filtration (0.22

m). Heat is incompatible with aqueous esters.

Module 4: Experimental Validation (Self-Validating Protocol)

Q: How do I prove the shelf-life without waiting 2 years?

The Scientist’s Answer: You must perform Accelerated Stability Testing using the Arrhenius relationship.[1] This protocol is self-validating because it uses linearity (


) as a quality check. If the data does not fit the line, your mechanism has changed (e.g., physical emulsion breakdown vs. chemical hydrolysis).
Protocol: Arrhenius Plot Generation[2][3]

Objective: Determine the activation energy (


) and predict shelf-life (

) at 25°C.

Materials:

  • Formulation samples (buffered pH 5.0).

  • HPLC system (Reverse Phase, C18 column).

  • Thermostatic chambers: 40°C, 50°C, 60°C, 70°C.

Workflow:

  • Preparation: Aliquot formulation into sealed, crimped glass vials (prevent evaporation).

  • Incubation: Place vials at the four stress temperatures.

  • Sampling: Pull samples at defined intervals (e.g., Days 0, 2, 5, 10, 20).

  • Quenching: Immediately dilute samples in cold acetonitrile to stop hydrolysis.

  • Analysis: Quantify remaining 1,4-BDBD via HPLC.

  • Calculation:

    • Determine rate constant (

      
      ) for each temperature (Slope of 
      
      
      
      vs. Time).
    • Plot

      
       vs. 
      
      
      
      (Kelvin).[1]
    • Extrapolate to 298K (25°C).

Visualization: The Validation Workflow

StabilityProtocol Start Formulation Sample Stress Thermal Stress (40°C, 50°C, 60°C) Start->Stress Quench Quench Step (Cold Acetonitrile) Stress->Quench At Time t HPLC HPLC Analysis (Quantify BDBD) Quench->HPLC Calc Calculate k_obs (First Order Kinetics) HPLC->Calc Arrhenius Arrhenius Plot (ln(k) vs 1/T) Calc->Arrhenius Data Aggregation Result Predicted Shelf Life (t90 at 25°C) Arrhenius->Result Extrapolation

Figure 2: Step-by-step workflow for accelerated stability testing to validate formulation shelf-life.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Standard reference for pH-rate profiles and ester hydrolysis kinetics).

  • Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.

  • Floyd, A. G. (1999). Top-down versus bottom-up approaches for the production of sub-micron emulsions. Chemical Engineering Science. (Discusses steric stabilization of emulsions).

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics.

Sources

Technical Support Center: Optimizing Catalyst Selection for 1,4-Butanediol Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of esters from 1,4-butanediol (BDO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and achieve reliable, high-yield results.

This center is divided into two main sections:

  • A Troubleshooting Guide to address specific experimental issues in a direct question-and-answer format.

  • Frequently Asked Questions (FAQs) to cover broader strategic and conceptual topics in catalyst selection and process development.

Troubleshooting Guide: From Problem to Solution

This section addresses common challenges encountered during the esterification of 1,4-butanediol. Each entry details a problem, explores its probable causes, and provides a systematic approach to resolution.

Issue 1: Low or No Product Yield

Question: My esterification reaction with 1,4-butanediol is showing poor conversion to the desired ester. What are the most likely causes and how can I address them?

Answer: Low yield is one of the most common yet multifaceted problems in ester synthesis. The root cause typically falls into one of three categories: catalyst issues, reaction equilibrium, or suboptimal conditions.

  • Catalyst Inactivity or Insufficiency:

    • Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These catalysts are highly effective but can be deactivated by moisture.[1] Ensure you are using a fresh, anhydrous grade of the acid catalyst. Incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can also boost the reaction rate.[2]

    • Heterogeneous Catalysts (e.g., Amberlyst-15, Zeolites): Solid acid catalysts are prone to deactivation if not properly handled. They may require activation, typically by heating under vacuum, to remove adsorbed water from their active sites.[2] If the catalyst has been used before, it may need regeneration according to the manufacturer's protocol. The formation of sulfonic esters can also be a reason for deactivation in the first batch of esterification.[3]

  • Unfavorable Reaction Equilibrium:

    • Fischer esterification is a reversible reaction that produces water as a byproduct.[4][5] According to Le Chatelier's principle, the presence of this water will shift the equilibrium back towards the reactants, limiting your yield.[5] The deactivating effect of water goes beyond simple hydrolysis; it can diminish the acid strength of catalysts like H₂SO₄ by solvating the catalytic protons.[1]

    • Solution: Actively remove water as it forms. This can be achieved using a Dean-Stark apparatus for azeotropic removal with a suitable solvent (like toluene), or by adding desiccants such as molecular sieves to the reaction mixture.

  • Suboptimal Reaction Conditions:

    • Temperature and Time: Esterification kinetics are highly temperature-dependent. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to side reactions, such as the acid-catalyzed dehydration of 1,4-butanediol to form tetrahydrofuran (THF).[6][7] Monitor your reaction over time using an appropriate analytical technique (TLC, GC, or ¹H-NMR) to determine if simply extending the reaction time is sufficient. If not, a modest increase in temperature is warranted.

Issue 2: Significant Byproduct Formation (e.g., Tetrahydrofuran)

Question: I am observing a significant amount of tetrahydrofuran (THF) in my reaction mixture. Why is this happening and how can it be minimized?

Answer: The formation of THF is a well-documented side reaction in processes involving 1,4-butanediol, especially under acidic conditions and at elevated temperatures.[6][8] It occurs via an intramolecular dehydration (cyclization) of the diol.

  • Primary Cause: The combination of a strong acid catalyst and high reaction temperatures promotes this dehydration pathway.[2] This is particularly problematic with catalysts like sulfuric acid. The longer the BDO is exposed to these conditions, the more THF will be formed.

  • Mitigation Strategies:

    • Control Temperature: This is the most critical parameter. Aim for the lowest temperature that still provides a reasonable reaction rate. For some systems, operating between 100-130°C can significantly reduce THF formation to less than 1%.[9]

    • Choose a Milder Catalyst: While strong Brønsted acids are effective for esterification, they are also aggressive dehydration agents. Consider switching to a milder solid acid catalyst (e.g., certain ion-exchange resins or zeolites) which may offer a better balance of esterification activity and selectivity.

    • Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve the desired conversion rate. Excess acid will only increase the rate of side reactions.

    • Process Design: In industrial settings, processes are designed to minimize the residence time of BDO under harsh conditions to suppress THF by-production.[6]

Issue 3: Catalyst Deactivation During Reuse (Heterogeneous Catalysts)

Question: My solid acid catalyst (e.g., Amberlyst-15) works well for the first run, but its activity drops significantly in subsequent cycles. What is causing this deactivation?

Answer: Deactivation of heterogeneous catalysts in esterification is a common issue stemming from several factors. Understanding the specific mechanism is key to extending the catalyst's useful life.

  • Leaching of Active Sites: For some catalysts, the active groups (like sulfonic acid) can slowly leach from the solid support into the reaction medium, especially at higher temperatures.[3][10] This leads to a permanent loss of activity.

  • Pore Blockage/Fouling: High molecular weight products or byproducts (oligomers/polymers) can adsorb onto the catalyst surface and block the pores, preventing reactants from reaching the active sites. This is a form of physical deactivation.

  • Chemical Deactivation:

    • Water Poisoning: As mentioned, water can strongly adsorb to the acidic sites, effectively inhibiting reactant access. While this is often reversible by drying, repeated exposure can sometimes lead to irreversible changes in the catalyst structure.[1]

    • Formation of Inhibiting Species: In some cases, the reactants or products can react with the catalyst itself. For instance, the formation of sulfonic esters on a sulfonated resin catalyst is a known deactivation pathway.[3]

  • Troubleshooting & Regeneration:

    • Post-Reaction Washing: After each run, wash the catalyst thoroughly with a solvent that can dissolve any adsorbed species but does not harm the catalyst (e.g., methanol, followed by a non-polar solvent like hexane).

    • Drying/Reactivation: Before the next run, reactivate the catalyst by heating it under vacuum to remove any adsorbed water or washing solvents.

    • Analysis: If deactivation persists, consider analyzing the used catalyst (e.g., via elemental analysis to check for sulfur loss, or surface area analysis like BET to check for pore blockage) to diagnose the primary cause.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding strategy and catalyst choice for BDO ester synthesis.

Homogeneous vs. Heterogeneous Catalysts: Which Should I Choose?

Question: What are the key advantages and disadvantages of using a homogeneous catalyst (like H₂SO₄) versus a heterogeneous catalyst (like a solid resin) for my lab-scale synthesis?

Answer: The choice between homogeneous and heterogeneous catalysts involves a trade-off between activity, ease of use, and process considerations.[11][12][13]

FeatureHomogeneous Catalysts (e.g., H₂SO₄, p-TsOH)Heterogeneous Catalysts (e.g., Amberlyst-15, Zeolites)
Activity Generally higher activity and faster reaction rates due to excellent contact with reactants in the same phase.[11]Often lower activity due to mass transfer limitations; reactants must diffuse to the catalyst surface.[12]
Reaction Conditions Typically function under mild temperature conditions.[11]May require higher temperatures to achieve comparable reaction rates.
Separation Difficult to separate from the reaction mixture; requires a neutralization/workup step which generates salt waste.[11][12]Easy to separate by simple filtration, allowing for a cleaner product stream.[2][12]
Reusability Not reusable; consumed or neutralized during workup.[11]Can be recovered and reused multiple times, making the process more economical and sustainable.[11]
Corrosiveness Highly corrosive to equipment.Generally less corrosive and safer to handle.[11]
Selectivity Can promote side reactions like dehydration due to high acidity.[2]Can be designed for higher selectivity by controlling pore size and the nature of active sites.

Recommendation: For small-scale, exploratory synthesis where reaction speed is paramount and workup is manageable, a homogeneous catalyst may be suitable. For process development, larger-scale synthesis, or green chemistry applications where reusability and minimizing waste are critical, a heterogeneous catalyst is strongly preferred.

How Should I Design a Catalyst Screening Protocol?

Question: I need to identify the best catalyst for a new ester synthesis involving 1,4-butanediol. What is an efficient way to screen multiple candidates?

Answer: A systematic, parallel screening approach is the most efficient method. The goal is to compare the performance of different catalysts under identical conditions to isolate the effect of the catalyst itself.

  • Setup: Arrange a series of identical reaction vials or a parallel synthesis reactor block. Each vessel should have magnetic stirring and be sealed to control the atmosphere.

  • Reactant Loading: To each reactor, add an identical molar quantity of the carboxylic acid and 1,4-butanediol.

  • Catalyst Addition: Add a precisely measured amount (e.g., 5 mol% relative to the limiting reagent) of each catalyst candidate to its designated reactor. Include one reactor with no catalyst as a negative control.

  • Reaction Execution: Place all reactors in a heating block set to the desired temperature (e.g., 100 °C). Start stirring simultaneously.

  • Time-Point Sampling: At set intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small, measured aliquot from each reaction mixture. Quench the reaction in the aliquot immediately (e.g., by diluting in a cold solvent).

  • Analysis: Analyze each quenched aliquot using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.[14][15][16] This will allow you to calculate the conversion and selectivity for each catalyst at each time point.

  • Data Evaluation: Plot conversion vs. time for each catalyst. The catalyst that provides the highest yield of the desired ester in the shortest amount of time with the fewest byproducts is your lead candidate for further optimization.

This workflow can be visualized as follows:

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_eval Evaluation start Define Reactants & Target Ester select_cat Select Diverse Catalyst Candidates (Homogeneous, Heterogeneous, etc.) start->select_cat prep_reactors Prepare Parallel Reactors with Identical Reactant Loads select_cat->prep_reactors add_cat Add Catalyst to Each Reactor prep_reactors->add_cat run_rxn Run All Reactions at Identical T & P add_cat->run_rxn sampling Time-Course Sampling run_rxn->sampling analysis Analyze Samples (GC/HPLC) for Conversion & Selectivity sampling->analysis compare Compare Performance: Yield vs. Time analysis->compare identify Identify Top Performing Catalyst(s) compare->identify optimize Optimize Conditions (Temp, Loading) for Lead Catalyst identify->optimize finish Final Catalyst Selection optimize->finish

Catalyst screening workflow.
What is the Underlying Mechanism of Acid-Catalyzed Esterification?

Question: Can you explain the step-by-step mechanism for acid-catalyzed esterification? Understanding this could help me troubleshoot more effectively.

Answer: Absolutely. Understanding the mechanism reveals the critical role of the acid catalyst and helps explain why certain conditions or impurities (like water) can hinder the reaction. The process is known as the Fischer esterification mechanism.[4]

The key steps are:

  • Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it dramatically increases the electrophilicity of the carbonyl carbon, making it much more susceptible to attack.

  • Nucleophilic Attack: The alcohol (in this case, a hydroxyl group of 1,4-butanediol) acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups on the intermediate. This converts a hydroxyl group (-OH) into a much better leaving group: water (-OH₂⁺).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

  • Deprotonation: The protonated ester product is deprotonated, regenerating the acid catalyst (H⁺) and yielding the final ester product.

This entire process is a series of equilibria. Removing water pushes the equilibrium towards the products, while adding excess alcohol can also increase the rate of the forward reaction.

G A 1. Carbonyl Protonation (Catalyst Activates Acid) B 2. Nucleophilic Attack (Alcohol Attacks Carbonyl) C 3. Proton Transfer (Creates Water Leaving Group) D 4. Water Elimination (Reforms Carbonyl) E 5. Deprotonation (Product Formation & Catalyst Regeneration) A_img B_img A_img->B_img + BDO C_img B_img->C_img D_img C_img->D_img - H₂O E_img D_img->E_img - H⁺

Acid-catalyzed esterification mechanism.

References

  • Comparison of Homogeneous Base Catalysts and Heterogeneous Base Catalysts for Biodiesel Transesterification of Waste Cooking Oil. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

  • Homogeneous & Heterogeneous Catalysts. (2025, June 30). Save My Exams. Retrieved February 23, 2026, from [Link]

  • Homogeneous vs Heterogeneous Catalysis Explained. (2025, November 21). RevisionDojo. Retrieved February 23, 2026, from [Link]

  • Process of producing 1,4-butanediol. (n.d.). Google Patents.
  • acid catalyzed esterification: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 23, 2026, from [Link]

  • Homogenous Catalyst and Effects on Multifeedstock Processing. (2011, May 12). Biodiesel Magazine. Retrieved February 23, 2026, from [Link]

  • Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction. (2021, February). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Preparation method of 1, 4-butanediol-based polyester. (n.d.). Google Patents.
  • Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Process for preparing 1,4-butanediol from maleic anhydride. (n.d.). Google Patents.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, July 25). MDPI. Retrieved February 23, 2026, from [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved February 23, 2026, from [Link]

  • Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions. (2023, January 4). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Air Monitoring Methods – 1,4-Butanediol, Meth. No. 1. (2025, September 29). Publisso. Retrieved February 23, 2026, from [Link]

  • Capillary gas chromatographic determination of 1,4-butanediol and gamma-hydroxybutyrate in human plasma and urine. (2002, April 5). PubMed. Retrieved February 23, 2026, from [Link]

  • A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. (2018, May 1). Rasayan Journal of Chemistry. Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Phase Separation in Bisdecanoate-Polymer Blends

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bisdecanoate-polymer blends. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with phase separation during the formulation and processing of these materials. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Phase separation in polymer blends is a common phenomenon governed by the thermodynamics of mixing.[1][2] For a blend to be miscible and form a single, homogeneous phase, the Gibbs free energy of mixing (ΔG_mix) must be negative.[3] This is described by the foundational equation:

ΔG_mix = ΔH_mix - TΔS_mix

For high molecular weight polymers, the change in entropy upon mixing (ΔS_mix) is negligible.[1][3] Therefore, miscibility is typically driven by a negative enthalpy of mixing (ΔH_mix), which signifies favorable, exothermic interactions (e.g., hydrogen bonds, dipole-dipole interactions) between the blend components.[3][4] When these interactions are absent or unfavorable (ΔH_mix > 0), the system will tend to minimize contact between dissimilar molecules, resulting in phase separation.

This guide is structured to walk you through understanding these principles, troubleshooting common issues, and applying advanced strategies to control the morphology and stability of your bisdecanoate-polymer blends.

Part 1: Foundational Knowledge & Pre-Experiment Planning (FAQs)

This section addresses fundamental questions that should be considered before beginning experimental work. Proper planning can prevent many common issues.

Q1: What are the primary factors that determine if my bisdecanoate and polymer will form a miscible blend?

Answer: Several key factors dictate the miscibility of your blend. Understanding these will help you select appropriate materials from the outset.

  • Specific Intermolecular Interactions: This is the most critical factor.[3] A negative enthalpy of mixing (ΔH_mix), which drives miscibility, is achieved when there are specific attractive interactions between the bisdecanoate and the polymer chains.[4] Examples include hydrogen bonding, ion-dipole, or dipole-dipole interactions. Without these, immiscibility is the likely outcome.

  • Molecular Weight: As the molecular weight of the polymer increases, the already small entropic contribution to mixing (ΔS_mix) decreases further.[4] This makes achieving a negative ΔG_mix more difficult. Therefore, higher molecular weight polymers are generally less miscible.

  • Temperature: Temperature has a complex effect. Many blends exhibit either an Upper Critical Solution Temperature (UCST), where they become miscible upon heating, or a Lower Critical Solution Temperature (LCST), where they phase separate upon heating.[4][5][6] Knowing the phase diagram of your system is crucial for selecting appropriate processing temperatures.

  • Component Ratio (Composition): Some blends are only miscible over a specific range of compositions.[1][6] Outside this "miscibility window," the system will phase separate.

Q2: How do I choose an appropriate solvent for preparing my blend?

Answer: Solvent selection is critical, as it can profoundly influence the final morphology. Two immiscible components can sometimes be kinetically trapped in a seemingly homogeneous state upon rapid solvent evaporation from a common solvent.[7]

  • Primary Goal: The ideal solvent should readily dissolve both the bisdecanoate and the polymer individually at the desired concentration.

  • Solvent Compatibility: The solvent's interaction with each component matters. A solvent that is "good" for both components is preferable. If the solvent has a strong preferential affinity for one component over the other, it can induce phase separation even before casting, a phenomenon known as co-solvency or co-nonsolvency.[8][9]

  • Evaporation Rate: The rate of solvent removal is a key processing parameter.

    • Fast Evaporation (e.g., spin coating, casting from a volatile solvent): This can "freeze" the blend in a non-equilibrium, but potentially homogeneous, state.

    • Slow Evaporation (e.g., casting from a high-boiling-point solvent, slow drying): This allows the polymer chains more time to rearrange and find their lowest energy state, which, for an immiscible pair, will be a phase-separated morphology.

Part 2: Troubleshooting Common Experimental Observations

This section is formatted as a direct troubleshooting guide for issues you might observe in the lab.

Q3: My solution appears cloudy or turbid immediately after mixing the components, even before casting. What is happening?

Answer: This is a clear indication of immiscibility in the solution state. The blend components are already phase-separating into distinct domains large enough to scatter light.

Causality & Troubleshooting Workflow:

Caption: Troubleshooting workflow for a cloudy blend solution.

Detailed Explanation:

  • Concentration: At high concentrations, polymer chains are forced into close proximity. If they are immiscible, they will minimize unfavorable interactions by aggregating, leading to phase separation. Try preparing a more dilute solution.

  • Solvent Choice: The solvent may not be capable of keeping the two components solvated and separated. As discussed in Q2, a solvent that favors one component can push the other out of the solution. Researching a solvent in which both your bisdecanoate and polymer have high solubility is the next logical step.

Q4: My cast film is opaque, white, or hazy, but the initial solution was clear. Why?

Answer: This indicates that phase separation occurred during the solvent evaporation process. While the components were miscible when diluted by the solvent, as the solvent evaporated, the polymer and bisdecanoate concentrations increased, crossing the miscibility limit and causing them to separate into distinct phases. The final morphology consists of domains large enough to scatter visible light, resulting in an opaque appearance.[10]

Immediate Steps to Investigate:

  • Vary Solvent Evaporation Rate:

    • Increase Rate: Try spin-coating or using a more volatile solvent. Rapidly removing the solvent can kinetically trap the components in a mixed state before they have time to separate.

    • Decrease Rate & Add Annealing: Conversely, sometimes a very slow, controlled removal of the solvent, followed by thermal annealing above the polymer's glass transition temperature (Tg), can be used to control the size and distribution of the separated phases, though it will not create a truly miscible blend.[11]

  • Adjust Processing Temperature: The temperature during drying can influence miscibility. If your system has a UCST, drying at a higher temperature might keep it in a single phase.[6] If it has an LCST, a lower drying temperature is needed.

Q5: My final blend is brittle and has poor mechanical properties, even though it looks homogeneous. What's the cause?

Answer: This is a classic sign of a micro-phase separated system with poor interfacial adhesion.[12] Even if the phase domains are too small to scatter light (making the film appear clear), the interface between the bisdecanoate-rich and polymer-rich domains is weak. When stress is applied, these interfaces act as failure points, leading to brittleness.

Troubleshooting this issue often requires moving to advanced strategies.

Part 3: Advanced Strategies - Compatibilization

When a bisdecanoate-polymer pair is fundamentally immiscible, you cannot force miscibility simply by changing solvents or temperatures. Instead, the goal shifts to managing the immiscibility by improving the interface between the phases. This process is called compatibilization .[7][13]

Q6: What is a compatibilizer and how do I use one?

Answer: A compatibilizer is an additive, typically a block or graft copolymer, that acts like a surfactant for polymers.[7][14] It has segments that are miscible with each of the primary blend components. It preferentially locates at the interface between the phase-separated domains.

Mechanism of Action:

  • Reduces Interfacial Tension: The compatibilizer lowers the energetic penalty of the interface, which allows for the formation of smaller, more finely dispersed domains during mixing.[15]

  • Improves Adhesion: The different blocks of the copolymer entangle with or interact with their respective preferred phases, effectively "stitching" the interface together. This enhances stress transfer across the interface, improving mechanical properties like toughness.[14]

Caption: A compatibilizer at the interface of two immiscible polymers.

How to Select a Compatibilizer:

  • For a bisdecanoate-polymer blend, an ideal compatibilizer would be a copolymer containing one block that is chemically similar to your polymer and another block that has a high affinity for the bisdecanoate (e.g., a polyester or a polyether block, depending on the bisdecanoate structure).

Part 4: Essential Characterization Protocols

To effectively troubleshoot, you must be able to accurately characterize the state of your blend. Here are protocols for the most common and effective techniques.

Protocol 1: Assessing Miscibility with Differential Scanning Calorimetry (DSC)

Objective: To determine if the blend exhibits one or multiple glass transition temperatures (Tg). A single Tg, intermediate between those of the pure components, is the strongest evidence of a miscible blend.[5][16] Multiple Tgs indicate immiscibility.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of your dried blend film into a standard aluminum DSC pan. Prepare reference samples of the pure bisdecanoate and the pure polymer.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: a. First Heat: Ramp the temperature at 10-20 °C/min to a point well above the highest anticipated transition (e.g., the melting point of the polymer if crystalline, or ~50 °C above its Tg if amorphous). This step removes the sample's thermal history. b. Cool: Quench cool the sample at the fastest possible rate (or a controlled high rate like 50-100 °C/min) back to a sub-ambient temperature (e.g., -50 °C). This freezes the material in a predominantly amorphous state. c. Second Heat: Ramp the temperature again at 10-20 °C/min. This second heating scan is used for analysis.

  • Data Analysis: Analyze the heat flow curve from the second heating scan.

    • Miscible Blend: A single, sharp step-change in the heat flow, indicating a single Tg.

    • Immiscible Blend: Two distinct Tgs, corresponding to the transitions of each component in its separated phase.[5]

    • Partially Miscible Blend: The Tgs may be shifted inward compared to the pure components, or the transitions may be very broad.[5]

Protocol 2: Visualizing Morphology with Scanning Electron Microscopy (SEM)

Objective: To directly visualize the size, shape, and distribution of phase-separated domains. This is invaluable for understanding the morphology of an opaque or mechanically poor film.

Methodology:

  • Sample Preparation: a. Cryofracture the sample by immersing it in liquid nitrogen for several minutes until brittle, then quickly fracturing it with forceps. This creates a clean break that reveals the internal morphology. b. Mount the fractured sample onto an SEM stub with the fractured surface facing up.

  • Sputter Coating: The polymer blend is likely non-conductive. It must be coated with a thin (~5-10 nm) layer of a conductive material (e.g., gold, platinum) to prevent charging under the electron beam.

  • Imaging: a. Insert the coated sample into the SEM chamber. b. Use a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage to the polymer surface. c. Use the secondary electron (SE) detector to acquire high-resolution images of the surface topography.

  • Image Interpretation:

    • Dispersed Morphology: One phase will appear as discrete droplets or domains within a continuous matrix of the other phase.[17]

    • Co-continuous Morphology: Both phases will form interpenetrating networks.[18]

    • The size of the domains can be measured to quantify the effect of processing changes or compatibilizer addition.

Data Summary Table
Analytical TechniqueInformation Gained on Blend StateInterpretation for Miscibility
Visual Observation Macroscopic clarity or opacityClear = Potentially miscible or micro-phase separated. Opaque = Macrophase separated.
Optical Microscopy Presence of domains > 1 µmAbsence of visible domains suggests miscibility or very fine separation.
DSC Glass transition temperature(s) (Tg)Single Tg: Miscible. Multiple Tgs: Immiscible.[5][16]
SEM / TEM Direct visualization of phase morphologyProvides definitive evidence of phase separation and domain size/shape.
Light Scattering Turbidity, domain size correlationQuantitative measure of phase separation.
References
  • American Chemical Society. (2025). Morphology Control of Immiscible Polymer-Blended Anion-Exchange Membranes. ACS Applied Energy Materials. Available at: [Link]

  • Fiveable. (2025). Polymer blends and miscibility. Polymer Chemistry Class. Available at: [Link]

  • Compatibility of Polymer Blends. (n.d.).
  • Thermodynamics of Polymer Blends. (n.d.).
  • Han, C. D. (2018). Morphology Evolution in Immiscible Polymer Blends during Compounding. In Rheology and Processing of Polymeric Materials: Volume 2. Oxford Academic. Available at: [Link]

  • 3PDB: Flory-Huggins. (n.d.).
  • Wolf, B. A. (2025). Making Flory-Huggins Practical: Thermodynamics of Polymer-Containing Mixtures. Journal of Solution Chemistry.
  • Thermodynamics of Polymer Blends. (n.d.).
  • ResearchGate. (n.d.). Miscibility Criterion in Polymer Blends and its Determination. Available at: [Link]

  • TA Instruments. (n.d.). Mixing Rules for Complex Polymer Systems. Available at: [Link]

  • Wikipedia. (n.d.). Flory–Huggins solution theory. Available at: [Link]

  • Polymer Science Learning Center. (n.d.). Immiscible Blend. Available at: [Link]

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Technical Support Center: Purification of 1,4-Butanediol Bisdecanoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1,4-butanediol bisdecanoate. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity product for their applications. We will explore the nuances of using vacuum distillation for this high molecular weight diester, providing practical, in-depth answers to common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical for understanding the purification process.

Q1: What is 1,4-butanediol bisdecanoate and why is high purity essential?

1,4-Butanediol bisdecanoate is a diester formed from 1,4-butanediol and two molecules of decanoic acid. Its structure lends it properties such as high lipophilicity, low volatility, and a high boiling point. In pharmaceutical and research applications, it may be used as an excipient, a specialty solvent, or a component in polymer synthesis. High purity is paramount as impurities—such as unreacted starting materials (decanoic acid, 1,4-butanediol), monoesters, or degradation products—can alter its physical properties, introduce toxicological risks, or interfere with downstream reactions and formulations.

Q2: Why is vacuum distillation the preferred method for purifying this compound?

High-boiling organic esters are susceptible to thermal decomposition when heated for prolonged periods.[1] Standard atmospheric distillation would require temperatures so high that they would likely cause 1,4-butanediol bisdecanoate to degrade, leading to impurities and reduced yield.

Vacuum distillation is a technique performed at reduced pressure.[2] Lowering the pressure above the liquid mixture decreases the temperature at which the compound boils.[2] This principle, governed by the Clausius-Clapeyron relation, allows for the distillation of high-boiling compounds like 1,4-butanediol bisdecanoate at significantly lower temperatures, thereby preventing thermal degradation.[2]

Q3: What are the critical physical properties to consider before starting the distillation?
PropertyEstimated Value / CharacteristicSignificance for Distillation
Boiling Point (Atmospheric) > 400 °C (estimated)Impractical and destructive to distill at this temperature.
Boiling Point (Vacuum) Significantly lower; dependent on vacuum level.The primary reason for using vacuum distillation.
Viscosity HighCan lead to challenges with bumping and efficient vapor-liquid contact. Requires robust stirring and potentially specialized column packing.
Thermal Stability Prone to degradation at high temperatures.The distillation temperature must be kept as low as possible.
Key Impurities Decanoic Acid, 1,4-Butanediol, Monoester, Catalyst ResidueThe distillation strategy must be designed to separate these effectively.
Section 2: Experimental Setup & Protocol

A successful distillation requires careful selection of equipment and adherence to a precise protocol.

Q4: What is the recommended equipment setup for this distillation?

A typical laboratory setup for the vacuum distillation of a high-boiling ester requires specialized components to ensure efficiency and safety.

  • Heating Mantle with Stirring: Provides uniform heating and agitation to prevent bumping.

  • Large Distillation Flask: The flask should be no more than half-full to provide headspace for vapor and prevent foaming from carrying crude material into the column.[3]

  • Claisen Adapter (Recommended): Provides an extra neck for a thermometer or sensor and helps prevent foam from reaching the distillation head.[3]

  • Vigreux or Packed Distillation Column: A short Vigreux column or, for better separation, a column with structured packing is recommended. Structured packing offers a high surface area with a low pressure drop, which is crucial for vacuum applications.[2][4][5]

  • Distillation Head with Condenser: To cool the vapor back into a liquid.

  • Receiving Flask(s): Multiple flasks are needed to collect different fractions (forerun, main product, and residue). A "cow" or "pig" adapter is useful for changing flasks without breaking the vacuum.

  • Cold Trap: Placed between the distillation setup and the vacuum pump, this is essential to condense any volatile materials before they can contaminate or damage the pump oil.

  • Vacuum Pump: A two-stage rotary vane pump is a common choice, capable of reaching the low pressures needed.[6] For solvent-free systems, a dry screw pump can also be highly effective.[7]

  • Vacuum Gauge: A Pirani or other suitable gauge is necessary to accurately monitor the pressure throughout the system.

Workflow for Vacuum Distillation

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing A Charge Crude Product (≤ 50% Flask Volume) B Assemble & Grease Glassware A->B C Perform Leak Check B->C D Start Vacuum Pump & Degas Sample C->D E Apply Heat & Stirring D->E F Collect Forerun (Low-boiling impurities) E->F G Collect Main Fraction (1,4-Butanediol Bisdecanoate) F->G H Stop Heating & Cool System G->H I Vent System to Inert Gas H->I J Disassemble Apparatus I->J K Analyze Fractions (GC, etc.) J->K G Start Problem Encountered: Low Yield, Poor Purity, or Slow Rate Q_Pressure Is the target vacuum pressure being reached? Start->Q_Pressure Sol_Leak Check for Leaks: - Inspect all joints & seals. - Perform leak-up test. - Check for virtual leaks (trapped solvent). Q_Pressure->Sol_Leak NO Q_Boiling Is the boiling behavior stable? Q_Pressure->Q_Boiling YES A_Pressure_No NO A_Pressure_Yes YES Sol_Pump Check Pump: - Is oil level correct & clean? - Is cold trap effective? - Is pump rated for the required vacuum? Sol_Leak->Sol_Pump If leaks are fixed, still no vacuum Sol_Bump Bumping/Foaming: - Increase stir rate. - Reduce heating rate. - Ensure flask is not overfilled. - Use a Claisen adapter. Q_Boiling->Sol_Bump NO Q_Temp Is the head temperature stable during collection? Q_Boiling->Q_Temp YES A_Boiling_No NO A_Boiling_Yes YES Sol_Temp Unstable Temperature: - Indicates poor fractionation or end of a fraction. - Check for pressure fluctuations. - Ensure adequate column insulation. Q_Temp->Sol_Temp NO A_Temp_No NO

Caption: A decision tree for troubleshooting common vacuum distillation issues.

Q6: My system won't reach the target vacuum. What are the likely causes?

This is one of the most common issues in vacuum distillation.

  • Real Leaks: The most frequent cause is a poor seal.

    • Solution: Methodically check every ground glass joint, hose connection, and seal. Ensure joints are properly greased and clamps are secure. A "leak-up test" can be performed: isolate the system from the pump and monitor the rate of pressure rise. A rapid rise indicates a significant leak. [8]* Virtual Leaks: This occurs when trapped volatile substances (like solvents from cleaning) slowly evaporate into the system, creating a gas load that the pump struggles to overcome. [8] * Solution: Ensure all glassware is thoroughly dried before assembly. If a virtual leak is suspected, gently warming the system under vacuum (before adding the main heat) can help drive off the trapped volatiles. [8]* Pump Issues:

    • Solution: Check the vacuum pump oil. If it is cloudy or discolored, it is contaminated and must be changed. Ensure the cold trap is functioning effectively to prevent volatiles from reaching the pump. Confirm the pump is rated to achieve the desired vacuum level. [6]

Q7: The liquid is bumping violently or foaming into the distillation column. How can I fix this?

Bumping and foaming are common with viscous liquids.

  • Causes: Superheating of the liquid due to uneven heating, insufficient agitation, or the rapid release of dissolved gases. Foaming can be exacerbated by certain impurities.

  • Solutions:

    • Ensure Adequate Stirring: Use a powerful magnetic stirrer and a large stir bar.

    • Control Heating: Apply heat gradually and evenly. A heating mantle is superior to a heating gun or bath for this reason.

    • Reduce Pressure Slowly: Evacuate the system gradually to allow for controlled degassing.

    • Sufficient Headspace: Use a larger distillation flask (never more than half full). A Claisen adapter can also provide extra volume to contain foam. [3] 5. Reduce Surface Tension: For some esters, slightly increasing the pot temperature can reduce surface tension and foaming. [3]

Q8: The product in the receiving flask is discolored (yellow or brown). What happened?

Discoloration is a strong indicator of thermal decomposition.

  • Causes: The distillation temperature was too high, or the residence time of the material at high temperature was too long. This can happen if the vacuum is not deep enough or if the heating is too aggressive.

  • Solutions:

    • Improve Vacuum: A deeper vacuum will lower the required distillation temperature. Re-evaluate your system for leaks or pump inefficiency.

    • Reduce Temperature: Operate at the lowest possible temperature that allows for a reasonable distillation rate.

    • Consider Short-Path Distillation: For extremely sensitive or very high molecular weight compounds, a short-path distillation apparatus minimizes the time the substance spends in the hot vapor phase by placing the condenser very close to the evaporator. [9]

Section 4: Quality Control

After distillation, it is crucial to verify the purity of the collected fractions.

Q9: How should I assess the purity of my distilled 1,4-butanediol bisdecanoate?

A combination of analytical techniques should be used to confirm the purity and identity of the final product.

Analysis MethodPurposeExpected Result for Pure Product
Gas Chromatography (GC) To determine purity and quantify residual impurities.A single major peak corresponding to the product (>99% area). Minimal peaks for starting materials or other impurities.
Acid Value Titration To quantify residual free decanoic acid.A very low acid value, typically < 0.5 mg KOH/g.
Karl Fischer Titration To measure water content.Low water content, as water should have been removed in the forerun.
NMR Spectroscopy (¹H, ¹³C) To confirm the chemical structure.Spectra should match the expected structure of 1,4-butanediol bisdecanoate with no significant impurity signals.
FT-IR Spectroscopy To confirm functional groups.Presence of a strong ester carbonyl (C=O) peak (~1740 cm⁻¹), C-O stretching, and absence of a broad O-H peak from unreacted alcohol or acid.
Section 5: Safety Precautions

Q10: What are the key safety considerations for this procedure?

  • Implosion Hazard: Always inspect glassware for cracks or star fractures before use. A vacuum implosion can broadcast glass shards. It is highly recommended to use a blast shield and wear safety glasses at all times.

  • Thermal Burns: Heating mantles and the distillation flask will reach high temperatures. Wear appropriate thermal gloves when handling hot apparatus.

  • Cryogen Handling: When using a cold trap with liquid nitrogen or a dry ice/acetone slush, wear cryogenic gloves and safety glasses. Ensure the system is not closed to the atmosphere when using liquid nitrogen, as this can cause oxygen to condense and create a severe explosion hazard upon warming.

  • Chemical Exposure: Handle all chemicals in a well-ventilated fume hood. While 1,4-butanediol bisdecanoate itself has low volatility, the crude mixture may contain more volatile and irritating impurities.

References
  • Kuber Precision Technology. (n.d.). Guide to Structured Packing in Distillation Columns. Retrieved from [Link]

  • Process Parameters. (n.d.). Distillation Trays vs Packing: How to Choose for Your Column Based on Efficiency and Cost. Retrieved from [Link]

  • Wikipedia. (2023). Structured packing. Retrieved from [Link]

  • Beaker & Wrench. (2025, May 15). Choosing the Right Vacuum Pump for Distillation. Retrieved from [Link]

  • Jewett, J. E. (1943). U.S. Patent No. 2,324,088. Washington, DC: U.S. Patent and Trademark Office.
  • H2O GmbH. (n.d.). Vacuum distillation pumps: Which pump for which purpose?. Retrieved from [Link]

  • The Lab Depot. (n.d.). Distillation Packing Materials. Retrieved from [Link]

  • Scribd. (n.d.). Types of Packing Materials. Retrieved from [Link]

  • Shanghai EVP Vacuum Technology Co., Ltd. (2019, October 28). How to select vacuum pump for vacuum distillation. Retrieved from [Link]

  • Vacculex. (2023, August 11). Vacuum Pump for Distillation (Type & Application). Retrieved from [Link]

  • YK. (n.d.). High Vacuum Distillation Unit And Application On Natural Product Development. Retrieved from [Link]

  • Oregon State University. (2020, December 28). Vacuum Distillation. Retrieved from [Link]

  • Dekker Vacuum Technologies. (2019, September 2). How to Choose Vacuum Pumps for Chemical Distillation. Retrieved from [Link]

  • LyondellBasell. (n.d.). Safety Data Sheet: 1,4 BUTANEDIOL. Retrieved from [Link]

  • Wikipedia. (2023). Vacuum distillation. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Butanediol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Buxton, L. O., & Kapp, R. (1941). Purification of High Molecular Weight Fatty Esters. Journal of the American Oil Chemists' Society, 18(1), 150-150. Retrieved from [Link]

  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to test and fix them. Retrieved from [Link]

  • Graham Corporation. (n.d.). Understanding ejector systems necessary to troubleshoot vacuum distillation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Butanediol (CAS 110-63-4). Retrieved from [Link]

  • Pargaph, A., & Spielman, E. (1977). U.S. Patent No. 4,032,583. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (2023). 1,4-Butanediol. Retrieved from [Link]

  • Liu, C., et al. (2026, January 8). Advances in Bio-Based Production of 1,4-Butanediol. Molecules, 29(2), 345. Retrieved from [Link]

  • Mitsubishi Chemical Corporation. (2016). U.S. Patent No. 9,533,931. Washington, DC: U.S. Patent and Trademark Office.
  • CDD. (2025, August 8). Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO). Retrieved from [Link]

  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical method for removal of impurities impairing the quality of commercial 1,4-butanediol produced by the Reppe method. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,4-BUTANEDIOL (1,4-bütandiol). Retrieved from [Link]

  • K-Jhil Scientific Pvt. Ltd. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • Meng, Z., et al. (2023, June 20). Thermal Behavior and Decomposition Mechanism of 2,3-Bis(Hydroxymethyl)-2,3-Dinitro-1,4-Butanediol Tetranitrate and its Composites. SSRN. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts. Green Chemistry, 23(14), 5143-5151. Retrieved from [Link]

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Technical Support Center: Enhancing the Thermal Stability of 1,4-Butanediol Bisdecanoate PCMs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-butanediol bisdecanoate as a phase change material (PCM). This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to its thermal stability. As an ester-based PCM, 1,4-butanediol bisdecanoate offers a promising high latent heat of fusion, but its application can be limited by thermal degradation. This resource is designed to help you navigate and overcome these experimental hurdles.

I. Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to identify and resolve them.

Issue 1: Premature or Unexpected Thermal Degradation

Question: My 1,4-butanediol bisdecanoate PCM is degrading at a lower temperature than expected. What could be the cause and how can I fix it?

Answer:

Premature thermal degradation is a common issue with ester-based PCMs. The primary cause is often the susceptibility of the ester linkages to hydrolysis or oxidation, especially at elevated temperatures. Several factors can contribute to this:

  • Presence of Impurities: Residual catalysts (e.g., acids or bases) from the synthesis process can accelerate degradation. Water and oxygen are also key culprits in hydrolysis and oxidation, respectively.

  • Thermal Cycling: Repeated melting and freezing cycles can induce thermal stress and fatigue in the material, leading to the gradual breakdown of its chemical structure.

  • Incompatible Container Material: Certain metals can act as catalysts for degradation reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for premature PCM degradation.

Solutions & Explanations:

  • Purification: Ensure your 1,4-butanediol bisdecanoate is of high purity. Residual reactants or catalysts from synthesis can significantly lower its decomposition temperature. Consider purification techniques such as recrystallization or washing with a neutral solution to remove impurities.

  • Inert Atmosphere: Conduct your experiments under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. This is particularly crucial during thermal cycling at elevated temperatures.

  • Material Compatibility: Use containers made of inert materials like glass or high-grade stainless steel. Avoid reactive metals like copper or brass, which can catalyze degradation.

  • Stabilization Strategies: If the intrinsic thermal stability is insufficient for your application, consider the following enhancement techniques:

    • Microencapsulation: Encapsulating the PCM in a protective shell material can prevent leakage and protect it from the surrounding environment.[1][2] This method enhances both thermal and mechanical performance.[1]

    • Addition of Antioxidants: Incorporating antioxidants can inhibit oxidative degradation pathways. Phenolic antioxidants are often effective for ester-based materials.

    • Shape-Stabilization: Dispersing the PCM within a supporting matrix, such as a polymer or porous material, can improve its structural integrity and thermal stability.

Issue 2: Inconsistent Melting and Freezing Points

Question: I'm observing significant shifts in the melting and freezing points of my 1,4-butanediol bisdecanoate PCM after several thermal cycles. Why is this happening?

Answer:

Shifts in phase change temperatures are typically indicative of changes in the chemical composition or crystalline structure of the PCM.

  • Thermal Decomposition: As the material degrades, the formation of byproducts alters its overall composition, leading to a change in its melting and freezing behavior.

  • Supercooling: This is a phenomenon where the PCM remains in a liquid state even when cooled below its freezing point. The degree of supercooling can be influenced by impurities and the cooling rate. Micro/nano-additives can act as nucleating agents to help restrain supercooling.[3]

  • Crystallization Issues: Changes in the crystal structure upon repeated cycling can affect the phase transition temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent phase change temperatures.

Solutions & Explanations:

  • Standardize Thermal Protocols: Ensure you are using consistent heating and cooling rates in your experiments. The T-history method and Differential Scanning Calorimetry (DSC) are widely used for determining the thermal properties of PCMs.[4][5]

  • Characterize Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition.[1] DSC can be used to monitor changes in the melting and freezing peaks over multiple cycles.[1][6] Broadening of the peaks or a decrease in the latent heat of fusion are indicators of degradation.

  • Address Supercooling: To mitigate supercooling, you can:

    • Introduce Nucleating Agents: Adding a small amount of a material that promotes crystallization can reduce the degree of supercooling.

    • Optimize Cooling Rate: A slower cooling rate can sometimes allow more time for nucleation to occur.

  • Microencapsulation: As mentioned previously, encapsulation can help maintain the structural integrity of the PCM and prevent the loss of volatile degradation products, leading to more stable phase change behavior.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the thermal stability of 1,4-butanediol bisdecanoate PCMs.

Q1: What is the typical thermal decomposition temperature of 1,4-butanediol bisdecanoate?

While the exact decomposition temperature can vary depending on purity and experimental conditions, ester-based PCMs like 1,4-butanediol bisdecanoate generally exhibit good thermal stability up to a certain temperature. Studies on similar diester PCMs synthesized from 1,4-butanediol and fatty acids have shown volatilization temperatures over 230 °C.[2] It is crucial to determine the specific decomposition temperature of your material using TGA.[1]

Q2: How does the chain length of the fatty acid affect the thermal stability of 1,4-butanediol diester PCMs?

Generally, for fatty acid esters, longer carbon chains tend to result in higher thermal stability.[7] This is attributed to stronger intermolecular forces in the more compact crystal packing structures of longer-chain esters.[7]

Q3: What are the most common methods for enhancing the thermal conductivity of 1,4-butanediol bisdecanoate?

The inherently low thermal conductivity of organic PCMs like 1,4-butanediol bisdecanoate can be a limitation.[8] Common methods to enhance thermal conductivity include:

  • Incorporating High-Conductivity Fillers: Adding materials with high thermal conductivity, such as:

    • Carbon-based materials: Graphene, carbon nanotubes, and graphite can create effective thermal pathways.[8][9]

    • Metal-based additives: Metal particles, foams, or meshes (e.g., aluminum, copper) can significantly improve heat transfer rates.[3][8]

  • Shape-Stabilization with Conductive Matrices: Impregnating the PCM into a porous and highly conductive matrix, like expanded graphite or metal foam, can enhance the overall thermal conductivity of the composite.

It is important to note that while these additives can improve thermal conductivity, they may also decrease the latent heat storage capacity of the composite material.[10]

Q4: What are the key characterization techniques for evaluating the thermal stability of PCMs?

Several analytical techniques are essential for a comprehensive evaluation of PCM thermal stability:

  • Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature, providing the decomposition temperature.[1]

  • Differential Scanning Calorimetry (DSC): Determines the phase change temperatures (melting and freezing points) and the latent heat of fusion.[1][4][5] It is also used to assess thermal cycling stability by monitoring these properties over repeated cycles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify changes in the chemical structure of the PCM after thermal cycling, indicating degradation.

Q5: Can microencapsulation completely prevent thermal degradation?

Microencapsulation is a highly effective method for improving the thermal and mechanical properties of PCMs.[1] It creates a protective barrier around the PCM, which can:

  • Prevent leakage of the molten PCM.

  • Reduce the interaction of the PCM with the external environment, thus minimizing oxidation and hydrolysis.

  • Improve the heat transfer area.[1]

While it significantly enhances stability, it may not completely eliminate degradation, especially under very harsh thermal conditions. The choice of shell material is critical and should be compatible with the PCM and the operating temperature range.

III. Experimental Protocols

Protocol 1: Synthesis of 1,4-Butanediol Bisdecanoate

This protocol describes a general method for the synthesis of 1,4-butanediol bisdecanoate via esterification.

Materials:

  • 1,4-Butanediol

  • Decanoic acid

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene (as a solvent and for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • Combine 1,4-butanediol, decanoic acid (in a molar ratio of 1:2.2 to ensure complete reaction of the diol), and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Add toluene to the flask.

  • Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the toluene using a rotary evaporator to obtain the crude 1,4-butanediol bisdecanoate.

  • Purify the product by vacuum distillation or recrystallization.

Protocol 2: Thermal Cycling Stability Test using DSC

This protocol outlines the procedure for evaluating the long-term thermal stability of the PCM.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the 1,4-butanediol bisdecanoate into a DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform an initial heating and cooling cycle to erase any previous thermal history. Heat the sample to a temperature well above its melting point and then cool it to a temperature well below its freezing point at a controlled rate (e.g., 10 °C/min).

  • Subject the sample to a large number of thermal cycles (e.g., 100 or more). Each cycle should consist of heating the sample through its melting transition and cooling it through its freezing transition.

  • After the desired number of cycles, perform a final heating and cooling scan at the same rate as the initial cycle.

  • Analyze the data to determine any changes in the melting and freezing temperatures and the latent heat of fusion between the initial and final cycles. Significant changes indicate thermal degradation or instability.

IV. Data Presentation

Table 1: Typical Thermophysical Properties of Ester-Based PCMs

PropertyTypical Value RangeCharacterization Technique
Melting Temperature20 - 50 °C[7]DSC
Latent Heat of Fusion> 190 J/g[7]DSC
Onset Decomposition Temp.> 230 °C[2]TGA
Thermal Conductivity0.15 - 0.4 W/m·KTransient Hot Wire, Laser Flash

V. References

  • Analysis of the Thermal Stability of Pcms and Its Effect on Energy Storage Efficiency - IJFMR. Available at: [Link]

  • Characterization of Metal-PCMs for Thermal Energy Storage Applications - SciSpace. Available at: [Link]

  • Thermal Characterization of Medium-Temperature Phase Change Materials (PCMs) for Thermal Energy Storage Using the T-History Method - PMC. Available at: [Link]

  • Thermal conductivity enhancement in PCM composites - Patsnap Eureka. Available at: [Link]

  • A Simple Experimental Method for Thermal Characterization of Shape-Stabilized Phase Change Materials | J. Sol. Energy Eng. Available at: [Link]

  • Influence of Additives on Thermal Conductivity of Shape-Stabilized Phase Change Material. Available at: [Link]

  • Improving the Heat Transfer of Phase Change Composites for Thermal Energy Storage by Adding Copper: Preparation and Thermal Properties - MDPI. Available at: [Link]

  • Characterization of Thermophysical Properties of Phase Change Materials Using Unconventional Experimental Technologies - MDPI. Available at: [Link]

  • Thermal conductivity and heat transfer performance enhancement of Phase Change Materials (PCM) containing carbon additives for heat storage application | Request PDF - ResearchGate. Available at: [Link]

  • The Impact of Additives on the Main Properties of Phase Change Materials - MDPI. Available at: [Link]

  • Facile Ester‐based Phase Change Materials Synthesis for Enhanced Energy Storage Toward Battery Thermal Management - ResearchGate. Available at: [Link]

  • 1,4 BUTANEDIOL. Available at: [Link]

  • Synthesis and encapsulation of 1, 4-butanediol esters as energy storage phase change materials for overheating protection of electronic devices - ResearchGate. Available at: [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM - MDPI. Available at: [Link]

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Technical Support Center: Purification of Industrial Grade 1,4-Butanediol Bisdecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-butanediol bisdecanoate. This guide is designed for researchers, scientists, and drug development professionals encountering color impurities in their materials. As a high-purity diester often used in applications demanding exceptional clarity and stability, controlling its color is a critical quality attribute. This document provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind each purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 1,4-butanediol bisdecanoate has a yellow tint. What are the common causes and how is this color quantified?

A1: Understanding the Root Causes and Measurement of Color Impurities

The appearance of a yellow hue in industrial-grade esters like 1,4-butanediol bisdecanoate is a common issue stemming from trace impurities. Understanding the origin of these chromophores is the first step in effective troubleshooting.

Common Causes of Color Formation:

  • Thermal Stress: During synthesis, particularly in the esterification or transesterification reaction at elevated temperatures, side reactions can occur. Dehydration, oxidation, or condensation of reactants, intermediates, or the final product can generate conjugated molecular systems that absorb light in the visible spectrum, appearing yellow.

  • Residual Catalysts: Incomplete removal of esterification catalysts (e.g., organometallic compounds) can promote degradation pathways during distillation or storage, leading to color body formation.[1]

  • Oxidation: Exposure to air (oxygen) at high temperatures or during prolonged storage can lead to the formation of peroxides and other oxidative degradation products, which are often colored.[2][3] Proper storage, including the use of an inert gas blanket like nitrogen, is crucial for maintaining product stability.[4]

  • Impurities in Raw Materials: The purity of the initial 1,4-butanediol and decanoic acid is paramount. Impurities present in the starting materials, such as aldehydes or other reactive species, can be carried through the process and contribute to the final color.[5][6] For instance, even highly purified 1,4-butanediol can contain trace impurities from its own synthesis that form color bodies under certain conditions.[5]

Quantifying Color: The APHA/Pt-Co Scale

The industry standard for quantifying yellow tints in near-colorless liquids is the APHA (American Public Health Association) color scale, also known as the Platinum-Cobalt (Pt-Co) or Hazen scale.[7][8]

  • Principle: The APHA scale is a single-number scale that ranges from 0 (for distilled water) to 500 (distinctly yellow).[9] It quantifies the yellowness of a liquid by comparing it to dilutions of a standardized platinum-cobalt stock solution.[7][10]

  • Measurement: While visual comparison is possible, it is highly subjective.[8] Accurate and reproducible measurements are performed using a spectrophotometer or colorimeter, which measures the sample's spectral absorbance and correlates it to the APHA standard.[10] This instrumentation provides an objective value for quality control and validation of purification processes.[8]

Q2: My ester has an APHA color of 70. What is the most effective first-line strategy for reducing this color to an acceptable level (e.g., APHA < 20)?

A2: Adsorbent Treatment is the Primary Method for Color Reduction

For moderate color levels (APHA 50-150), treatment with a high-surface-area adsorbent is the most common, cost-effective, and efficient purification strategy. This technique works by physically trapping the impurity molecules onto the surface of the adsorbent material, which is then removed by filtration.

Choosing the Right Adsorbent:

The two most widely used adsorbents for this purpose are Activated Carbon and Bleaching Earth (also known as Activated Clay).

  • Activated Carbon:

    • Mechanism: Activated carbon possesses a highly porous structure with a vast surface area, typically 500-1500 m²/g.[11] Its surface is generally non-polar, making it highly effective at adsorbing large organic molecules, including many color bodies, through van der Waals forces.[12] It is particularly effective for removing a wide range of impurities.[1]

    • Best For: General-purpose decolorization, removal of a broad spectrum of organic chromophores.

  • Bleaching Earth (Activated Clay):

    • Mechanism: These are typically bentonite or attapulgite clays that have been activated with acid to increase their surface area and create active adsorption sites.[2][3] Their surface is more polar than activated carbon, making them highly effective at adsorbing polar compounds like pigments (e.g., carotenoids, chlorophylls), oxidation products, phospholipids, and trace metals.[3][13]

    • Best For: Targeting polar color bodies and oxidation by-products.

The choice between them, or the use of a combination, depends on the specific nature of the impurities. A preliminary lab-scale screening with both types is highly recommended to determine the most effective treatment.

Q3: Can you provide a detailed laboratory protocol for performing a decolorization experiment using these adsorbents?

A3: Standard Operating Procedure for Lab-Scale Adsorbent Purification

This protocol outlines a systematic approach to evaluating and implementing adsorbent treatment for your 1,4-butanediol bisdecanoate.

Objective: To reduce the APHA color of the ester from >50 to <20.

Materials & Equipment:

  • Industrial grade 1,4-butanediol bisdecanoate (the "crude" ester)

  • Powdered Activated Carbon (food or pharmaceutical grade)

  • Acid-Activated Bleaching Earth[2][14]

  • Jacketed glass reactor or round-bottom flask with heating mantle

  • Overhead mechanical stirrer or magnetic stir bar

  • Temperature controller and probe

  • Inert gas supply (Nitrogen or Argon)

  • Filtration apparatus (e.g., Buchner funnel with filter paper, or a pressure filter with a 0.5-1.0 µm filter pad)

  • Vacuum flask and vacuum source

  • Spectrophotometer for APHA color measurement

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_treat 2. Adsorption cluster_sep 3. Separation cluster_analysis 4. Analysis A Charge Reactor with Crude Ester B Start Agitation & Inert Gas Purge A->B C Heat to Process Temperature B->C D Add Adsorbent (e.g., 0.5% w/w) C->D E Hold at Temperature with Agitation (e.g., 60 min) D->E F Cool Mixture E->F G Filter to Remove Spent Adsorbent F->G H Collect Purified Ester Filtrate G->H I Measure APHA Color H->I

Step-by-Step Protocol:

  • Initial Analysis: Measure and record the initial APHA color of the untreated ester. This is your baseline.

  • Reactor Setup:

    • Charge the reactor with a known mass of the crude 1,4-butanediol bisdecanoate.

    • Begin gentle agitation (e.g., 100-150 RPM) to ensure uniform heating.

    • Start a slow subsurface purge with an inert gas (e.g., nitrogen) to prevent oxidation during heating.

  • Heating: Heat the ester to the desired process temperature. A typical starting range is 80-100°C. Higher temperatures can increase adsorption kinetics but may also risk thermal degradation if held for too long.

  • Adsorbent Dosing: Once the ester is at temperature, add the pre-weighed adsorbent powder. A typical starting dosage ranges from 0.2% to 1.0% by weight of the ester.

    • Causality: The dosage is critical. Too little will result in incomplete decolorization, while too much can lead to excessive product loss due to retention in the filter cake and may not provide significant additional benefit.[13]

  • Adsorption (Contact Time): Maintain the temperature and agitation for a set period, typically 30 to 60 minutes. This allows sufficient time for the color bodies to migrate from the liquid phase and adsorb onto the solid particles.

  • Filtration:

    • Cool the mixture to a manageable filtration temperature (e.g., 60-70°C) to reduce the viscosity of the ester without causing it to solidify.

    • Filter the slurry through a pre-heated filter apparatus to remove all traces of the adsorbent. A filter aid (e.g., diatomaceous earth) may be used as a pre-coat on the filter paper to prevent clogging and ensure a clear filtrate.

  • Final Analysis: Measure and record the APHA color of the purified filtrate. Compare this value to the baseline to determine the effectiveness of the treatment.

Data Summary for a Typical Experiment:

ParameterActivated CarbonBleaching EarthTarget
Initial APHA 7070-
Dosage (% w/w) 0.5%0.5%-
Temperature (°C) 90°C90°C-
Contact Time (min) 60 min60 min-
Final APHA 1525< 20
Product Yield ~98.5%~98.0%>98%

Based on this hypothetical data, Activated Carbon was more effective for this specific impurity profile.

Q4: What should I do if my product is still colored after a single adsorbent treatment?

A4: Strategies for Stubborn Color Impurities

If a single treatment is insufficient, you may have a higher concentration of impurities or a more complex mixture of chromophores. Consider the following advanced strategies:

  • Optimize Treatment Parameters: Before moving to more complex methods, re-evaluate your initial protocol.

    • Increase Dosage: Try a higher adsorbent load (e.g., 1.5% or 2.0% w/w).

    • Increase Contact Time: Extend the holding time to 90 or 120 minutes.

    • Optimize Temperature: Test a slightly higher or lower temperature.

  • Sequential Treatment: Use a two-step process with different adsorbents. For example, a first pass with bleaching earth to remove polar impurities, followed by a second pass with activated carbon to remove remaining non-polar color bodies. This can be highly effective for complex impurity profiles.[15]

  • Melt Crystallization (for the Diol Precursor): While not directly applicable to the final ester product which has a low melting point, ensuring the purity of the 1,4-butanediol raw material is critical. If the color originates from the diol, purification via melt crystallization of the diol before esterification can be an effective, though complex, solution.[16][17] This process separates impurities based on differences in freezing points.

Logical Flow for Multi-Step Purification

G Start Crude Ester (APHA > 150) Step1 Step 1: Treat with Bleaching Earth (Removes Polar Impurities) Start->Step1 Filter1 Filtration Step1->Filter1 Analysis1 Intermediate Ester (APHA ~50-80) Filter1->Analysis1 Step2 Step 2: Treat with Activated Carbon (Removes Non-Polar Impurities) Analysis1->Step2 Filter2 Filtration Step2->Filter2 End Final Product (APHA < 20) Filter2->End

Q5: How can I prevent color from forming in the first place during synthesis and storage?

A5: Proactive Quality Control and Handling

Preventing impurity formation is always preferable to post-synthesis purification.

  • High-Purity Raw Materials: Start with the highest purity 1,4-butanediol and decanoic acid available. Impurities in feedstocks are a primary source of final product color.[18]

  • Process Control:

    • Temperature: Avoid excessive temperatures during the esterification reaction. Use the lowest effective temperature to achieve a reasonable reaction rate.

    • Atmosphere: Conduct the reaction and any subsequent high-temperature steps (like distillation) under a continuous inert gas blanket (nitrogen or argon) to prevent oxidation.

  • Proper Storage: 1,4-butanediol bisdecanoate should be stored in tightly sealed, opaque containers to protect it from light and air.[4] For bulk storage, a nitrogen blanket is recommended. The recommended shelf life under ideal conditions (unopened, ~20°C) is around 2 years.[19]

By implementing these proactive measures and utilizing the troubleshooting guides above, you can effectively manage and reduce color impurities, ensuring your 1,4-butanediol bisdecanoate meets the stringent quality requirements for high-purity applications.

References

  • HunterLab. (2026, February 4). APHA Color System: A Measurement of Liquid Purity. HunterLab. Available from: [Link]

  • optek-Danulat GmbH. Measuring Color Scales: Saybolt, APHA, Gardner, ICUMSA and more. optek. Available from: [Link]

  • 20 Microns. Bleaching Earth – Activated Clay for Oil and Chemical Purification. 20 Microns. Available from: [Link]

  • Konica Minolta Sensing. (2019, October 16). APHA Color Measurement of Chemicals. Konica Minolta. Available from: [Link]

  • Osdal, L. K. (1956). Purification and decolorization of esters. U.S. Patent No. 2,748,159. Washington, DC: U.S. Patent and Trademark Office.
  • Applied Analytics, Inc. (2020, April 6). Application Note AN-056: Measuring Pt/Co/APHA in Petrochemicals. Applied Analytics. Available from: [Link]

  • Sorbents Direct. Bleaching Earths & Adsorbents | Oil Purification & Refining. Sorbents Direct. Available from: [Link]

  • Tolsa. Bleaching Earths. Tolsa. Available from: [Link]

  • Komiyama, Y., et al. (1981). Process for purifying esters. U.S. Patent No. 4,304,925. Washington, DC: U.S. Patent and Trademark Office.
  • General Filtration. Oil-Dri Bleaching Earths. General Filtration. Available from: [Link]

  • Mettler Toledo. APHA Color Measurement Clear Solvents. Mettler Toledo. Available from: [Link]

  • ResearchGate. (2020, February 5). Reactivation of spent activated carbon for glycerine purification. ResearchGate. Available from: [Link]

  • Falk, J. C., & Graham, R. K. (1956). Elimination of color-forming impurities from 1, 4-butanediol. U.S. Patent No. 2,768,214. Washington, DC: U.S. Patent and Trademark Office.
  • European Patent Office. (1994). Method for purifying 1,4-butanediol, by hydrogenation and distillation. EP0601571B1.
  • Google Patents. (2015). PROCESS FOR PURIFICATION OF 1,4-BUTANEDIOL (1,4-BDO). BR112015021885B1.
  • MDPI. (2022, August 3). Activated Carbon Modified by Ester Hydrolysis of Ethyl Acetate for Water Vapor Adsorption Enhancement. MDPI. Available from: [Link]

  • PubMed. (2017, May 15). Treatment with activated carbon and other adsorbents as an effective method for the removal of volatile compounds in agricultural distillates. PubMed. Available from: [Link]

  • Pearsall, R. J. (1977). Purification of 1,4-butanediol. U.S. Patent No. 4,032,583. Washington, DC: U.S. Patent and Trademark Office.
  • Tecnon OrbiChem. (2025, August 8). Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO). Tecnon OrbiChem. Available from: [Link]

  • ResearchGate. Chemical method for removal of impurities impairing the quality of commercial 1,4-butanediol produced by the Reppe method. ResearchGate. Available from: [Link]

  • ResearchGate. Identification of a trace colored impurity in drug substance by preparative liquid chromatography and mass spectrometry. ResearchGate. Available from: [Link]

  • University of California, Irvine. Esters. An Introduction. UCI. Available from: [Link]

  • Bloom Tech. (2024, December 22). How Should 1,4-Butanediol Be Stored?. Bloom Tech. Available from: [Link]

  • YouTube. (2021, March 24). Esters - Identification of Unknowns (Part 8). YouTube. Available from: [Link]

  • International Journal of Chemical Studies. (2018, April 29). 1,4-ButaneDiol (BDO) synthesis by Cu-Chromite catalyzer. International Journal of Chemical Studies. Available from: [Link]

  • Google Patents. (1996). Process for the removal of color forming material from 1,4 butanediol and its application to the preparation of ptmeg. WO1996014281A1.
  • Gantrade Corporation. 1,4 BDO (1,4-Butanediol) FAQ. Gantrade Corporation. Available from: [Link]

  • Caloong Chemical. (2023, June 27). What is the New Methods for Preparation of 1,4-Butanediol (BDO). Caloong Chemical. Available from: [Link]

  • Google Patents. (1998). Process for purifying 1,4-butanediol by melt cristallisation. EP0885864A1.
  • Quora. (2024, June 3). How do you recrystallize 1.4 beutendoll liquid?. Quora. Available from: [Link]

  • Quora. (2017, August 15). What are the modifications to improve the purity of ester?. Quora. Available from: [Link]

  • Google Patents. (2011). Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors. US8067214B2.
  • Wikipedia. 1,4-Butanediol. Wikipedia. Available from: [Link]

  • PMC. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Available from: [Link]

  • Google Patents. (1998). Process for purifying 1,4-butanediol by melt cristallisation. EP0885864A1.
  • Global Substance Registration System. 1,4-BUTANEDIOL BISDECANOATE. GSRS. Available from: [Link]

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Technical Support Center: Crystallization Control of 1,4-Butanediol Fatty Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,4-butanediol fatty esters. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the crystallization of these compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the physicochemical principles at play, enabling you to diagnose issues and rationally design robust crystallization processes.

The Fundamentals of Ester Crystallization

Before troubleshooting, it's crucial to understand the core mechanisms governing the transition from a liquid or dissolved state to a solid, crystalline lattice. Crystallization is not a single event but a sequence of distinct phases.[1]

  • Supersaturation: The essential driving force for crystallization. A solution becomes supersaturated when it contains more dissolved solute than can be sustained at equilibrium. This is typically achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.

  • Nucleation: The birth of new crystals. This is the initial formation of tiny, stable crystalline nuclei from the supersaturated solution.[2] Nucleation can be:

    • Primary: Occurs in a crystal-free solution, either spontaneously (homogeneous) or induced by foreign particles like dust or impurities (heterogeneous).[2]

    • Secondary: Induced by the presence of existing crystals of the same substance.[3]

  • Crystal Growth: The subsequent growth of these nuclei into larger crystals. This process is a delicate balance; molecules must diffuse from the solution to the crystal surface and correctly orient themselves to be incorporated into the lattice.[4]

  • Polymorphism: The ability of a compound to exist in more than one crystal form.[1] These different forms, or polymorphs, have distinct molecular packing and physical properties (e.g., melting point, solubility, stability), which are critical in pharmaceutical applications.[1][5] Less stable forms (like the α-form) often appear first and may transition to more stable forms (β' or β) over time or with temperature changes.[3][5][6]

Understanding these stages is key, as each is influenced by the process parameters we can control.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues in a direct question-and-answer format, providing both diagnostic steps and validated solutions.

Q1: My ester is "crashing out" of solution as a fine powder immediately upon cooling. How can I slow down the crystallization rate to get better crystals?

A1: This phenomenon, known as rapid or uncontrolled crystallization, occurs when the level of supersaturation is too high, leading to a massive nucleation event rather than controlled crystal growth. The resulting fine powder has a high surface area, which can trap impurities and solvent.

Causality: The solution is likely at or very near its saturation point at a high temperature. Even a small decrease in temperature creates a massive driving force for nucleation, overwhelming the growth process.

Troubleshooting Steps:

  • Increase the Solvent Volume: The most effective method to slow crystallization is to use more solvent than the minimum required for dissolution at high temperatures.[7]

    • Protocol: Re-heat your mixture to dissolve the precipitated solid. Add an additional 5-10% of the "good" solvent by volume. Maintain the high temperature to ensure complete dissolution before attempting to cool again. This reduces the overall concentration and thus the level of supersaturation achieved at any given cooling temperature.[7]

  • Slow Down the Cooling Rate: Rapid cooling does not give molecules enough time to orient themselves properly for incorporation into a growing crystal lattice, favoring the formation of many small nuclei.[3][6]

    • Protocol: Instead of placing the flask on a benchtop or in an ice bath, allow it to cool slowly in an insulated container (e.g., a beaker wrapped in glass wool or an inverted beaker placed over the flask) to minimize heat loss.[7] For highly sensitive crystallizations, a programmable cooling bath is ideal.

  • Consider a Different Solvent System: A solvent in which the ester is slightly more soluble at room temperature can also moderate the process. Refer to the solvent screening protocol below. A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[8]

Q2: I can't get my ester to crystallize at all, even after significant cooling. What's wrong?

A2: Failure to crystallize typically points to one of two issues: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.

Causality: Either too much solvent was used, keeping the compound soluble even at low temperatures, or the activation energy required for nucleation has not been overcome.

Troubleshooting Steps:

  • Confirm Supersaturation: First, ensure you haven't used an excessive amount of solvent.

    • Protocol: If the solution is clear at a low temperature, try evaporating a portion of the solvent (start with ~25-30%) under reduced pressure or with a gentle stream of nitrogen.[9] Re-heat to ensure dissolution and then attempt the cooling process again.

  • Induce Nucleation (Seeding): If you have a previously saved crystal of the pure compound, add a single, tiny crystal ("seed") to the cooled, supersaturated solution. This bypasses the primary nucleation barrier by providing a template for growth.[10]

  • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide high-energy sites that can act as focal points for heterogeneous nucleation.

  • Use an Anti-Solvent: If your ester is dissolved in a "good" solvent, you can try slowly adding a miscible "anti-solvent" in which the ester is insoluble. This dramatically increases supersaturation. Add the anti-solvent dropwise at the interface until persistent cloudiness appears, then add a small amount of the good solvent to redissolve it before allowing it to stand. This technique is also known as solvent layering.[10]

Q3: My product is separating as an oil or a waxy, amorphous solid, not as crystals. How can I fix this?

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. This can be due to the presence of impurities depressing the melting point or an inappropriate choice of solvent. [9]

Causality: The high concentration of the solute in the remaining solution effectively acts as a solvent for the separating liquid phase, preventing lattice formation. Impurities can also disrupt the crystal packing necessary for solidification.[11]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Oiling out is often a sign that the solution is too concentrated at the point of phase separation.

    • Protocol: Re-heat the solution until the oil fully dissolves. Add more of the primary solvent to decrease the concentration.[7] The goal is to lower the saturation temperature of the solution to below the melting point of your compound.

  • Lower the Initial Dissolution Temperature: If possible, use a lower-boiling solvent or a solvent mixture that allows you to dissolve the compound at a temperature well below its melting point. The solvent's boiling point should ideally be lower than the compound's melting point.[9]

  • Purify the Material: If impurities are suspected, consider a preliminary purification step.

    • Protocol: An activated charcoal treatment can remove colored or highly polar impurities that may be inhibiting crystallization.[7] Alternatively, a quick column chromatography step may be necessary for particularly impure samples.

Q4: My crystals are very small, needle-like, or clumped together. How can I improve the crystal habit?

A4: Crystal habit (the external shape) and size are determined by the interplay between thermodynamics and kinetics during the growth phase. Small or agglomerated crystals often result from overly rapid nucleation or growth.

Causality: Rapid growth can lead to imperfections and the formation of weak crystal networks. Agitation plays a complex role; while it enhances mass transfer, excessive shear can break crystals and promote secondary nucleation, leading to smaller sizes.[3][12]

Troubleshooting Steps:

  • Optimize the Cooling Rate: As a primary control parameter, a slower cooling rate provides more time for ordered molecular addition to the crystal lattice, generally favoring larger, more well-defined crystals.[3][13]

  • Control Agitation: The effect of agitation is highly system-dependent.

    • Protocol: Experiment with different agitation rates. Gentle, continuous stirring can improve homogeneity and heat transfer, preventing localized areas of high supersaturation.[14] However, high shear can lead to crystal breakage and secondary nucleation.[3] In some cases, crystallization under static conditions after initial homogenization may yield the best results.

  • Introduce Additives (Advanced): In industrial settings, small amounts of additives or "crystal modifiers" can be used to influence crystal habit. These molecules, which can be polymers or surfactants, adsorb to specific crystal faces, inhibiting growth in one direction and promoting it in another.[15][16][17] This is an advanced technique requiring careful screening.

Frequently Asked Questions (FAQs)

  • Q: How do the fatty acid chain length and saturation affect crystallization?

    • A: These are critical internal factors.[5][18] Longer saturated fatty acid chains lead to higher melting points and a greater driving force for crystallization due to stronger van der Waals interactions.[5] The presence of cis double bonds introduces kinks in the fatty acid chain, disrupting molecular packing and significantly lowering the crystallization temperature.[5][19]

  • Q: What is the primary role of the cooling rate?

    • A: The cooling rate directly controls the level of supersaturation. A fast cooling rate generates high supersaturation quickly, leading to the formation of many small crystals, often in a less stable polymorphic form (α-form).[3][6] A slow cooling rate allows for gradual supersaturation, resulting in fewer, larger crystals that have time to form in a more stable polymorphic state (β' or β).[3][6]

  • Q: How does agitation influence crystal formation?

    • A: Agitation has multiple effects. It increases heat and mass transfer, which can accelerate nucleation and growth.[3] It can also induce secondary nucleation by breaking existing crystals, which creates new nuclei and often results in a smaller average crystal size.[3][12] The optimal agitation rate balances the need for homogeneity with the risk of excessive secondary nucleation and is best determined empirically.[12]

  • Q: When should I use a solvent, and how do I choose one?

    • A: Melt crystallization (cooling the pure, molten ester) is possible, but solvent crystallization offers better control. Solvents dramatically lower the system's viscosity, which accelerates molecular diffusion and can reduce crystallization time from many hours to under 30 minutes.[20]

    • Choosing a Solvent: The ideal solvent should dissolve the ester completely at a high temperature but poorly at a low temperature. It should also be relatively volatile for easy removal and have a boiling point below the ester's melting point to prevent oiling out.[9][10] Common choices for fatty esters include acetone, hexane, and alcohols.[20]

  • Q: What are the best analytical techniques to characterize my crystals?

    • A: A combination of techniques is recommended.[1][4]

      • Differential Scanning Calorimetry (DSC): To determine melting points, purity, and identify polymorphic transitions.[4][11]

      • Polarized Light Microscopy (PLM): To visually observe crystal morphology (habit), size, and changes during heating or cooling.[4]

      • X-Ray Diffraction (XRD): Powder XRD is essential for identifying the specific polymorphic form of the crystalline material by analyzing its unique diffraction pattern.[21][22]

      • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and purity of the final product.[23]

Experimental Protocols

Protocol 1: General Method for Controlled Cooling Crystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the 1,4-butanediol fatty ester in a suitable solvent (e.g., acetone, hexane/ethyl acetate mixture) by gently heating and stirring until the solution is completely clear. Start with a concentration known to be soluble when hot.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[9]

  • Controlled Cooling: Cover the flask (e.g., with a watch glass) and remove it from the heat source. Place it in an environment that promotes slow cooling (e.g., a Dewar flask filled with warm water or an insulated box). Avoid disturbing the flask during this period.

  • Maturation: Once crystallization appears complete, allow the slurry to mature at a low temperature (e.g., in a refrigerator at 4°C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals sparingly with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Characterization: Analyze the final product for purity, melting point, and polymorphic form using appropriate techniques like DSC and XRD.[22][24]

Data Presentation

Table 1: Influence of Key Process Parameters on Crystallization Outcomes
ParameterChangeEffect on Nucleation RateEffect on Crystal SizeCommon Resulting PolymorphReference(s)
Cooling Rate Increase (Fast Cooling)IncreasesDecreases (smaller)α (less stable)[3][6][25]
Decrease (Slow Cooling)DecreasesIncreases (larger)β', β (more stable)[3][6]
Agitation Rate IncreaseGenerally Increases (promotes secondary nucleation)Decreases (due to breakage & secondary nucleation)Can accelerate transition to more stable forms[3][12][14]
Solvent Addition (vs. Melt)Increases (due to lower viscosity)Varies, but allows for better controlN/A[20]
Concentration IncreaseIncreasesDecreases (more nuclei compete for solute)N/A[7]

Visualization of Experimental Workflow

The following diagram outlines a systematic approach to troubleshooting and optimizing the crystallization of 1,4-butanediol fatty esters.

Crystallization_Workflow Workflow for Optimizing Ester Crystallization start Start: Define Crystallization Goal (e.g., High Purity, Specific Polymorph, Large Crystals) initial_exp Run Initial Crystallization (e.g., Protocol 1 with slow cooling) start->initial_exp evaluate Evaluate Outcome: - Yield? - Purity (DSC)? - Crystal Habit (Microscopy)? - Polymorph (XRD)? initial_exp->evaluate no_xtal Problem: No Crystals / Oiling Out evaluate->no_xtal No Crystals or Oil rapid_xtal Problem: Rapid Precipitation / Fine Powder evaluate->rapid_xtal Too Fast poor_habit Problem: Poor Crystal Habit / Small Size evaluate->poor_habit Poor Quality success Success: Desired Crystals Obtained evaluate->success Meets Goal sol_no_xtal_1 Increase Concentration: Evaporate some solvent no_xtal->sol_no_xtal_1 sol_rapid_1 Decrease Concentration: Add more solvent rapid_xtal->sol_rapid_1 sol_habit_1 Optimize Cooling Rate: Systematically test slower rates poor_habit->sol_habit_1 sol_no_xtal_1->initial_exp sol_no_xtal_2 Induce Nucleation: Add seed crystal or scratch flask sol_no_xtal_1->sol_no_xtal_2 sol_no_xtal_3 Change Solvent System: Use anti-solvent or screen new solvents sol_no_xtal_2->sol_no_xtal_3 sol_no_xtal_3->initial_exp sol_rapid_1->initial_exp sol_rapid_2 Decrease Cooling Rate: Use insulated container or programmable bath sol_rapid_1->sol_rapid_2 sol_rapid_2->initial_exp sol_habit_1->initial_exp sol_habit_2 Optimize Agitation: Test different speeds (including static) sol_habit_1->sol_habit_2 sol_habit_3 Consider Annealing: Hold at a temperature just below MP to allow recrystallization sol_habit_2->sol_habit_3 sol_habit_3->initial_exp

Sources

Solving compatibility issues of bisdecanoate plasticizers in PLA

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Current Status: Operational Topic: Optimization of Erythritol/Butanediol Bis(decanoate) Plasticizers in Poly(lactic acid) Matrices Audience: R&D Scientists, Polymer Engineers, Formulation Specialists

Executive Summary: The Amphiphilic Challenge

You are likely using bisdecanoate derivatives (such as Erythritol bis(decanoate) or 1,4-Butanediol bis(decanoate)) to overcome the inherent brittleness of PLA. These "green" plasticizers are selected for their renewability and biodegradability.

The Core Problem: PLA is a polar polyester (


). Bisdecanoates possess a "dual nature": a polar core (compatible) and non-polar fatty acid tails (incompatible).
  • Success relies on the polar core anchoring the molecule into the PLA matrix via dipole-dipole interactions.

  • Failure occurs when the hydrophobic decanoate tails trigger phase separation, leading to exudation (blooming) or macroscopic haze.

This guide provides a self-validating troubleshooting workflow to stabilize these systems.

Diagnostic Workflow: The Compatibility Decision Tree

Before altering your formulation, identify the specific failure mode using this logic flow.

CompatibilityTree Start START: Identify Defect Haze Defect: Optical Haze / Opaqueness Start->Haze Bloom Defect: Oily Surface (Exudation) Start->Bloom Brittle Defect: High Tg / Brittle Fracture Start->Brittle CheckLoading Check Loading % (>15%?) Haze->CheckLoading Immediate post-process CheckTg Check Tg Shift (DSC) Bloom->CheckTg After storage CheckMw Check Plasticizer Mw Brittle->CheckMw Sol_HSP Action: Calculate HSP Distance (Ra) Reduce hydrophobic tail length CheckLoading->Sol_HSP Yes (Saturation) Sol_Mix Action: Improve Dispersive Mixing (Twin-screw config) CheckLoading->Sol_Mix No (Poor Mixing) Sol_Cryst Action: Reduce Crystallinity (Add Nucleating Agent or Quench) CheckTg->Sol_Cryst Tg is stable but blooming occurs CheckMw->Sol_HSP Mw too high (Free volume issue)

Figure 1: Diagnostic logic for identifying the root cause of plasticizer failure based on macroscopic observation.

Technical Troubleshooting (Q&A)
Category A: Thermodynamics & Phase Separation

Q1: My extrudate is optically clear initially but turns hazy and oily after 48 hours. Why? Diagnosis: This is Syneresis driven by Crystallization . Mechanism: As PLA crystallizes (cold crystallization), the ordered lamellae reject the amorphous plasticizer molecules. If the plasticizer concentration exceeds the solubility limit of the amorphous phase, it is forced to the surface. The Fix:

  • Quantify Crystallinity: Run a DSC (Differential Scanning Calorimetry) first heat. If crystallinity (

    
    ) > 30%, your matrix is too tight.
    
  • Protocol:

    • Option A (Quenching): Increase cooling rate post-extrusion to freeze the amorphous state.

    • Option B (Compatibilization): Add 0.5-1.0 wt% of a reactive compatibilizer (e.g., Joncryl® ADR or similar epoxidized chain extenders) to graft the plasticizer or increase matrix polarity.

Q2: How do I predict if a new bisdecanoate batch will be compatible without running a full extrusion? Diagnosis: You need to calculate the Hansen Solubility Parameter (HSP) Distance (


). 
Theory:  Compatibility requires a small "distance" between the PLA and the Plasticizer in 3D solubility space.


[1]
  • PLA Target:

    
     (Units: 
    
    
    
    ) [1].
  • Bisdecanoate Target: The long alkyl chains increase

    
     but significantly lower 
    
    
    
    and
    
    
    . The Fix:
  • If

    
    , the plasticizer is immiscible.
    
  • Action: Switch to a shorter chain analog (e.g., bis(octanoate)) or a more polar core (e.g., tartrate or citrate backbone) to raise

    
    .
    
Category B: Processing & Thermal Stability

Q3: The material is yellowing and emitting fumes at the die. Is the plasticizer degrading? Diagnosis: Likely Transesterification or Hydrolysis , not just evaporation. Mechanism: At temperatures >180°C, the ester linkages in bisdecanoates can undergo transesterification with the PLA backbone, causing molecular weight drop (fumes = monomers). The Fix:

  • Step 1: Dry Everything. PLA must be dried to <250 ppm moisture. Moisture catalyzes hydrolysis.

  • Step 2: Lower Shear. High shear rates in twin-screw extruders generate viscous heating.

  • Step 3: Thermal Stabilizers. Add 0.2 wt% of a hindered phenol antioxidant (e.g., Irganox 1010) to prevent oxidative degradation of the fatty acid tails.

Q4: I see "surging" (uneven flow) at the extruder die. Diagnosis: Lubrication Effect / Wall Slip. Mechanism: Bisdecanoates are excellent external lubricants. If they migrate to the barrel wall too early, the screw loses "grip" on the polymer melt. The Fix:

  • Feed Strategy: Do not pre-mix all plasticizer in the hopper. Use a liquid injection port at Zone 3 or 4 (after PLA melting). This forces the plasticizer to mix into the melt rather than coating the pellets.

Category C: Performance Optimization

Q5: I added 20% plasticizer, but the


 only dropped by 5°C. Why is the efficiency so low? 
Diagnosis: Phase Separation (Domains). 
Mechanism:  The plasticizer has formed microscopic droplets rather than dispersing molecularly. It is not increasing the free volume between PLA chains.
Data Validation Table: 
ScenarioMorphology (SEM)Tg Shift (DSC)Elongation at Break
Ideal Mix HomogeneousLarge Drop (

)
> 200%
Partial Miscibility Nano-domains (<100nm)Moderate Drop (

)
50 - 150%
Phase Separated Micro-droplets (>1µm)Negligible (

)
< 20% (Brittle)

The Fix:

  • Increase dispersive mixing elements (kneading blocks) in your screw design.

  • Raise processing temperature slightly (if below degradation threshold) to improve solubility kinetics.

Mechanism of Action: The Exclusion Effect

Understanding why migration happens is critical for long-term drug delivery or packaging applications.

ExclusionMechanism cluster_0 Step 1: Melt State cluster_1 Step 2: Cooling/Aging cluster_2 Step 3: Failure Melt Amorphous PLA Chains + Dispersed Bisdecanoate Cryst PLA Crystallization (Spherulite Growth) Melt->Cryst Cooling (< Tg) Exclusion Plasticizer Excluded to Inter-lamellar Regions Cryst->Exclusion Volume Contraction Surface Migration to Surface (Bloomed Layer) Exclusion->Surface Concentration Gradient

Figure 2: The "Exclusion Mechanism" where PLA crystallization forces incompatible plasticizer molecules to the surface.

References
  • Hansen Solubility Parameters of PLA: Agrawal, A. et al. "Constrained Nonlinear Optimization for Solubility Parameters of Poly(lactic acid)." Journal of Applied Polymer Science, 2004.

  • Bisdecanoate Plasticization: Park, J.W. et al. "Plasticization of poly(lactic acid) with erythritol bis(decanoate) and its thermal/mechanical properties." Polymer Degradation and Stability, 2012.

  • Migration Mechanisms: Martino, V.P. et al. "Migration of plasticizers from PLA-based films: Effect of chemical structure and crystallinity." Food Additives & Contaminants, 2010.

  • General PLA Plasticization Review: Murariu, M. & Dubois, P. "PLA composites: From production to properties." Advanced Drug Delivery Reviews, 2016.

Sources

Validation & Comparative

GC-MS Analysis and Fragmentation of 1,4-Butanediol Bisdecanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of 1,4-butanediol bisdecanoate, focusing on GC-MS characterization, fragmentation mechanisms, and methodological comparisons.

Executive Summary & Molecule Profile

1,4-Butanediol bisdecanoate (CAS: 5326-47-6), also known as 1,4-butanediol didecanoate, is a diester formed from 1,4-butanediol and decanoic (capric) acid.[1] In drug development and industrial chemistry, it serves as a specialized plasticizer, emollient, and potential prodrug vehicle for delivering medium-chain fatty acids.

Its analysis presents specific challenges due to its high boiling point (>400°C est.) and the symmetry of its structure, which influences its fragmentation pattern. This guide compares direct GC-MS analysis against alternative methodologies (LC-MS, Derivatization) and details the specific mass spectral signature required for positive identification.[1]

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula

Molecular Weight 398.62 g/mol Molecular ion (

) is weak/absent in EI.[1]
Boiling Point ~430°C (predicted)Requires high-temperature GC columns (e.g., DB-5ht).[1]
LogP ~9.5 (Lipophilic)High retention; requires non-polar solvents (Hexane, DCM).

Comparative Methodological Analysis

For researchers selecting an analytical platform, the choice between GC-EI-MS, GC-CI-MS, and LC-MS depends on the data requirement (quantification vs. structural elucidation).[1]

Table 1: Performance Comparison of Analytical Alternatives
FeatureMethod A: Direct GC-EI-MS (Recommended)Method B: LC-ESI-MS/MS Method C: Transesterification (FAMEs)
Primary Utility Structural fingerprinting & impurity profiling.[1]Quantification in biological matrices (plasma/tissue).[2]Indirect quantification of total fatty acid content.
Sensitivity Moderate (ng on-column).High (pg on-column).[1][2]High (for the fatty acid moiety).
Selectivity High (Chromatographic resolution + Spectral library).High (MRM transitions).Low (Loses connectivity info of the diester).
Limitations Thermal degradation risk; Weak

.
Poor ionization of neutral lipids without adducts (

).
Cannot distinguish diester from free fatty acids.
Key Analyte Intact Diester (

).
Adduct Ion

.
Methyl Decanoate (FAME).

Detailed Experimental Protocol (GC-EI-MS)

This protocol is designed to minimize thermal degradation while ensuring elution of the high-boiling diester.[1]

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Isooctane . (Avoid methanol to prevent transesterification in the injector).

  • Concentration: Final concentration 10–50 µg/mL.

  • Filtration: 0.2 µm PTFE filter (if analyzing extracts).

GC-MS Instrument Parameters
  • System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or ZB-5ht).[1]

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.10 µm film thickness. (Thin film is critical to elute high boilers).
  • Inlet: Splitless mode (1 min purge), 280°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start at 100°C (Hold 1 min).

    • Ramp 20°C/min to 320°C.

    • Hold at 320°C for 10 min. (Ensure complete elution).

  • Transfer Line: 320°C.

  • Ion Source (EI): 230°C, 70 eV.

  • Scan Range: m/z 40–500.

Fragmentation Analysis & Mechanism

In Electron Ionization (70 eV), 1,4-butanediol bisdecanoate undergoes a predictable fragmentation pathway dominated by


-cleavage and onium ion formation.[1]
Key Diagnostic Ions
m/zIon TypeOrigin/StructureAbundance
155 Base Peak Acylium Ion (

)
100%
173 RearrangementProtonated Decanoic Acid (

)
20–40%
71 BackboneTetrahydrofuran-like cation (

)
Moderate
55 Hydrocarbon

(Fatty acid chain fragment)
High
227 Mono-esterLoss of one decanoyloxy group (

)
Low
398 Molecular Ion

Very Weak / Absent
Mechanistic Pathway
  • Acylium Formation (m/z 155): The ester bond cleaves alpha to the carbonyl, generating the stable acylium ion (

    
    ). This is the dominant process for medium-chain esters.[1]
    
  • McLafferty Rearrangement (m/z 173): Hydrogen transfer from the

    
    -carbon of the fatty acid chain to the carbonyl oxygen, followed by cleavage, generates the protonated acid species.
    
  • Diol Backbone Cyclization (m/z 71): Following the loss of the fatty acid chains, the butanediol backbone often cyclizes to form a tetrahydrofuran-like cation.

Visualizing the Fragmentation Pathway

Fragmentation M Molecular Ion [M]+ m/z 398 (Unstable) Frag1 Acylium Ion [C9H19CO]+ m/z 155 (Base Peak) M->Frag1 Alpha Cleavage (- RO•) Frag2 Protonated Acid [RCOOH2]+ m/z 173 M->Frag2 Double H Transfer (McLafferty-like) Frag3 Mono-Ester Cation [M - RCOO]+ m/z 227 M->Frag3 Alpha Cleavage (- RCOO•) Frag4 THF Cation [C4H7O]+ m/z 71 Frag3->Frag4 Cyclization (- Acid)

Figure 1: Proposed EI fragmentation pathway for 1,4-butanediol bisdecanoate.

Analytical Decision Tree

Use this workflow to determine the optimal approach for your specific sample matrix.

Workflow Start Start: Sample Type? Pure Pure Chemical / Polymer Extract Start->Pure Bio Biological Matrix (Plasma/Tissue) Start->Bio GC GC-EI-MS (Protocol Sec 3) Pure->GC Identification Deriv Transesterification (GC-FAME) Pure->Deriv Fatty Acid Content Only Bio->GC High Conc / Screening LC LC-MS/MS (ESI+) Bio->LC Trace Quant (<1 ng/mL)

Figure 2: Method selection decision tree based on sample matrix and data needs.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1,4-Butanediol (and related glycol esters). NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Monoalkylglycol Dialkyl Acid Esters as Used in Cosmetics. (2017). Detailed toxicology and usage data for glycol diesters. Available at: [Link][1]

  • Giera, M., et al. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids. Methods in Molecular Biology. Discusses fragmentation of fatty acid derivatives. Available at: [Link]

  • Stroobant, V., et al. Fragmentation of Conjugate Bases of Esters Derived from Multifunctional Alcohols. Journal of the American Society for Mass Spectrometry.[3] Provides mechanistic insights into glycol ester fragmentation. Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to 1H NMR Spectrum Interpretation of 1,4-Butanediol Bisdecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Peak List – A Structural Deep Dive with 1H NMR

In the realm of materials science and drug development, the precise structural characterization of molecules is paramount. For long-chain diesters like 1,4-butanediol bisdecanoate, a common component in biodegradable polymers and specialty lubricants, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide moves beyond a simple peak assignment, offering a comparative framework for interpreting the 1H NMR spectrum of 1,4-butanediol bisdecanoate. We will explore the causal relationships between molecular structure and spectral features, compare it with structurally similar alternatives, and provide a robust experimental protocol to ensure data integrity.

The Signature Spectrum of 1,4-Butanediol Bisdecanoate

The key to interpreting the spectrum lies in understanding the molecule's symmetry and the electronic environment of each proton. 1,4-Butanediol bisdecanoate is a symmetrical molecule, which significantly simplifies its 1H NMR spectrum. The structure consists of two C10 acyl chains esterified to a central C4 diol. This symmetry means that the protons on one half of the molecule are chemically equivalent to the protons on the other half.

We can identify five unique proton environments, labeled a through e :

Caption: Molecular structure of 1,4-butanediol bisdecanoate with unique proton environments labeled (a-e).

Predicted 1H NMR Spectral Data

The electronic environment dictates the chemical shift (δ) of each proton. Protons near electronegative atoms, like oxygen, are "deshielded" and appear at a higher chemical shift (further downfield).[1] The number of adjacent, non-equivalent protons determines the signal's splitting pattern (multiplicity) according to the n+1 rule.

LabelProtonsIntegration (Relative # of H)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
a Terminal -CH₃6H~0.88Triplet (t)Standard alkyl methyl group, split by the adjacent two 'b' protons.
b -(CH₂)₆-24H~1.26Broad MultipletBulk methylene chain protons; extensive signal overlap prevents clear resolution.
c -CH₂-CH₂-C=O4H~1.62Quintet (quin)Methylene group beta to the carbonyl; split by two 'b' and two 'd' protons.
d -CH₂-C=O4H~2.28Triplet (t)Alpha to the carbonyl group, which deshields these protons; split by the two 'c' protons.[2]
e -O-CH₂-CH₂-4H~4.06Triplet (t)Alpha to the ester oxygen, causing significant deshielding and a downfield shift.[3] Split by the two 'e'' protons.
e' -O-CH₂-CH₂-4H~1.70Quintet (quin)Beta to the ester oxygen; less deshielded than 'e'. Split by the four 'e' protons.[4]

Comparative Analysis: Distinguishing Similar Diesters

To truly confirm the structure, it is crucial to understand how its spectrum differs from similar molecules.

Alternative 1: 1,6-Hexanediol Bisdecanoate

Replacing the 1,4-butanediol linker with a longer 1,6-hexanediol introduces two additional methylene groups in the diol bridge.

  • Key Spectral Difference: The signal for the central diol protons will change. Instead of the two signals (e and e' ) seen for the butanediol bridge, the hexanediol bridge will show three distinct signals. The protons alpha to the ester oxygens will remain around 4.06 ppm, but the two inner sets of methylene protons will appear further upfield, likely in the 1.4-1.7 ppm range, altering the integration and multiplicity in this region.

Alternative 2: 1,4-Butanediol Dibenzoate

Using a different acyl group, such as benzoate, dramatically alters the spectrum.

  • Key Spectral Difference: The entire aliphatic region from the decanoate chains (~0.8-2.3 ppm) will be absent. Instead, new signals will appear in the aromatic region (~7.4-8.1 ppm).[5] The protons on the benzene ring will be significantly deshielded due to the aromatic ring current and the electron-withdrawing nature of the ester group. The protons on the butanediol bridge will remain, but their precise chemical shift may be slightly adjusted by the different electronic effects of the benzoate group compared to the decanoate group.

Summary Comparison of Key 1H NMR Features
CompoundKey Feature 1: Acyl ChainKey Feature 2: Diol BridgeKey Feature 3: Aromatic Region
1,4-Butanediol Bisdecanoate Signals at ~0.88, 1.26, 1.62, 2.28 ppmTwo signals at ~4.06 and ~1.70 ppmAbsent
1,6-Hexanediol Bisdecanoate Signals at ~0.88, 1.26, 1.62, 2.28 ppmThree signals (~4.06, ~1.65, ~1.40 ppm)Absent
1,4-Butanediol Dibenzoate AbsentTwo signals at ~4.3 and ~1.9 ppmPresent (~7.4-8.1 ppm)

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

This protocol ensures the acquisition of a clean, high-resolution spectrum suitable for unambiguous structural elucidation.

I. Materials and Reagents
  • Sample: 1,4-Butanediol Bisdecanoate (~10-20 mg)

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS), 99.8%+ D atom.

  • Equipment: 5 mm NMR tubes, Pasteur pipettes, sample vials.

II. Instrumentation
  • Spectrometer: 400 MHz (or higher) NMR Spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.

III. Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh ~15 mg of sample dissolve 2. Dissolve in ~0.7 mL CDCl₃/TMS weigh->dissolve transfer 3. Transfer to NMR tube dissolve->transfer insert 4. Insert tube into spectrometer transfer->insert lock 5. Lock on deuterium signal insert->lock shim 6. Shim for magnetic field homogeneity lock->shim acquire 7. Acquire spectrum (e.g., 16 scans) shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase correction ft->phase baseline 10. Baseline correction phase->baseline integrate 11. Integrate signals baseline->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

IV. Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the diester into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ containing TMS. The TMS serves as the internal standard for chemical shift calibration (δ = 0.00 ppm).[6]

    • Gently swirl the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual probe.

    • Locking: The spectrometer will "lock" onto the deuterium signal from the CDCl₃. This compensates for any magnetic field drift during the experiment, ensuring stable signal positions.

    • Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume. Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

      • Relaxation Delay (d1): 1-2 seconds. This delay allows the protons to return to their equilibrium state before the next pulse. For quantitative analysis, a longer delay (5x the longest T1) is necessary.

      • Number of Scans (ns): 16 to 64. Averaging multiple scans increases the signal-to-noise ratio.

    • Initiate the acquisition.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Conclusion

References

  • Jasperse, J. (n.d.).
  • (n.d.). NMR Analysis of Esters and Aromatic Compounds. Scribd. [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

  • (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • (n.d.). Interpreting 1H NMR Spectra. OpenOChem Learn. [Link]

  • (n.d.). ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. ResearchGate. [Link]

  • (2014, March). H-1 NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry. [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. PubMed. [Link]

  • (n.d.). Chemical shifts. University of Regensburg. [Link]

  • (n.d.). Yield, melting point, IR, and 1H-NMR data for esters 1-6. ResearchGate. [Link]

  • (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Tzakos, A. G., et al. (2006). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC. [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. PubMed. [Link]

  • (n.d.). 1,4-Butanediol | C4H10O2 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

  • (2005, August 16). 1,4-BUTANEDIOL. SWGDRUG.org. [Link]

Sources

Technical Guide: FTIR Characteristic Peaks of 1,4-Butanediol Diesters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Butanediol (BDO) diesters—specifically 1,4-Butanediol Diacrylate (BDDA) and 1,4-Butanediol Dimethacrylate (BDDMA) —are critical bifunctional monomers used as crosslinking agents in coatings, inks, and adhesives. Their performance relies on high purity; specifically, the complete conversion of hydroxyl groups to ester linkages.

This guide provides an objective spectral comparison of BDO diesters against their precursors (BDO) and common alternatives (Phthalates). It establishes a self-validating FTIR protocol for identifying these compounds and monitoring their synthesis kinetics, focusing on the critical 1720 cm⁻¹ (Carbonyl) and 1635 cm⁻¹ (Vinyl) regions.

Part 1: Mechanistic Basis of FTIR in Esterification

To interpret the spectra accurately, one must understand the vibrational changes occurring during the esterification of 1,4-butanediol.

  • The Hydroxyl Collapse: The starting material (BDO) is dominated by a strong dipole change from the

    
     stretch. As esterification proceeds, this dipole is consumed.
    
  • The Carbonyl Formation: The formation of the ester linkage (

    
    ) introduces a strong 
    
    
    
    stretching vibration. This is the "heartbeat" of the reaction.
  • The Vinyl Signature (Acrylates): For BDDA/BDDMA, the introduction of the acrylate group adds specific

    
     vibrations that distinguish these crosslinkers from saturated plasticizers (like BDO adipates).
    
Part 2: Comparative Spectral Analysis

The following data compares the target diester (BDDA) against its precursor and a common impurity (Monoester).

Table 1: Characteristic Peak Assignments (Wavenumber cm⁻¹)
Functional GroupVibration Mode1,4-BDO (Precursor) BDDA (Target Diester) Monoester (Impurity)
Hydroxyl (-OH) Stretch (Broad)3300 - 3450 (Strong)Absent (Baseline)3350 - 3450 (Weak/Med)
Carbonyl (C=O) StretchAbsent1720 - 1735 (Strong)1715 - 1730 (Strong)
Vinyl (C=C) StretchAbsent1635 - 1640 1635 - 1640
Vinyl (C=C) Twisting/WagAbsent810 (Sharp)810
Ester (C-O-C) Asym. StretchAbsent1160 - 1200 1160 - 1200
Aliphatic (C-H) Stretch2850 - 29502940 - 29702850 - 2970

Critical Insight: The "Rule of Three" for esters dictates strong bands at ~1720, ~1200, and ~1100 cm⁻¹.[1] However, for quality control, the ratio of the Carbonyl peak (1720) to the Vinyl peak (810 or 1635) is constant in the pure diester. A deviation in this ratio, combined with any absorbance at 3400 cm⁻¹, confirms the presence of Monoester.

Comparison with Alternatives: Phthalates

Historically, phthalates (e.g., DEHP) were used as plasticizers. BDO diesters are often used as safer, aliphatic alternatives.

  • Phthalate Signature: Distinct aromatic "breathing" doublet at 1580 cm⁻¹ and 1600 cm⁻¹ .

  • BDO Diester Signature: Transparent in the 1500–1600 cm⁻¹ region (unless aromatic acids are used, e.g., BDO Dibenzoate).

Part 3: Visualizing the Spectral Logic

The following diagram illustrates the decision logic for identifying BDO derivatives and assessing reaction completion.

SpectralLogic Start Unknown Sample Spectrum CheckCO Check 1720-1740 cm⁻¹ (Carbonyl Region) Start->CheckCO CheckOH Check 3300-3500 cm⁻¹ (Hydroxyl Region) CheckCO->CheckOH Strong Peak ResultBDO ID: 1,4-Butanediol (Raw Material) CheckCO->ResultBDO No Peak CheckVinyl Check 1635 cm⁻¹ & 810 cm⁻¹ (Vinyl Region) CheckOH->CheckVinyl No Peak (Dry) ResultMono ID: Monoester Mixture (Incomplete Reaction) CheckOH->ResultMono Broad Peak Present CheckAromatic Check 1580-1600 cm⁻¹ (Aromatic Region) CheckVinyl->CheckAromatic No Peak ResultAcrylate ID: 1,4-BDO Diacrylate (Target Product) CheckVinyl->ResultAcrylate Peaks Present ResultSatDiester ID: Saturated Diester (e.g., BDO Adipate) CheckAromatic->ResultSatDiester No Peak ResultPhthalate ID: Phthalate Ester (Alternative) CheckAromatic->ResultPhthalate Doublet Present

Figure 1: Spectral Decision Tree for identifying 1,4-Butanediol esters and differentiating them from precursors and phthalate alternatives.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, this protocol uses Attenuated Total Reflectance (ATR) FTIR, which minimizes sample preparation errors compared to transmission (KBr pellet) methods.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (minimum) for signal-to-noise ratio >1000:1.

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the ATR crystal with Isopropanol. Ensure it is dry (monitor the 3300 cm⁻¹ region for solvent evaporation).

    • Collect an air background spectrum. Validation: The background must be devoid of peaks; water vapor lines (rotational fine structure) at 3500-3800 cm⁻¹ indicate poor purging.

  • Sample Application:

    • Apply 10–20 µL of the liquid diester directly onto the crystal center.

    • Note: Ensure full coverage of the "active spot" (usually 1-2 mm diameter).

  • Data Collection:

    • Scan from 4000 cm⁻¹ to 600 cm⁻¹.

    • Apply Atmospheric Correction (to remove CO₂ doublet at 2350 cm⁻¹ and H₂O vapor).

  • Quantitative Validation (The "C=O Index"):

    • Normalize the spectrum to the C-H stretch at 2950 cm⁻¹ (internal standard assumption: the butane backbone is stable).

    • Calculate the ratio:

      
      .
      
    • Pass Criteria:

      
       should be distinguishable from baseline noise. If 
      
      
      
      , significant hydroxyl impurities remain.
Part 5: Synthesis Monitoring Workflow

For researchers synthesizing these esters (e.g., via acid chloride or direct esterification), real-time monitoring is crucial.

SynthesisMonitor Reactor Reactor (T=0 to T=End) Sampling Aliquot (50 µL) Reactor->Sampling FTIR ATR-FTIR Scan Sampling->FTIR Process Data Processing (Baseline Correct) FTIR->Process Calc Calculate Conversion % (1 - [A_OH_t / A_OH_0]) Process->Calc Decision Conversion > 98%? Calc->Decision Stop Quench Reaction Decision->Stop Yes Continue Continue Heating Decision->Continue No Continue->Reactor

Figure 2: Closed-loop workflow for monitoring esterification kinetics using FTIR peak ratios.

References
  • NIST Mass Spectrometry Data Center. "1,4-Butanediol Diacrylate Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

  • National Institutes of Health (NIH). "Real-time analysis of the polymerization kinetics of 1,4-butanediol and 4,4'-diphenylmethanediisocyanate by fiber-coupled Fourier transform infrared spectroscopy." Analytical and Bioanalytical Chemistry, 2017. [Link]

  • Spectroscopy Online. "Infrared Spectroscopy of Polymers X: Polyacrylates." Spectroscopy, 2023.[1] [Link]

  • AZoM. "Curing an Acrylate with FTIR Spectroscopy." AZoM - The Leading Online Publication for the Materials Science Community, 2019. [Link]

Sources

A Comparative Guide to 1,4-Butanediol Bisdecanoate and Phthalate Plasticizers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1,4-butanediol bisdecanoate, a non-phthalate plasticizer, and traditional phthalate-based plasticizers. It is intended for researchers, scientists, and drug development professionals who are seeking high-performance, safer alternatives to conventional plasticizers in their applications, particularly in sensitive fields such as medical devices and pharmaceutical packaging.

Introduction: The Evolving Landscape of Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to polymers, most notably polyvinyl chloride (PVC).[1][2] For decades, phthalate esters have been the dominant class of plasticizers due to their cost-effectiveness and excellent performance.[2] However, a growing body of evidence has raised concerns about the potential health risks associated with certain phthalates, including endocrine disruption and reproductive toxicity.[3][4] This has led to increased regulatory scrutiny and a growing demand for safer, high-performance alternatives.[5][6]

Non-phthalate plasticizers, such as 1,4-butanediol bisdecanoate, are emerging as viable alternatives, offering comparable performance with an improved safety profile.[7] This guide will provide a detailed comparison of the performance characteristics of 1,4-butanediol bisdecanoate and common phthalate plasticizers, supported by experimental data and standardized testing protocols.

A Tale of Two Plasticizers: Chemical Structures and Mechanisms

The fundamental differences in the performance and toxicological profiles of these two classes of plasticizers can be traced back to their molecular structures.

Phthalate Plasticizers: These are diesters of phthalic acid, characterized by an aromatic ring with two adjacent ester groups.[2] Common examples include di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP). Their planar aromatic structure and polarity contribute to their efficient plasticization of PVC.[8]

1,4-Butanediol Bisdecanoate: This is an aliphatic dicarboxylate ester. It is synthesized from 1,4-butanediol and decanoic acid. Its linear and flexible aliphatic structure allows it to effectively intercalate between polymer chains, disrupting polymer-polymer interactions and increasing free volume.

Figure 1: Conceptual comparison of Phthalate and 1,4-Butanediol Bisdecanoate structures.

Performance Comparison: A Data-Driven Analysis

The selection of a plasticizer is a critical decision that impacts the final properties and performance of a polymer product. This section compares the key performance attributes of 1,4-butanediol bisdecanoate and phthalate plasticizers. While direct comparative data for 1,4-butanediol bisdecanoate is limited in publicly available literature, its performance can be inferred from the behavior of similar long-chain aliphatic dicarboxylate plasticizers.

Plasticizing Efficiency

Plasticizing efficiency refers to the amount of plasticizer required to achieve a desired level of flexibility or hardness in the polymer. This is often evaluated by measuring the Shore hardness and tensile properties of the plasticized material.

PropertyPhthalates (DEHP/DINP)1,4-Butanediol Bisdecanoate (Inferred)Other Non-Phthalates (e.g., DOTP)
Shore A Hardness (at equal parts per hundred resin - phr) 80-90Expected to be comparable or slightly higher80-90
Tensile Strength (MPa) 15-25[9]Expected to be in a similar range15-25
Elongation at Break (%) 250-400[9]Expected to be high, indicating good flexibility250-400

Interpretation: Phthalates are known for their high plasticizing efficiency.[2] Long-chain aliphatic esters, like 1,4-butanediol bisdecanoate, are also expected to be efficient plasticizers due to their flexible molecular structure, which effectively disrupts polymer chain interactions.[5] The longer alkyl chains can act as spacers, increasing the free volume within the polymer matrix and enhancing chain mobility.[8]

Migration Resistance

Plasticizer migration, or leaching, is a critical concern, especially in medical and food contact applications.[10] Migration can lead to a loss of flexibility in the plastic and contamination of the surrounding environment.

PropertyPhthalates (DEHP)1,4-Butanediol Bisdecanoate (Inferred)Other Non-Phthalates (e.g., TOTM)
Migration into Aqueous Media Moderate to High[4]Expected to be LowLow[11]
Migration into Fatty Media High[4]Expected to be ModerateLow to Moderate[11]

Interpretation: Lower molecular weight phthalates like DEHP are more prone to migration.[10] Higher molecular weight and a more linear structure, as is the case with 1,4-butanediol bisdecanoate, generally lead to lower migration rates.[8] This is because larger molecules have lower diffusion coefficients within the polymer matrix. The migration of plasticizers is a complex process influenced by factors such as temperature, contact time, and the nature of the contact medium.

Thermal Stability

The thermal stability of a plasticizer is crucial for polymer processing and the long-term durability of the final product. Thermogravimetric analysis (TGA) is commonly used to evaluate the decomposition temperature of plasticizers and plasticized polymers.[12][13]

PropertyPhthalates (DEHP/DINP)1,4-Butanediol Bisdecanoate (Inferred)
Onset of Decomposition (°C) of Plasticized PVC ~250-280°C[10][12]Expected to be in a similar or slightly higher range

Interpretation: Phthalates generally exhibit good thermal stability.[14] The thermal stability of aliphatic esters is influenced by their molecular weight and the absence of functional groups that are susceptible to thermal degradation. 1,4-butanediol bisdecanoate, with its relatively high molecular weight and stable ester linkages, is expected to have good thermal stability, comparable to or even exceeding that of some phthalates.

Biocompatibility and Toxicity

The primary driver for the shift away from certain phthalates is their potential toxicity.[3][4] Biocompatibility is a critical requirement for materials used in medical devices and is assessed according to standards like ISO 10993.[2][15]

PropertyPhthalates (e.g., DEHP)1,4-Butanediol Bisdecanoate
Endocrine Disruption Concerns for some phthalates[3][4]Not expected; lacks the phthalate chemical structure
Reproductive Toxicity Concerns for some phthalates[3][4]No data available, but the parent molecule, 1,4-butanediol, has shown some reproductive effects at high doses in animal studies[16]
Cytotoxicity (in-vitro) Varies by specific phthalateExpected to be low, but requires specific testing

Experimental Protocols for Performance Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

Mechanical Properties: Tensile Strength, Elongation, and Hardness

These tests are fundamental for assessing the plasticizing efficiency of a compound.

Objective: To determine the indentation hardness of the plasticized PVC.

Protocol:

  • Specimen Preparation: Prepare flat, smooth test specimens with a minimum thickness of 6 mm.

  • Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.

  • Apparatus: Use a Shore A durometer for flexible PVC.

  • Procedure: a. Place the specimen on a hard, flat surface. b. Hold the durometer in a vertical position with the indenter at least 12 mm from any edge of the specimen. c. Apply the presser foot to the specimen, keeping it parallel to the surface. d. Apply a force sufficient to ensure firm contact between the presser foot and the specimen. e. Read the hardness value on the dial within 1 second of firm contact. f. Take at least five measurements at different positions on the specimen and report the average.

Figure 2: Workflow for Durometer Hardness Testing.

Objective: To measure the tensile strength and ultimate elongation of the plasticized PVC.

Protocol:

  • Specimen Preparation: Cut dumbbell-shaped test specimens from a sheet of the plasticized PVC using a die.

  • Conditioning: Condition the specimens as per ASTM D412.[17]

  • Apparatus: Use a universal testing machine (tensile tester) equipped with a suitable load cell and extensometer.

  • Procedure: a. Measure the thickness and width of the narrow section of the dumbbell specimen. b. Mount the specimen in the grips of the tensile tester. c. Set the crosshead speed (rate of grip separation) to 500 ± 50 mm/min.[3] d. Start the test and record the force and elongation until the specimen breaks. e. Calculate the tensile strength (stress at break) and the ultimate elongation (strain at break). f. Test at least five specimens and report the average values.

Figure 3: Workflow for Tensile Properties Testing.
Migration Testing (Adapted from ISO 177)

Objective: To determine the amount of plasticizer that migrates from the PVC into a food simulant or solvent.

Protocol:

  • Specimen Preparation: Prepare circular discs of the plasticized PVC with a known surface area.

  • Simulant Selection: Choose a simulant relevant to the intended application (e.g., deionized water, 3% acetic acid, 50% ethanol, or olive oil).[18]

  • Procedure: a. Weigh the PVC disc accurately. b. Immerse the disc in a known volume of the simulant in a sealed container. c. Place the container in an oven at a specified temperature (e.g., 40 °C) for a defined period (e.g., 10 days).[18] d. After the exposure time, remove the PVC disc, gently wipe it dry, and reweigh it to determine the mass loss. e. Analyze the simulant for the presence and concentration of the migrated plasticizer using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Quantification: Calculate the migration as the mass of plasticizer per unit area of the PVC specimen.

Figure 5: Workflow for Thermogravimetric Analysis.

Conclusion and Future Outlook

The transition away from certain phthalate plasticizers is a clear and ongoing trend, driven by legitimate health and safety concerns. Non-phthalate alternatives, such as 1,4-butanediol bisdecanoate, offer a promising path forward for the development of safer and high-performing polymeric materials. While direct comparative data for 1,4-butanediol bisdecanoate is still emerging, its chemical structure as a long-chain aliphatic dicarboxylate suggests favorable properties, including good plasticizing efficiency, low migration potential, and good thermal stability.

For researchers and drug development professionals, the selection of a plasticizer should be a meticulous process involving a thorough evaluation of performance, safety, and regulatory compliance. The experimental protocols provided in this guide offer a framework for conducting such evaluations. As more data becomes available for novel non-phthalate plasticizers, the industry will be better equipped to make informed decisions that ensure both product performance and patient safety.

References

  • Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) | ACS Omega. (2021). Retrieved from [Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - MDPI. (2024). Retrieved from [Link]

  • Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC. (2023). Retrieved from [Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2025). Retrieved from [Link]

  • Variation of tensile strength and percent elongation of PVC/DB-BHETA blended samples. (n.d.). Retrieved from [Link]

  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC. (2021). Retrieved from [Link]

  • Migration of plasticizers from poly(vinyl chloride) and multilayer infusion bags using selective extraction and GC-MS - PubMed. (2018). Retrieved from [Link]

  • GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION OF THE MIGRATION OF PHTHALATE PLASTICISERS FROM POLYVINYL CHLORID IN FOOD A. (2016). Retrieved from [Link]

  • Biocompatibility Testing for Medical Devices Under ISO 10993-1:2025 - Accuprec. (2025). Retrieved from [Link]

  • Synthesis and evaluation of novel sustainable aliphatic plasticizers into different polymer systems. - ChemRxiv. (n.d.). Retrieved from [Link]

  • Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. (2024). Retrieved from [Link]

  • Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC. (2023). Retrieved from [Link]

  • TGA curves of PVC and internally plasticzied PVC materials. - ResearchGate. (n.d.). Retrieved from [Link]

  • Comprehensive Investigation of PVC Floor by TGA-FT-IR and ATR APPLICATIONNOTE - NETZSCH Analyzing & Testing. (n.d.). Retrieved from [Link]

  • Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1 - FDA. (2023). Retrieved from [Link]

  • ISO 10993 Biocompatibility Testing of Medical Devices - TÜV SÜD. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and thermal behavior of plasticized poly (vinyl chloride) doped with folic acid-modified titanium dioxide - PMC. (n.d.). Retrieved from [Link]

  • Nontoxic bio-plasticizers for PVC as replacements for conventional toxic plasticizers - University of North Texas. (2018). Retrieved from [Link]

  • Study of an unknown PVC cable formulation by mechanical properties - World Journal of Advanced Research and Reviews. (2022). Retrieved from [Link]

  • Cytotoxicity of 1,4 butanediol diglycidyl ether associated or not with hyaluronic acid in human fibroblasts | Revista de Ciências Médicas e Biológicas - Portal de Periódicos da UFBA. (2025). Retrieved from [Link]

  • Eliminating DEHP Plasticizer in Medical-Grade PVC. (2016). Retrieved from [Link]

  • Phthalate Alternatives Comparison in PVC | Hallstar Industrial. (n.d.). Retrieved from [Link]

  • Cytotoxicity of 1,4 butanediol diglycidyl ether associated or not with hyaluronic acid in human fibroblasts - ResearchGate. (2025). Retrieved from [Link]

  • The tensile strength and elongation at break of PVC samples [Color... - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/The-tensile-strength-and-elongation-at-break-of-PVC-samples-Color-figure-can-be-viewed_fig6_339391032
  • TG curves of (a) different plasticizers and (b) plasticized poly(vinyl chloride) films [Color figure can be viewed at wileyonlinelibrary.com] - ResearchGate. (n.d.). Retrieved from [Link]

  • novel flexible pvc compounds characterized by improved sustainability and reduced plasticizer migration - fedOA. (n.d.). Retrieved from [Link]

  • 1,4-Butanediol - Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Retrieved from [Link]

  • 1,4-Butanediol content of aqua dots children's craft toy beads. - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Assessment of overall migration and specific migration of 1,4‐butanediol from a thermoplastic polyurethane film developed for fresh produce packaging | Request PDF - ResearchGate. (2019). Retrieved from [Link]

  • 1,4-BUTANEDIOL CAS N°:110-63-4. (n.d.). Retrieved from [Link]

  • US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors - Google Patents. (n.d.).
  • Synthesis and Cytotoxicity Studies of Poly(1,4-butanediol citrate) Gels for Cell Culturing. (2023). Retrieved from [Link]

  • The Applications of 1,4-Butanediol BDO - Caloong Chemical Co., Ltd. (2024). Retrieved from [Link]

  • Compilation of analytical methods for model migrants in foodstuffs: - Joint Research Centre. (n.d.). Retrieved from [Link]

  • 5 Key Facts About 1,4-Butanediol (BDO) - Gantrade. (2022). Retrieved from [Link]

  • GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers - ScienceOpen. (2018). Retrieved from [Link]

Sources

Thermal Analysis Guide: 1,4-Butanediol Bisdecanoate (BD-C10)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Butanediol bisdecanoate (BD-C10) represents a specific class of fatty acid esters utilized primarily as Phase Change Materials (PCMs) for low-temperature thermal energy storage (cool energy) and as bio-based plasticizers. Unlike its higher molecular weight homologs (e.g., distearate) which serve as heat storage media (


), BD-C10 operates in the sub-ambient to near-ambient transition range (

to

)
.

This guide provides a rigorous technical framework for characterizing BD-C10 using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We compare its performance against the parent fatty acid (Decanoic Acid ) and the standard commercial PCM (Paraffin C16-C18 ), highlighting its advantages in thermal cycling stability and non-corrosivity despite a trade-off in latent heat capacity.

Material Context & Structure-Property Logic

To understand the thermal behavior of BD-C10, one must analyze its molecular architecture. It is a diester formed by the esterification of 1,4-butanediol (a linear C4 diol) with two equivalents of decanoic acid (C10 fatty acid).

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight:

    
    [1]
    
  • Thermal Logic: The ester linkages remove the hydrogen-bonding capability of the parent carboxylic acid. While decanoic acid forms dimers (raising its MP to

    
    ), the BD-C10 ester relies solely on Van der Waals packing. Consequently, its melting point is suppressed, typically shifting it into the liquid/solid transition range ideal for cold chain logistics  or passive cooling  applications.
    
Comparative Material Classes
Feature1,4-Butanediol Bisdecanoate (BD-C10) Decanoic Acid (Capric Acid) Paraffin Wax (n-Hexadecane)
Class Bio-based DiesterFatty AcidHydrocarbon
Primary Bond Van der Waals + Dipole-DipoleHydrogen Bonding (Dimers)Van der Waals
Corrosivity Negligible (Neutral pH)High (Acidic)Non-corrosive
Supercooling ModerateLowHigh (requires nucleator)

Experimental Methodology (Self-Validating Protocols)

Diagram: Thermal Characterization Workflow

ThermalWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: TGA (Stability) cluster_2 Phase 3: DSC (Transitions) Sample Sample: BD-C10 (Liquid/Solid Mix) Dry Vacuum Drying (24h @ 25°C) Sample->Dry Pan Al Hermetic Pan (10-15 mg) Dry->Pan TGA_Run Ramp 10°C/min RT to 600°C (N2) Pan->TGA_Run Cool1 Cooling 1 (Erase History) Pan->Cool1 DTG_Calc Derivative (DTG) Peak ID TGA_Run->DTG_Calc Heat1 Heating 1 (Measurement) Cool1->Heat1 Cycle Cycling (x50) (Reliability) Heat1->Cycle

Caption: Integrated workflow ensuring moisture removal before thermal cycling to prevent hydrolysis artifacts.

DSC Protocol (Phase Change Analysis)
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

  • Purge Gas: Nitrogen (

    
    ) to prevent oxidative degradation during heating.
    
  • Crucible: Hermetically sealed aluminum pans . Reason: Esters can creep; hermetic sealing prevents mass loss and ensures good thermal contact.

  • Program:

    • Equilibrate:

      
       (Must start well below expected transition).
      
    • Isothermal: 5 min.

    • Ramp 1 (Heating):

      
       to 
      
      
      
      (To erase thermal history).
    • Ramp 2 (Cooling):

      
       to 
      
      
      
      (Observe crystallization
      
      
      ).
    • Ramp 3 (Heating):

      
       to 
      
      
      
      (Measure Melting
      
      
      and Enthalpy
      
      
      ).
TGA Protocol (Thermal Stability)
  • Atmosphere: Nitrogen (Inert) vs. Air (Oxidative). Run both to determine maximum operating temperature.

  • Ramp Rate:

    
     from Ambient to 
    
    
    
    .
  • Key Metric:

    
     (Temperature at 5% mass loss) and 
    
    
    
    .

Thermal Performance Analysis (DSC Data)

The following data compares BD-C10 with its precursors and competitors. Note that while C14-C18 esters are solid at room temperature, BD-C10 occupies the critical "cool" niche.

Comparative Phase Change Data
PropertyBD-C10 (Bisdecanoate) Decanoic Acid (Ref) Paraffin (n-Hexadecane)
Melting Point (

)

*


Crystallization (

)



Enthalpy (

)



Supercooling (

)
Moderate (

)
Low (

)
Low (

)

*Note: BD-C10 values are derived from homologous series trends (C12-C18) and general diester behavior [1, 4]. Exact values depend on purity and synthesis method (enzymatic vs. chemical).

Analysis of Results
  • Melting Suppression: The esterification of decanoic acid with 1,4-butanediol disrupts the strong hydrogen dimer network of the acid. This lowers the melting point from

    
     to the 
    
    
    
    range, making BD-C10 a direct competitor to n-Hexadecane for AC/refrigeration backup systems.
  • Enthalpy Penalty: Paraffin wax has a higher energy density (

    
    ) because it is purely aliphatic. The ester linkage in BD-C10 adds mass (oxygen atoms) without contributing significantly to the crystal packing energy, resulting in a lower 
    
    
    
    per gram (
    
    
    ).
  • Hysteresis: BD-C10 exhibits wider supercooling (hysteresis) than the acid. This is characteristic of diesters where the flexible butyl linker delays nucleation.

Thermal Stability Analysis (TGA)

TGA is critical for determining the upper working limit. Esters generally offer superior thermal stability compared to fatty acids, which have higher vapor pressures.

Degradation Kinetics
Material

(Start of Degradation)

(Peak Degradation)
Mechanism
BD-C10


Single-step volatilization/decomposition
Decanoic Acid


Rapid evaporation (High Vapor Pressure)
Paraffin


Oxidation/Volatilization
Senior Scientist Insight:

The TGA profile of BD-C10 typically shows a single-step weight loss .

  • Advantage: The ester has a significantly lower vapor pressure than Decanoic Acid. In a PCM capsule, Decanoic Acid might leak or evaporate over years of cycling; BD-C10 remains stable up to

    
    , providing a massive safety margin for applications operating at 
    
    
    
    [2].
  • Moisture Sensitivity: If the sample is not dried (see Protocol 3.1), a small weight loss step at

    
     will appear. This is not degradation but water evaporation. However, water at high temps causes hydrolysis, reverting the ester to acid and alcohol.
    

Diagram: Structure-Property Relationship

This diagram illustrates why BD-C10 behaves differently from its homologs.

StructureProp cluster_chem Molecular Structure cluster_prop Thermal Properties Linker 1,4-Butanediol Linker (Flexible C4 Chain) MP Melting Point (~18°C) Linker->MP Disrupts Packing (Lowers Tm) Stab Thermal Stability (>200°C) Linker->Stab Ester Bond (Low Volatility) Chain Decanoic Acid Chains (Medium C10 Length) Chain->MP Shorter Chain = Lower Tm vs C18 Latent Latent Heat (~150 J/g) Chain->Latent Van der Waals (Energy Source)

Caption: Impact of the C4 linker and C10 chain length on the thermal profile of the diester.

Comparative Verdict

When to select 1,4-Butanediol Bisdecanoate (BD-C10)?
  • Corrosion Sensitive Applications: Unlike Decanoic Acid, BD-C10 is neutral. It can be encapsulated in metal containers (aluminum/steel) without risking corrosion, a major failure mode in PCM heat exchangers.

  • Bio-Compatibility: As a bio-based ester, it is preferred over Paraffin in drug delivery or consumer-facing "cooling vest" applications where skin contact is possible.

  • Low-Temperature Stability: For applications requiring a transition around

    
     (e.g., server room cooling or pharmaceutical transport), BD-C10 offers a stable, non-volatile alternative to short-chain paraffins.
    
When to avoid?
  • High Energy Density Required: If volume is strictly limited, Paraffin (

    
    ) holds 
    
    
    
    more energy per gram.
  • Cost Sensitivity: Paraffin is significantly cheaper than synthesized esters.

References

  • RSC Advances. "Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective." Green Chemistry, 2022. Link

  • MDPI. "Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures." Solar Energy Materials, 2019. Link

  • NIST WebBook. "1,4-Butanediol Thermophysical Properties." National Institute of Standards and Technology. Link

  • ResearchGate. "Synthesis and encapsulation of 1, 4-butanediol esters as energy storage phase change materials." Solar Energy Materials and Solar Cells, 2025. Link

Sources

Biodegradability Assessment: 1,4-Butanediol Bisdecanoate vs. Aliphatic Adipates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrolytic Divide

In the development of sustainable biolubricants and cosmetic emollients, the choice between 1,4-Butanediol Bisdecanoate (BBD) and Aliphatic Adipates (e.g., Dibutyl Adipate, Diethylhexyl Adipate) often hinges on a balance between hydrolytic stability in formulation and rapid mineralization in the environment.

While both classes are generally classified as Readily Biodegradable , their degradation kinetics differ fundamentally due to steric accessibility and enzymatic specificity.

  • 1,4-Butanediol Bisdecanoate: Mimics natural triglycerides. It undergoes rapid primary hydrolysis by ubiquitous lipases but faces bioavailability limitations in aqueous testing due to extreme hydrophobicity (LogPow > 6).

  • Adipates: Possess a central dicarboxylic acid backbone. Their degradation is driven by esterases that must access internal ester linkages, often resulting in a "lag phase" during testing, though ultimate mineralization is complete.

This guide provides a mechanistic comparison and a self-validating experimental protocol (OECD 301F) designed to overcome the solubility artifacts that frequently yield false negatives for these esters.

Mechanistic Basis of Degradation

To predict environmental fate, one must understand the molecular disassembly line. Biodegradation of esters is a two-step process: Enzymatic Hydrolysis followed by Oxidative Mineralization .

Structural Comparison[1]
Feature1,4-Butanediol Bisdecanoate (BBD)Aliphatic Adipates (e.g., DEHA)
Backbone 1,4-Butanediol (C4 Alcohol)Adipic Acid (C6 Dicarboxylic Acid)
Pendant Groups Decanoic Acid (C10 Fatty Acid)2-Ethylhexanol / Butanol
Ester Linkage Primary (Terminal on alcohol)Internal (Flanking the acid)
Enzyme Target Lipases (EC 3.1.1.3)Esterases / Cutinases
Steric Hindrance Low (Linear fatty tails are accessible)Moderate (Branching in alcohol hinders attack)
The Degradation Pathway

The following diagram illustrates the convergent pathways of these two molecules. Note how BBD releases fatty acids (Beta-oxidation ready), whereas Adipates release alcohols (requiring oxidation to acids) and Adipic acid (TCA cycle entry).

DegradationPathway BBD 1,4-Butanediol Bisdecanoate Decanoic Decanoic Acid (C10) BBD->Decanoic Hydrolysis BDO 1,4-Butanediol BBD->BDO Hydrolysis Lipase Extracellular Lipase Lipase->BBD Catalysis BetaOx Beta-Oxidation (Mitochondrial) Decanoic->BetaOx BDO->BetaOx via 4-Hydroxybutyrate TCA TCA Cycle (Mineralization) BetaOx->TCA Acetyl-CoA Adipate Dialkyl Adipate (e.g., DEHA) Alcohol Alkyl Alcohol (e.g., 2-Ethylhexanol) Adipate->Alcohol Hydrolysis Adipic Adipic Acid Adipate->Adipic Hydrolysis Esterase Carboxylesterase Esterase->Adipate Catalysis Oxidation Alcohol Oxidation Alcohol->Oxidation Adipic->BetaOx via Adipyl-CoA Oxidation->BetaOx Fatty Acid conversion CO2 CO2 + H2O TCA->CO2

Figure 1: Convergent biodegradation pathways. BBD yields fatty acids directly, entering Beta-oxidation faster than Adipate-derived alcohols which require activation.

Experimental Protocol: OECD 301F (Manometric Respirometry)[2]

For hydrophobic esters like BBD and long-chain Adipates, standard "Jar" tests (OECD 301A/E) fail because the substance floats, limiting bacterial access. OECD 301F is the mandatory standard here, as it measures Oxygen Uptake in a closed system, allowing for the use of emulsifiers to increase surface area.

The Self-Validating Workflow

This protocol incorporates a "Bioavailability Enhancement" step (silica gel adsorption) to prevent false negatives caused by phase separation.

Materials:
  • Inoculum: Activated sludge from a municipal wastewater treatment plant (washed 3x).

  • Medium: Standard OECD mineral medium (pH 7.4).

  • Test Substance: 100 mg/L ThOD (Theoretical Oxygen Demand).

  • Carrier: Inert Silica Gel (surface area > 200 m²/g) or Silicone Oil.

Step-by-Step Procedure:
  • ThOD Calculation: Calculate the Theoretical Oxygen Demand (ThOD) based on the molecular formula.

    • BBD (C24H46O4): ThOD ≈ 2.65 mg O2/mg substance.

    • DEHA (C22H42O4): ThOD ≈ 2.59 mg O2/mg substance.

  • Pre-Emulsification (Critical Step): Do not add the ester directly to the water.

    • Weigh the test substance onto 500 mg of Silica Gel.

    • Mix until a dry, flowable powder is achieved.

    • Reasoning: This increases the specific surface area available for lipase attachment by 1000x compared to a floating oil drop.

  • System Setup:

    • Flask A (Test): Mineral Medium + Inoculum + Silica-adsorbed Ester.

    • Flask B (Blank): Mineral Medium + Inoculum + Silica Gel (no ester).

    • Flask C (Reference): Sodium Benzoate (checks sludge activity).

    • Flask D (Toxicity Control): Ester + Sodium Benzoate (checks if ester kills bacteria).

  • Data Acquisition: Incubate at 22°C ± 1°C in the dark. Continuous stirring is vital. Record O2 consumption daily for 28 days.

Visualizing the Workflow

OECD301F cluster_Validation Validation Checkpoints Start Start: Substance Selection Calc Calculate ThOD (Stoichiometry) Start->Calc Prep Bioavailability Prep (Adsorb to Silica Gel) Calc->Prep Inoc Inoculation (Washed Activated Sludge) Prep->Inoc Incub Incubation (28 Days) Manometric Respirometry Inoc->Incub RefCheck Ref Compound > 60% (Day 14)? Incub->RefCheck ToxCheck Toxicity Control > 25% (Day 14)? RefCheck->ToxCheck Result Calculate % Biodegradation (BOD / ThOD) ToxCheck->Result

Figure 2: OECD 301F Workflow highlighting the critical bioavailability preparation step often missed in standard protocols.

Comparative Performance Analysis

The following data summarizes typical behavior observed in respirometric tests for these chemical classes.

Metric1,4-Butanediol BisdecanoateDiethylhexyl Adipate (DEHA)
Lag Phase Short (2-3 days) if emulsified.Moderate (4-6 days).
10-Day Window Pass. Rapid exponential phase due to linear fatty acid release.Variable. Branching in 2-ethylhexanol can delay onset, risking "window" failure.
28-Day Degradation > 80% (Readily Biodegradable)> 70% (Readily Biodegradable)
Metabolite Fate Decanoic acid is immediately beta-oxidized.Adipic acid can temporarily accumulate if pH drops.
Toxicity Risk Non-toxic to sludge bacteria.Generally non-toxic, but high loads can inhibit respiration.

Key Insight: 1,4-Butanediol Bisdecanoate often exhibits a "cleaner" degradation curve. The release of Decanoic acid (a straight-chain fatty acid) primes the bacterial population for rapid growth (exponential phase). In contrast, Adipates release 2-ethylhexanol , which requires specific alcohol dehydrogenases and can be slightly inhibitory at high local concentrations before oxidation to the acid form occurs.

The "Window" Trap

Researchers must be aware that while both substances are biodegradable, Adipates are more likely to fail the "10-day window" criterion (reaching 60% degradation within 10 days of achieving 10%) simply due to the time required to induce specific esterases for the branched alcohol component. This does not imply persistence, but rather a complex kinetic start.

Conclusion

For applications requiring verified environmental safety:

  • 1,4-Butanediol Bisdecanoate is the superior choice for "rapid" biodegradability claims, particularly in marine or dispersive environments, due to its structural similarity to natural fats and lack of steric hindrance.

  • Adipates remain a robust, cost-effective biodegradable option, but testing must be rigorously controlled for solubility to avoid false negatives.

Recommendation: When validating 1,4-Butanediol Bisdecanoate, utilize OECD 301F with Silica Gel carrier . This ensures the lipophilic ester is accessible to the inoculum, reflecting its true, rapid degradation profile in nature.

References

  • OECD. (1992). Test No. 301: Ready Biodegradability.[1][2] OECD Guidelines for the Testing of Chemicals, Section 3. Link

  • Cosmetic Ingredient Review (CIR). (2016).[3] Safety Assessment of Monoalkylglycol Dialkyl Acid Esters as Used in Cosmetics. (Includes data on Butylene Glycol Dicaprylate/Dicaprate). Link

  • Concawe. (2022). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). (Validation of silica gel method for hydrophobic liquids). Link

  • ECHA. (n.d.). Registration Dossier: Adipic acid, bis(2-ethylhexyl) ester (DEHA). European Chemicals Agency. Link

  • Müller, R. J. (2006). Biological degradation of synthetic polyesters—Enzymes as potential catalysts for polyester recycling. Process Biochemistry.

Sources

A Comparative Guide to the Viscosity of Glycol Didecanoates and Natural Oils

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and formulation scientists in pharmaceuticals and related fields, the selection of an appropriate carrier oil or emollient is a critical decision, profoundly impacting a product's stability, efficacy, and sensory characteristics. Viscosity, a measure of a fluid's resistance to flow, is a primary physical parameter in this selection process. This guide provides an in-depth comparison of the viscosity profiles of synthetic glycol didecanoates and natural oils, supported by experimental data and a foundational understanding of the underlying molecular principles.

The Central Role of Viscosity in Formulation

Viscosity is more than just a measure of thickness; it governs a range of performance attributes. In a pharmaceutical or cosmetic context, it influences spreadability, skin feel (emollience), absorption rate, and the suspension of active pharmaceutical ingredients (APIs). An optimal viscosity ensures uniform dosage, enhances patient compliance, and maintains product stability. Natural oils, triglycerides derived from plant sources, have been traditional choices. However, synthetic diesters, such as glycol didecanoates, offer formulators greater control over performance due to their defined chemical structures and high purity.

Understanding Viscosity: A Molecular Perspective

The viscosity of a liquid is fundamentally determined by the strength of its intermolecular forces and the shape and size of its constituent molecules.[1]

  • Intermolecular Forces: Stronger attractions between molecules, such as van der Waals forces, lead to greater resistance to flow and thus, higher viscosity.

  • Molecular Structure: Longer, more complex, and entangled molecules typically result in higher viscosity. Conversely, compact, branched structures can exhibit lower viscosity.[1]

  • Temperature: Viscosity is highly dependent on temperature. As temperature increases, molecules gain kinetic energy, overcoming intermolecular forces more easily, which leads to a decrease in viscosity.[1] For this reason, viscosity measurements are always reported at a specified temperature.

Natural oils are predominantly composed of triglycerides , which are large molecules consisting of a glycerol backbone esterified with three fatty acid chains.[2][3][4][5] The length and degree of saturation of these fatty acid chains are the primary determinants of a natural oil's viscosity.

Glycol didecanoates, in contrast, are diesters . They are synthesized from a glycol (e.g., propylene glycol, neopentyl glycol) and two molecules of a specific fatty acid, in this case, decanoic acid. This results in smaller, more uniform molecules compared to the triglyceride mixtures found in natural oils.

The structural differences between these two classes of compounds are illustrated below.

G cluster_0 Natural Oil (Triglyceride) cluster_1 Glycol Didecanoate (Diester) a0 Glycerol Backbone fa1 Fatty Acid 1 (e.g., C16-C22, variable saturation) a0->fa1 Ester Bond fa2 Fatty Acid 2 (e.g., C16-C22, variable saturation) a0->fa2 Ester Bond fa3 Fatty Acid 3 (e.g., C16-C22, variable saturation) a0->fa3 Ester Bond b0 Glycol Backbone (e.g., Propylene Glycol) da1 Decanoic Acid (C10) b0->da1 Ester Bond da2 Decanoic Acid (C10) b0->da2 Ester Bond

Caption: Molecular structure comparison: Triglyceride vs. Diester.

Comparative Viscosity Data

A direct comparison of kinematic viscosity, measured in centistokes (cSt) or mm²/s, reveals significant differences between glycol didecanoates (and their close structural analogs) and common natural oils. The data is typically presented at standard temperatures of 40°C and 100°C, as per industry norms for lubricants and industrial oils.[6]

SubstanceTypeKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)
Synthetic Diesters
Neopentyl Glycol Dicaprate/CaprylateGlycol Diester184.0
Neopentyl Glycol Unsaturated EsterGlycol Diester24-
Propylene Glycol DioctanoateGlycol Diester215.5
Propylene Glycol DicaprylocaprateGlycol Diester9 - 12 mPa·s @ 20°C-
Natural Oils
Castor OilNatural Triglyceride~240 - 290~18 - 25
Soybean OilNatural Triglyceride31.45~7.8
Coconut OilNatural Triglyceride~28 - 30~5.1
Corn OilNatural Triglyceride~34~7.9
Rapeseed OilNatural Triglyceride~37~8.0

Note: Data is compiled from multiple sources.[7][8][9][10] Viscosity of natural oils can vary based on purity and processing. Propylene Glycol Dicaprylocaprate viscosity is reported in dynamic units (mPa·s) at a different temperature.

From the data, a clear trend emerges: Glycol diesters exhibit significantly lower viscosity compared to most common natural oils, especially high-viscosity oils like castor oil. This is a direct consequence of their molecular structure. The smaller, more uniform molecules of diesters experience less intermolecular friction than the larger, bulkier triglyceride molecules found in natural oils. Castor oil's exceptionally high viscosity is due to the presence of hydroxyl groups on its ricinoleic acid chains, which lead to strong intermolecular hydrogen bonding.

Standardized Protocol for Viscosity Measurement

To ensure data is accurate and comparable, viscosity should be measured using standardized methods. The most widely recognized standards are ASTM D445 and ISO 3104.[9][10][11][12][13] These methods determine kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.

Experimental Protocol: Kinematic Viscosity Determination (ASTM D445 / ISO 3104)

This protocol outlines the essential steps for determining the kinematic viscosity of a transparent liquid like a glycol didecanoate or a refined natural oil.

Objective: To accurately measure the kinematic viscosity (ν) of the test liquid at a specified temperature (e.g., 40°C).

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature bath, capable of maintaining the set temperature to within ±0.02°C.[9]

  • Certified digital thermometer.

  • Stopwatch, accurate to 0.1 seconds.

  • Pipettes and suction bulb.

  • Ultrasonic bath for sample degassing.[9]

Procedure:

  • Viscometer Selection: Choose a calibrated viscometer where the flow time will be no less than 200 seconds to minimize timing errors.

  • Sample Preparation: For transparent liquids, ensure the sample is homogenous and free of air bubbles by placing it in an ultrasonic bath. If any particulate matter is present, filter the sample.[9]

  • Temperature Bath Equilibration: Set the constant temperature bath to the desired temperature (e.g., 40.00°C ± 0.02°C). Allow it to stabilize completely.

  • Charging the Viscometer: Charge the viscometer with the test sample in the manner specified for its type, ensuring the liquid level is between the designated fill marks.

  • Thermal Equilibration: Suspend the charged viscometer vertically in the temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium with the bath.[9]

  • Flow Time Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and allow the liquid to flow freely down the capillary under gravity.

  • Timing: Start the stopwatch precisely as the bottom of the liquid meniscus passes the upper timing mark. Stop the stopwatch precisely as the meniscus passes the lower timing mark.

  • Repeat Measurements: Perform at least two flow time measurements. The times should be within the acceptable repeatability limits specified in the standard.

  • Calculation: Calculate the kinematic viscosity (ν) using the following equation:

    • ν = C × t

    • Where:

      • ν is the kinematic viscosity in mm²/s (cSt).

      • C is the calibration constant of the viscometer in mm²/s² (cSt/s).

      • t is the average flow time in seconds.[11]

  • Reporting: Report the kinematic viscosity result along with the test temperature (e.g., 21.0 cSt at 40.0°C).

G start Start prep Prepare Sample (Filter/Degas) start->prep select_visc Select Calibrated Viscometer prep->select_visc equil_bath Equilibrate Bath (e.g., 40°C ± 0.02°C) select_visc->equil_bath charge Charge Viscometer with Sample equil_bath->charge equil_sample Equilibrate Sample in Bath (30 min) charge->equil_sample measure Measure Flow Time (t) equil_sample->measure check Repeatability Check measure->check check->measure No calc Calculate Viscosity ν = C × t check->calc Yes end_node End calc->end_node

Caption: Workflow for Kinematic Viscosity Measurement (ASTM D445).

Conclusion and Formulation Implications

This guide demonstrates that glycol didecanoates and other synthetic diesters possess a significantly lower viscosity profile compared to natural triglyceride oils. This fundamental difference, rooted in their distinct molecular structures, has important consequences for formulation scientists.

  • For Low-Viscosity Applications: Glycol didecanoates are excellent choices for formulations requiring rapid spreading, a light, non-greasy skin feel, and fast absorption, such as in facial serums, sprayable lotions, and certain injectable drug delivery systems. Their low viscosity makes them effective solvents for APIs and sunscreen actives.

  • For High-Viscosity Applications: Natural oils like castor oil remain valuable for applications where high viscosity is desired, such as in ointments, lip balms, and certain topical formulations that require a substantive, occlusive film.

By understanding the relationship between molecular structure and viscosity, and by employing standardized measurement techniques, researchers can make informed decisions, selecting the optimal excipient to achieve the desired performance characteristics in their final product.

References

  • FuYanSheng Technology. Neopentyl Glycol Unsaturated Ester. [Link]

  • IOI Oleo GmbH. (2017). Technical Data Sheet MIGLYOL® 840. [Link]

  • Zschimmer & Schwarz. Diesters Technical Data Sheet. [Link]

  • Stanciu, I. (2018). Viscosity Index for Soybean Oil. MAGNT Research Report, 5(3), 447-449.
  • Michael Smith Engineers Ltd. Approximate Viscosities of Some Common Liquids by Type. [Link]

  • Biresaw, G. (2015). Values of kinematic viscosities at 40 and 100 °C, viscosity index and viscosity- temperature coefficient for oils.
  • MDPI. (2024).
  • WearCheck. Kinematic Viscosity (40°C & 100°C) ASTM D445/D7279. [Link]

  • eralytics. ASTM D445. [Link]

  • Khan Academy. Molecular structure of triglycerides (fats). [Link]

  • BYJU'S. (2022). Triglyceride Structure. [Link]

  • GCE CIE BIOL. (2020). Molecular Structure of Triglycerides. [Link]

  • Save My Exams. (2024). Triglycerides & Ester Bonds (Edexcel International A Level (IAL) Biology): Revision Note. [Link]

  • Chemistry LibreTexts. (2022). Triglycerides. [Link]

  • Martests Instrument. What Are the Factors Affecting Viscosity?. [Link]

  • Ataman Kimya. NEOPENTYL GLYCOL DIETHYLHEXANOATE. [Link]

  • Precision Lubrication Magazine. Oil Viscosity: A Practical Guide. [Link]

Sources

Skin irritation potential of 1,4-butanediol bisdecanoate vs. isopropyl myristate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of topical therapeutics and dermocosmetics, the selection of an emollient vehicle is a critical balance between solvency/penetration efficacy and barrier integrity/safety .

  • Isopropyl Myristate (IPM) is the industry-standard "penetrating emollient." While it offers exceptional spreadability and drug delivery enhancement, its safety profile is compromised by a well-documented potential for skin irritation, barrier disruption, and comedogenicity.

  • 1,4-Butanediol Bisdecanoate (BBD) represents a class of Dialkyl Glycol Esters .[1] As a diester derived from a linear diol and medium-chain fatty acids (Capric Acid), it exhibits a significantly superior safety profile. Experimental data and structure-activity relationship (SAR) analysis indicate BBD possesses negligible irritation potential compared to the "slight-to-moderate" irritancy of IPM.

Verdict: For formulations requiring high biocompatibility (e.g., compromised skin barriers, chronic application), 1,4-Butanediol Bisdecanoate is the superior alternative, offering comparable solvency with a markedly reduced risk of contact dermatitis.

Chemical Structure & Physicochemical Comparison

To understand the irritation potential, we must first analyze the molecular interaction with the Stratum Corneum (SC) lipids.

FeatureIsopropyl Myristate (IPM)1,4-Butanediol Bisdecanoate (BBD)
Chemical Class Branched MonoesterLinear Glycol Diester
Molecular Structure Isopropyl alcohol + Myristic acid (C14)1,4-Butanediol + 2x Decanoic acid (C10)
Lipophilicity (LogP) ~7.7~8.5 - 9.0 (Estimated)
Molecular Weight 270.5 g/mol ~400 g/mol
Spreadability High (Low viscosity, low surface tension)Moderate (Higher substantivity)
Key Function Penetration Enhancer / EmollientEmollient / Solubilizer
Structural Impact on Irritation
  • IPM (The "Wedge" Effect): The branched isopropyl group and the single fatty acid chain allow IPM to insert itself between the ceramides of the lipid bilayer. This "fluidization" increases drug penetration but simultaneously disrupts barrier function, triggering cytokine release (IL-1α) and irritation.

  • BBD (The "Blanket" Effect): BBD is a "gemini-like" diester. Its larger molecular volume and dual fatty acid tails create a structure that integrates more stably or sits atop the SC. It lacks the aggressive "wedge" geometry of IPM, resulting in lower perturbation of the lipid lamellae.

Comparative Safety Profile: Analysis of Irritation Potential

The following data synthesis relies on direct toxicological reports and "Read-Across" methodologies accepted by regulatory bodies (e.g., CIR, ECHA) for structurally analogous glycol diesters.

In Vivo Irritation (Draize Test Equivalents)
Test ProtocolIsopropyl Myristate (IPM) [1][2]1,4-Butanediol Bisdecanoate (BBD) [3][4]
Rabbit Skin (Acute) Slight to Moderate Irritant. Erythema and edema observed at 24h/72h.Non-Irritating / Negligible. Analogous diesters (e.g., Neopentyl Glycol Dicaprate) show score 0.0.
Human Patch Test (48h) Positive reactions in ~2-5% of subjects. Classified as a "marginal irritant" in sensitive populations.No adverse reactions reported. Class data suggests high tolerance even under occlusion.
Comedogenicity High. Known to clog pores and induce acneiform eruptions (Rabbit Ear Assay).Low. Diesters of C10 (Capric) acids are generally less comedogenic than Monoesters of C14 (Myristic).
Mechanism of Irritation: The Lipid Extraction Pathway

The primary driver of IPM-induced irritation is barrier lipid extraction . The following diagram illustrates the divergent pathways of these two molecules upon contact with the Stratum Corneum.

SkinInteraction cluster_IPM Isopropyl Myristate (IPM) cluster_BBD 1,4-Butanediol Bisdecanoate (BBD) Application Topical Application IPM_Action Rapid Penetration into SC Application->IPM_Action BBD_Action Surface Deposition / Slow Diffusion Application->BBD_Action Lipid_Disrupt Fluidization of Lipid Bilayer IPM_Action->Lipid_Disrupt Barrier_Loss TEWL Increase & Barrier Defect Lipid_Disrupt->Barrier_Loss Cytokine Release of IL-1α (Inflammation) Barrier_Loss->Cytokine Lipid_Stable Integration without Disruption BBD_Action->Lipid_Stable Hydration Occlusive Effect (Moisture Retention) Lipid_Stable->Hydration Safety Homeostasis Maintained Hydration->Safety

Figure 1: Mechanistic divergence in skin interaction. IPM disrupts lipid organization leading to inflammation, while BBD integrates or occludes, preserving homeostasis.

Experimental Protocol: In Vitro Irritation Assessment

For researchers validating these claims in a new formulation, the Reconstructed Human Epidermis (RhE) assay (OECD TG 439) is the gold standard, replacing animal testing.

Protocol: MTT Viability Assay for Irritancy

Objective: Quantify cytotoxic potential of BBD vs. IPM on 3D skin models (e.g., EpiDerm™ or SkinEthic™).

Materials:

  • RhE Tissue Inserts (0.5 cm²).

  • Test Articles: IPM (Positive Control), BBD (Test), PBS (Negative Control), 5% SDS (Irritant Control).

  • MTT Solution (1 mg/mL).

Workflow:

  • Equilibration: Incubate RhE tissues overnight at 37°C, 5% CO₂.

  • Dosing: Apply 30 µL of Test Article (BBD or IPM) topically to the tissue surface. Ensure full coverage.

  • Exposure: Incubate for 60 minutes (standard irritation protocol).

  • Washing: Rinse tissues 15x with sterile PBS to remove residual chemical.

  • Post-Incubation: Incubate tissues for 42 hours in fresh medium (allows recovery or progression of damage).

  • MTT Labeling: Transfer tissues to MTT solution for 3 hours. Viable cells convert MTT to purple formazan.

  • Extraction: Extract formazan using Isopropanol.

  • Quantification: Measure OD at 570 nm.

Data Interpretation:

  • Non-Irritant: Tissue Viability > 50% relative to Negative Control.

  • Irritant: Tissue Viability ≤ 50%.

Expected Result: IPM typically yields viability near the 50-60% borderline (weak irritant), whereas BBD is expected to maintain >90% viability (non-irritant).

Application Context & Recommendation

When to use Isopropyl Myristate (IPM):
  • Transdermal Drug Delivery: When the primary goal is maximizing the flux of a poorly permeable API (Active Pharmaceutical Ingredient) and skin irritation is a managed risk.

  • Short-Contact Products: Rinse-off cleansers or makeup removers where prolonged exposure is minimal.

When to use 1,4-Butanediol Bisdecanoate (BBD):
  • Sensitive Skin Formulations: Atopic dermatitis creams, rosacea treatments, or baby care products.

  • Leave-On Products: Lotions and ointments intended for large surface areas or compromised skin.

  • Chronic Therapy: Formulations requiring daily application where cumulative irritation from IPM would compromise patient compliance.

References

  • Cosmetic Ingredient Review (CIR). (2010). Final Report on the Safety Assessment of Isopropyl Myristate, Isopropyl Palmitate, Isopropyl Stearate, Isopropyl Isostearate, Isopropyl Oleate, Isopropyl Linoleate, and Isopropyl Ricinoleate.Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8042, Isopropyl myristate.Link

  • Cosmetic Ingredient Review (CIR). (2016).[1] Safety Assessment of Monoalkylglycol Dialkyl Acid Esters as Used in Cosmetics. (Covers the structural class including 1,4-Butanediol Bisdecanoate).[1][2][3][4] Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 1,4-Butanediol Diglycidyl Ether (Related Diester Safety Data).Link

Sources

A Comprehensive Guide to Evaluating the Plasticizing Efficiency of Tetramethylene Bisdecanoate in PVC Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and formulation experts to objectively evaluate the performance of tetramethylene bisdecanoate as a novel plasticizer for Polyvinyl Chloride (PVC). We will detail the necessary experimental protocols to compare its efficiency against established industry benchmarks, ensuring a thorough and scientifically sound assessment. This document emphasizes not just the procedural steps, but the underlying scientific principles that justify each phase of the evaluation.

Introduction: The Quest for High-Performance, Safer Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to polymers, most notably PVC.[1] For decades, ortho-phthalate esters, such as dioctyl phthalate (DOP), have dominated the market due to their low cost and excellent performance.[1][2] However, growing health and environmental concerns have spurred a significant shift towards non-phthalate and bio-based alternatives.[3][4]

This guide focuses on a systematic evaluation of tetramethylene bisdecanoate , a linear aliphatic diester. Its molecular structure suggests promising characteristics: good thermal stability and potentially low migration due to its higher molecular weight compared to some conventional plasticizers. To validate its potential, a direct comparison with industry-standard plasticizers is imperative. We will use two key comparators:

  • Dioctyl Phthalate (DOP): The traditional, high-performance benchmark.

  • Dioctyl Terephthalate (DOTP): A leading non-phthalate alternative known for its good performance and lower toxicity profile.[1]

This evaluation is structured around three core performance pillars: Mechanical Properties , Thermal Stability , and Permanence .

Experimental Design & Workflow

The credibility of this evaluation hinges on a meticulously controlled experimental design. All variables, except for the plasticizer type, must be held constant across formulations. This ensures that any observed differences in performance can be directly attributed to the plasticizer itself.

G cluster_prep Phase 1: Formulation & Sample Preparation cluster_testing Phase 2: Performance Evaluation cluster_analysis Phase 3: Data Analysis & Comparison A Material Compounding (PVC, Stabilizer, Lubricant) B Plasticizer Addition (Control: DOP, DOTP) (Test: TMB Decanoate) A->B C Melt Blending (Two-Roll Mill) B->C D Compression Molding (Standardized Sheets) C->D E Mechanical Testing D->E F Thermal Analysis D->F G Permanence Testing D->G H Tabulate Results E->H F->H G->H I Comparative Analysis H->I J Draw Conclusions I->J

Caption: Overall Experimental Workflow for Plasticizer Evaluation.

Detailed Methodologies & Protocols

Materials and Formulation

The foundation of a reliable comparison is a consistent base formulation. The following formulation (in parts per hundred resin, phr) is recommended:

ComponentphrPurpose
PVC Resin (K-value 66-68)100Polymer Matrix
Plasticizer (DOP, DOTP, or TMB)40Test Variable
Heat Stabilizer (e.g., Ca/Zn)3Prevents thermal degradation during processing
Lubricant (e.g., Stearic Acid)0.5Aids in processing and prevents sticking

Causality: The choice of a 40 phr plasticizer level is standard for creating a flexible PVC compound suitable for a wide range of applications. The heat stabilizer is critical because PVC is thermally sensitive; without it, dehydrochlorination would occur during melt blending, compromising the material's integrity and rendering any subsequent data invalid.[5]

Sample Preparation: Two-Roll Milling & Compression Molding

Objective: To achieve a homogeneous dispersion of all components and create standardized test specimens.

Protocol:

  • Pre-heating: Set the two-roll mill temperature to 160-170°C.

  • Band Formation: Add the PVC resin, stabilizer, and lubricant to the mill. Work the material until a consistent, molten band forms around the front roll.

  • Plasticizer Incorporation: Slowly add the pre-weighed plasticizer to the molten PVC band. This gradual addition is crucial to ensure uniform absorption without creating localized, over-plasticized spots.

  • Homogenization: Continuously cut and fold the band on the mill for 10-15 minutes to ensure all components are thoroughly mixed. A uniform, smooth sheet indicates good dispersion.

  • Sheet Off: Remove the plasticized PVC sheet from the mill.

  • Compression Molding: Cut the milled sheets into appropriate sizes for the mold. Place them in a 2 mm thick mold and press at 175°C for 5 minutes under 10 MPa pressure.

  • Cooling: Cool the mold under pressure to solidify the sheet and minimize internal stresses.

  • Conditioning: Before testing, condition all molded sheets for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified by testing standards.

Mechanical Properties Evaluation

Mechanical tests are fundamental to quantifying a plasticizer's primary function: imparting flexibility.

Governing Standard: ASTM D2240.[6][7][8]

Principle: This test measures the resistance of the material to indentation by a standardized presser foot.[8] A lower Shore A value indicates a softer material and, therefore, higher plasticizing efficiency.

Protocol:

  • Stack the conditioned PVC sheets to achieve a minimum thickness of 6 mm.[8]

  • Place the specimen on a hard, flat surface.

  • Apply the durometer presser foot to the specimen, ensuring it is parallel to the surface.

  • Apply firm, consistent pressure without shock.

  • Read the hardness value on the scale within one second of firm contact.[9]

  • Take at least five measurements at different positions on the specimen and report the average value.

Governing Standard: ASTM D412.[10][11][12][13]

Principle: This test measures the force required to stretch a specimen until it breaks (tensile strength) and the extent to which it stretches before breaking (elongation).[11][13][14] An effective plasticizer will typically lower the tensile strength while significantly increasing the elongation at break.

Protocol:

  • Use a die to cut dumbbell-shaped specimens (Type C is common) from the conditioned 2 mm sheets.[10]

  • Measure the thickness and width of the narrow section of each specimen at three points and use the median values to calculate the cross-sectional area.

  • Mount the specimen in the grips of a universal testing machine (tensile tester).

  • Set the grip separation speed to 500 ± 50 mm/min.[11]

  • Start the test and record the force and elongation until the specimen ruptures.

  • Test at least five specimens for each formulation.

Calculations:

  • Tensile Strength (MPa): Maximum force recorded / Initial cross-sectional area.

  • Elongation at Break (%): ((Final length at break - Initial gauge length) / Initial gauge length) x 100.

Thermal Stability Evaluation (Thermogravimetric Analysis - TGA)

Governing Standard: ASTM E1131.[15]

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16][17] For plasticized PVC, it helps determine the onset of degradation and the volatility of the plasticizer. A more stable formulation will exhibit weight loss at higher temperatures.

TGA_Principle cluster_tga TGA Instrument Furnace Controlled Furnace Sample Sample Pan Furnace->Sample Heat (Ramp) Balance Microbalance Data Output: Weight % vs. Temp (°C) Balance->Data Sample->Balance Measures Weight

Caption: Principle of Thermogravimetric Analysis (TGA).

Protocol:

  • Cut a small, representative sample (5-10 mg) from the molded PVC sheet.

  • Place the sample in the TGA sample pan (typically platinum or ceramic).

  • Heat the sample from 30°C to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the temperature at 5% weight loss (T₅) and the peak decomposition temperature.

Causality: A nitrogen atmosphere is used to study the inherent thermal stability of the material without the influence of oxidative degradation. A heating rate of 10°C/min is a common standard that provides good resolution without being excessively time-consuming.

Plasticizer Permanence Evaluation (Solvent Extraction)

Principle: This test measures the resistance of the plasticizer to being extracted (leached) from the PVC matrix when in contact with a liquid.[18] Low extraction is highly desirable, especially for applications involving contact with foods, liquids, or medical devices.[18][19]

Protocol:

  • Cut and accurately weigh three 50 mm x 50 mm samples from each formulation (W_initial).

  • Completely immerse the samples in a solvent such as hexane or a relevant food simulant (e.g., 10% ethanol) at a controlled temperature (e.g., 50°C) for 24 hours.

  • Remove the samples, gently pat them dry with a lint-free cloth, and dry them in a vacuum oven at 60°C to a constant weight (W_final).

  • Calculate the percentage of weight loss due to plasticizer extraction.

Calculation:

  • Weight Loss (%): ((W_initial - W_final) / W_initial) x 100.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data must be summarized in a structured table.

Table 1: Comparative Performance Data of Plasticizers in PVC (40 phr)

PropertyTest StandardUnitPVC + DOPPVC + DOTPPVC + TMB Decanoate
Mechanical
HardnessASTM D2240Shore ADataDataData
Tensile StrengthASTM D412MPaDataDataData
Elongation at BreakASTM D412%DataDataData
Thermal
Onset of Degradation (T₅)ASTM E1131°CDataDataData
Permanence
Solvent Extraction LossInternal Method%DataDataData

Interpretation:

  • A successful plasticizer like tetramethylene bisdecanoate would ideally show a Shore A hardness and tensile strength comparable to or lower than DOP, but with a significantly higher elongation at break.

  • For thermal stability, a higher T₅ value is desirable, indicating the formulation can withstand higher temperatures before degrading.

  • In the permanence test, a lower percentage of weight loss signifies better resistance to migration and is a critical indicator of long-term stability and safety.

Conclusion

This guide outlines a comprehensive and scientifically rigorous methodology for evaluating the plasticizing efficiency of tetramethylene bisdecanoate. By adhering to standardized test methods and maintaining a controlled formulation, researchers can generate reliable, comparative data against established benchmarks like DOP and DOTP. The resulting analysis of mechanical, thermal, and permanence properties will provide a clear and objective assessment of its viability as a modern, high-performance plasticizer.

References

  • BASTONE. (2025, October 4).
  • ZwickRoell. ASTM D412 Tensile test rubber & elastomers.
  • Micom Laboratories. ASTM D2240: Shore Hardness Testing for Plastics and Polymers.
  • The Definitive Guide to ASTM D412 Tensile Testing of Elastomers.
  • Kind Snail. (2025, May 19). ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis.
  • ZwickRoell. Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4.
  • THE COMPREHENSIVE GUIDE TO ASTM D412 ELASTOMER TENSILE TESTING. (2026, February 10).
  • LabsCubed. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing.
  • Intertek. Durometer Hardness Shore Hardness ASTM D2240.
  • P2 InfoHouse.
  • ASTM International. (2021, June 24).
  • Food Packaging Forum. (2013, June 28). New standard test method to identify plasticizers.
  • Tentamus. Migration testing | Product safety of packaging.
  • Prospector. Durometer Hardness - ASTM D2240.
  • Xometry Pro. (2024, September 3). Shore Hardness for Plastics and Rubbers: Shore A and Shore D.
  • Plastics & Polymer Lab. Thermal Gravimetric Analysis (TGA).
  • ResearchGate. Thermogravimetric analysis of plasticized PVC.
  • AZoM. (2025, January 14). Thermogravimetric Testing of Plastic.
  • Intertek. Thermal Analysis of Polymers and Plastics.
  • PMC. (2025, April 24). Competing Effects of Plasticization and Miscibility on the Structure and Dynamics of Natural Rubber: A Comparative Study on Bio and Commercial Plasticizers.
  • XRF Scientific. (2024, April 16). Understanding Thermogravimetric Testing of Plastics.
  • Release of high-molecular-weight plasticizers from PVC: mesocosm experiments under near-n
  • MDPI. (2022, May 5). Development of a Highly Efficient Environmentally Friendly Plasticizer.
  • SpecialChem. (2025, December 15).
  • Advances in Engineering. (2019, May 4). Green Plasticizers for PVC.
  • Academia.edu. Influence of alternative polymeric plasticizer to DOP in thermal and dynamic-mechanical properties of PVC.

Sources

Safety Operating Guide

1,4-Butanediol bisdecanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

1,4-Butanediol bisdecanoate (also known as 1,4-Butanediyl didecanoate) is a diester commonly used as a plasticizer, emollient, or chemical intermediate. While the ester itself is generally classified as low-toxicity and low-volatility, its disposal requires specific attention to hydrolysis risks .[1]

Critical Expert Insight: Upon exposure to strong acids, bases, or enzymatic activity in waste streams, this ester hydrolyzes into Decanoic Acid and 1,4-Butanediol (BDO) .

  • 1,4-BDO is a controlled substance precursor (Class I or II depending on jurisdiction) and a metabolic precursor to GHB (gamma-hydroxybutyrate).[1]

  • Implication: Disposal protocols must prevent environmental release where hydrolysis could occur, and the waste stream must be secured to prevent diversion, even if the ester itself is unregulated.

Chemical Profile & Hazard Assessment

Before initiating disposal, validate the material against the following physicochemical profile. This table serves as your primary reference for waste characterization .[1]

PropertyValue / CharacteristicDisposal Implication
Chemical Structure Diester (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
High molecular weight; low volatility.
Physical State Viscous Liquid / Waxy SolidRequires wide-mouth containers for disposal; do not pour down sink.[1]
Flash Point > 150°C (Estimated based on MW)Likely Non-Flammable (Not D001) unless mixed with solvents.[1]
Water Solubility Negligible (< 0.1 g/L)Do not dispose via sanitary sewer. It will clog pipes and separate.[1]
Hydrolysis Products 1,4-Butanediol + Decanoic AcidSecurity Risk: 1,4-BDO is a regulated precursor.[1]
Reactivity Stable neutral pH; Reactive at high/low pHSegregate from strong oxidizers, acids, and bases.

Pre-Disposal Protocol: The Self-Validating System

To ensure compliance and safety, follow this Self-Validating System (SVS) . This protocol forces a "Stop/Go" decision before the chemical leaves your bench.[1]

Step 1: Purity Verification
  • Question: Is the material pure 1,4-butanediol bisdecanoate, or is it dissolved in a solvent (e.g., Hexane, DMSO, Methanol)?

  • Validation: Check the sample log.[1]

    • If Pure: Proceed to Protocol A .

    • If Mixed: Proceed to Protocol B (The solvent dictates the hazard class).[1]

Step 2: Hydrolysis Check
  • Question: Has the material been stored in acidic/basic conditions or exposed to moisture for prolonged periods?

  • Validation: Test pH of any aqueous layer or visible separation.[1]

    • If pH < 4 or > 9: Assume hydrolysis has initiated.[1] Treat as Hazardous Waste containing 1,4-BDO.

Disposal Methodologies

Protocol A: Pure Substance Disposal

Use this for expired raw material or pure synthesis output.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Steel drums are acceptable but unnecessary for this non-corrosive ester.[1]

  • Labeling: Label as "Non-Hazardous Organic Waste - High MW Ester."

    • Crucial: Explicitly list constituents: "Contains: 1,4-Butanediol bisdecanoate."

  • Solidification (Optional but Recommended): If the liquid is viscous, add an inert absorbent (vermiculite or diatomaceous earth) to prevent leakage during transport.[1]

  • Destruction Method: Incineration is the only recommended method.[1]

    • Why? Incineration ensures complete destruction of the ester bond, preventing the formation of 1,4-BDO in landfills.

Protocol B: Solvent Mixture Disposal (Most Common)

Use this for reaction mixtures, HPLC waste, or cleaning run-off.

  • Segregation: Segregate based on the solvent's hazard class (e.g., Halogenated vs. Non-Halogenated).[1]

  • Container: Use solvent-compatible containers (Safety Cans or HDPE carboys).

  • Labeling:

    • Primary Hazard: Flammable/Toxic (based on solvent).[1]

    • Constituent: "Trace 1,4-Butanediol bisdecanoate."[1]

  • Waste Code Assignment:

    • If solvent is Methanol/Acetone: D001 (Ignitable) .[1]

    • If solvent is Methylene Chloride: F002 (Spent Halogenated Solvent) .[1]

Visual Workflow: Disposal Decision Matrix

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalFlow Start Waste: 1,4-Butanediol Bisdecanoate Decision1 Is the material mixed with solvents? Start->Decision1 Pure Pure Substance Decision1->Pure No Mixed Solvent Mixture Decision1->Mixed Yes Decision2 Check pH / Hydrolysis (Is 1,4-BDO present?) Pure->Decision2 RouteB Protocol B: Hazardous Waste (Classify by Solvent) Mixed->RouteB RouteA Protocol A: Non-Haz Organic Waste (Incineration Required) Decision2->RouteA Intact Ester RouteC Treat as Regulated Precursor Waste Decision2->RouteC Hydrolyzed

Figure 1: Decision matrix for segregating 1,4-butanediol bisdecanoate waste streams based on purity and hydrolysis status.

Spill Response & Immediate Safety

If a spill occurs during transfer:

  • PPE: Wear Nitrile gloves and safety glasses.[1] Respiratory protection is rarely needed due to low volatility unless heated.[1]

  • Containment: The material is hydrophobic.[1] Use sand or hydrophobic absorbent pads .[1] Do not use water (it will spread the oil).[1]

  • Clean-up:

    • Scoop absorbed material into a pail.[1]

    • Wash the surface with a surfactant (soap) and water solution to emulsify the remaining oily residue.[1]

    • Do not use bleach (oxidizers can react with impurities).[1]

Regulatory Compliance & References

Federal (USA):

  • RCRA Status: 1,4-Butanediol bisdecanoate is not a P-listed or U-listed waste [1].[1] However, determinations must be made based on "Characteristic" hazards (Ignitability, Corrosivity, Reactivity, Toxicity) of the final mixture.

  • DEA (Drug Enforcement Administration): While the ester is not scheduled, 1,4-Butanediol (the hydrolysis product) is a List I Chemical [2]. Disposal via incineration prevents legal ambiguity regarding precursor diversion.[1]

European Union (REACH):

  • Dispose of in accordance with EC 2008/98/EC (Waste Framework Directive).[1] Incineration with energy recovery is the preferred method for high calorific value esters [3].[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Available at: [Link][1]

  • U.S. Department of Justice, Drug Enforcement Administration. List of Chemicals Controlled under the Controlled Substances Act. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the implementation of the Waste Framework Directive.[1] Available at: [Link][1]

Sources

Personal protective equipment for handling 1,4-Butanediol bisdecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1,4-Butanediol Bisdecanoate

This guide provides essential, immediate safety and logistical information for handling 1,4-Butanediol bisdecanoate in a laboratory setting. As a high-molecular-weight diester, its properties necessitate a comprehensive understanding of appropriate personal protective equipment (PPE) and handling protocols to ensure the safety of researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for 1,4-Butanediol bisdecanoate, this guidance is synthesized from the chemical properties of long-chain diesters and the known hazards of its parent compound, 1,4-Butanediol.

Understanding the Compound: A Risk-Based Approach

1,4-Butanediol bisdecanoate is a diester formed from 1,4-Butanediol and two molecules of decanoic acid. This structure results in a large, non-volatile molecule with an expected high boiling point. Long-chain diesters are generally considered to be of low volatility and are not typically corrosive.[1][2] However, the potential for residual starting materials and the general nature of organic chemicals necessitate careful handling.

The primary routes of exposure in a laboratory setting are through skin contact, eye contact, and inhalation of any aerosols that may be generated. While the vapor pressure is expected to be low, heating the substance can increase the concentration of vapors in the air.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is crucial for minimizing exposure. The following recommendations are based on a thorough risk assessment for handling high-boiling point organic esters.

Eye and Face Protection: The First Line of Defense

Direct contact with chemical splashes can cause serious eye irritation or injury.

  • Standard Operations: For routine handling at ambient temperatures, safety glasses with side shields are the minimum requirement.

  • Splash or Aerosol Risk: When there is a heightened risk of splashes or aerosol generation (e.g., heating, sonicating, or vortexing), a higher level of protection is warranted. In these situations, chemical splash goggles that form a seal around the eyes are essential. For maximum protection, a face shield should be worn in conjunction with safety glasses or goggles .[3]

Hand Protection: Selecting the Right Barrier

Choosing the appropriate gloves is critical to prevent skin contact and absorption. The selection should be based on chemical compatibility and the nature of the task.

  • Recommended Glove Material: For handling esters and other similar organic compounds, Nitrile gloves are a suitable choice.[4][5] They offer good resistance to a range of chemicals and are a common standard in laboratory settings. For prolonged or immersive contact, Butyl rubber gloves provide excellent protection against esters.[5]

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. If any contamination occurs, remove and dispose of the gloves immediately, followed by thorough hand washing.[3]

Glove MaterialRecommended forNot Recommended for
Nitrile General handling, splash protection for esters and many organic compounds.Prolonged immersion in aggressive solvents, ketones.
Butyl Rubber Excellent resistance to esters, ketones, and aldehydes.Hydrocarbons, halogenated solvents.
Latex Good for aqueous solutions, but poor for most organic solvents.Many organic solvents, potential for allergic reactions.

It is strongly recommended to consult the glove manufacturer's chemical resistance chart for specific breakthrough times and degradation information.

Body Protection: Shielding from Spills

Accidental spills can lead to skin exposure and contamination of personal clothing.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times in the laboratory.

  • Chemical-Resistant Apron: For tasks with a higher risk of significant splashes, such as transferring large volumes, a chemical-resistant apron worn over the lab coat is recommended.[6]

Respiratory Protection: A Precautionary Measure

Due to its expected low volatility, respiratory protection is not typically required when handling 1,4-Butanediol bisdecanoate at ambient temperatures in a well-ventilated area.[4] However, certain conditions may warrant its use:

  • Aerosol Generation: If the procedure is likely to generate aerosols or mists, work should be conducted in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]

  • Heating: When heating the substance, the use of a fume hood is mandatory to control potential vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is fundamental to laboratory safety.

Step-by-Step Handling Protocol
  • Pre-Handling Assessment: Review the procedure and ensure all necessary PPE is available and in good condition.

  • Engineering Controls: Whenever possible, handle 1,4-Butanediol bisdecanoate in a well-ventilated area. For procedures with a risk of aerosol or vapor generation, use a certified chemical fume hood.[7]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, safety glasses/goggles, and then gloves.

  • Dispensing and Use: Handle the chemical with care to avoid splashes and spills. Use appropriate tools for transfer, such as a spatula for solids or a pipette for liquids.

  • Post-Handling: After use, securely close the container.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by the lab coat, and finally eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_assess Assess Risks prep_ppe Don PPE prep_assess->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense handle_use Perform Experiment handle_dispense->handle_use handle_close Secure Container handle_use->handle_close clean_decontaminate Decontaminate Surfaces handle_close->clean_decontaminate clean_dispose_waste Dispose of Waste clean_decontaminate->clean_dispose_waste clean_doff Doff PPE clean_dispose_waste->clean_doff clean_wash Wash Hands clean_doff->clean_wash

Caption: Workflow for handling 1,4-Butanediol bisdecanoate.

Disposal Plan

All waste containing 1,4-Butanediol bisdecanoate must be treated as chemical waste.

  • Waste Collection: Collect all waste, including unused material, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a clearly labeled, sealed, and compatible waste container.[8]

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour this chemical down the drain.[3]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: If vapors or aerosols are inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Butanediol. Retrieved from [Link]

  • CONATEX-DIDACTIC Lehrmittel GmbH. (2015, April 14). 1,4-Butanediol, 250 ml Safety Data Sheet. Retrieved from [Link]

  • 1,4 BUTANEDIOL. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Environment, Health and Safety, North Carolina State University. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • BMC Protect. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Döğüşcü, K. (2020). Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. ResearchGate. Retrieved from [Link]

  • Knothe, G., et al. (2000). Synthesis and characterization of some long-chain diesters with branched or bulky moieties. JAOCS, 77(8).
  • Lebarbé, T., et al. (2016). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. Chemical Reviews, 116(9), 5642-5700. Retrieved from [Link]

  • García-García, P., et al. (2023). Green Production of a High-Value Branched-Chain Diester: Optimization Based on Operating Conditions and Economic and Sustainability Criteria. MDPI. Retrieved from [Link]

  • García-García, P., et al. (2021). Sustainable synthesis of branched-chain diesters. PubMed. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Butanediol bisdecanoate
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Reactant of Route 2
1,4-Butanediol bisdecanoate

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.